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  • Product: 6-Methyltetrazolo[1,5-b]pyridazine
  • CAS: 38693-80-0

Core Science & Biosynthesis

Foundational

6-Methyltetrazolo[1,5-b]pyridazine chemical structure and properties

6-Methyltetrazolo[1,5-b]pyridazine: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Therapeutics and Energetic Materials Executive Summary The bicyclic scaffold 6-methyltetrazolo[1,5-b]pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Methyltetrazolo[1,5-b]pyridazine: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Therapeutics and Energetic Materials

Executive Summary

The bicyclic scaffold 6-methyltetrazolo[1,5-b]pyridazine represents a highly privileged structure in both medicinal chemistry and materials science. Formed by the fusion of an electron-rich tetrazole ring with a 1,2-diazine (pyridazine) system, this compound exhibits unique physicochemical properties, most notably its dynamic azide-tetrazole valence tautomerism. This whitepaper provides an in-depth analysis of its chemical behavior, self-validating synthetic protocols, and its dual-track applications: as a potent pharmacophore in anti-metastatic and anti-inflammatory drug development, and as a nitrogen-rich building block for next-generation energetic materials.

Chemical Structure and Physicochemical Properties

The core architecture of 6-methyltetrazolo[1,5-b]pyridazine consists of a five-membered tetrazole ring fused to a six-membered pyridazine ring at the 1,5-b bond[1]. The methyl group is situated at the C6 position of the fused system, adjacent to the non-bridgehead nitrogen of the pyridazine ring.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 6-Methyltetrazolo[1,5-b]pyridazine
CAS Number 38693-80-0
Molecular Formula C₅H₅N₅
Molecular Weight 135.13 g/mol
Structural Class Fused Bicyclic Heterocycle
Primary Tautomer 3-Azido-6-methylpyridazine

| Storage Conditions | -20 °C (Long-term stability) |

The Azide-Tetrazole Tautomerism (Mechanistic Insight)

A defining characteristic of tetrazoloazines is their ability to undergo spontaneous ring-chain valence tautomerism[2]. The fused tetrazole ring can open to form an azido group (3-azido-6-methylpyridazine). The position of this equilibrium is dictated by two primary factors:

  • Electronic Effects: The electron-donating C6-methyl group increases electron density on the pyridazine nitrogen atoms. This thermodynamically stabilizes the fused tetrazole form over the open azide form.

  • Solvent Polarity: In highly polar solvents (e.g., DMSO), the high dipole moment of the tetrazole ring shifts the equilibrium almost entirely towards the fused bicyclic state. Conversely, non-polar solvents or elevated temperatures can induce ring opening to the azido form[2].

Applications in Drug Discovery and Development

Anti-Metastatic Agents (MACC1 Inhibition)

Metastasis Associated in Colon Cancer 1 (MACC1) is a critical biomarker and driver of tumor metastasis. Recent high-throughput screening campaigns have identified tetrazolo[1,5-b]pyridazine derivatives as potent transcriptional inhibitors of MACC1[3]. Mechanistically, these compounds target the NF-κB signaling pathway. By inhibiting the ubiquitination and subsequent degradation of IκBα, the release and nuclear translocation of the NF-κB (p50/p65) dimer is blocked[4]. Consequently, NF-κB cannot bind to the MACC1 promoter, leading to the downregulation of MACC1 expression and a significant reduction in cancer cell motility[3].

NFkB_Pathway Stimulus TNF-α / LPS Stimulus Receptor Membrane Receptor (TNFR/TLR4) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkBa IκBα Ubiquitination (Inhibitor Degradation) IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Release & Translocation IkBa->NFkB Protein Degradation Nucleus Nuclear MACC1 Gene Transcription NFkB->Nucleus Translocation Drug Tetrazolo[1,5-b]pyridazine Inhibitors Drug->IkBa Blocks Ubiquitination

Fig 1: Mechanism of NF-κB pathway inhibition by tetrazolo[1,5-b]pyridazine derivatives.

Anti-Inflammatory and Antinociceptive Agents

The tetrazole ring is widely recognized in medicinal chemistry as a metabolically stable bioisostere of carboxylic acids. Fusing it with pyridazine provides a rigid scaffold that effectively interacts with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Substituted imidazophosphor ester-based tetrazolo[1,5-b]pyridazines have demonstrated profound anti-inflammatory and antinociceptive effects in vivo without the severe gastrointestinal toxicity typically associated with traditional NSAIDs[5].

Applications in Advanced Energetic Materials

Beyond pharmaceuticals, the tetrazolo[1,5-b]pyridazine scaffold is highly nitrogen-rich, making it a privileged building block for advanced energetic materials[6]. The inherent ring strain and the high concentration of N-N and C-N bonds contribute to a massive positive heat of formation. Upon detonation, the rapid cleavage of these bonds releases substantial energy and nitrogen gas. Derivatives of this scaffold (e.g., 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) have been developed as green, metal-free primary explosives to replace toxic heavy-metal-based explosives like lead azide, demonstrating superior detonation velocities (Dv > 8700 m/s) while maintaining acceptable mechanical sensitivities[6].

Experimental Methodologies & Protocols

Protocol 1: Self-Validating Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

This two-step protocol ensures high-yield conversion via nucleophilic aromatic substitution followed by precisely controlled nitrosation.

Step 1: Hydrazinolysis

  • Procedure: Dissolve 1.0 equivalent of 3-chloro-6-methylpyridazine in absolute ethanol. Add 2.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise. Reflux the mixture for 4 hours.

  • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state during the nucleophilic aromatic substitution (S_NAr), accelerating the displacement of the chloride ion by the strong hydrazine nucleophile.

  • Validation Checkpoint: Monitor the reaction via TLC (Dichloromethane/Methanol 9:1). The complete disappearance of the starting material spot and the appearance of a new, highly polar spot confirms conversion to 3-hydrazinyl-6-methylpyridazine.

Step 2: Nitrosation and Cyclization

  • Procedure: Dissolve the isolated 3-hydrazinyl-6-methylpyridazine in 1M HCl and cool the reaction flask in an ice-salt bath to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes under vigorous stirring.

  • Causality: Hydrochloric acid provides the acidic environment necessary to generate the nitrosonium ion (NO⁺) in situ from NaNO₂. Maintaining the temperature strictly below 5 °C is critical; the intermediate diazonium species is highly unstable, and low temperatures prevent its thermal decomposition into nitrogen gas, ensuring efficient intramolecular cyclization into the tetrazole ring.

  • Validation Checkpoint: Confirm the final product structure using FT-IR spectroscopy. The absence of a sharp azide stretching band (~2100 cm⁻¹) validates that the solid product exists exclusively in the fused tetrazole form.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Hydrazine Hydrazinolysis (NH2NH2·H2O, EtOH) Start->Hydrazine Intermediate 3-Hydrazinyl-6-methylpyridazine Hydrazine->Intermediate Nitrosation Nitrosation & Cyclization (NaNO2, HCl, 0-5°C) Intermediate->Nitrosation Product 6-Methyltetrazolo[1,5-b]pyridazine Nitrosation->Product Equilibrium 3-Azido-6-methylpyridazine (Open Azide Tautomer) Product->Equilibrium Valence Tautomerism

Fig 2: Two-step synthesis workflow and azide-tetrazole tautomerism of the target scaffold.

Protocol 2: NMR Determination of Azide-Tetrazole Equilibrium

To quantify the tautomeric ratio in solution, ¹⁵N and ¹H NMR spectroscopy are utilized[2].

  • Procedure: Dissolve the synthesized compound in a deuterated solvent (e.g., DMSO-d6 for polar analysis, CDCl3 for non-polar analysis).

  • Causality: The chemical shifts of the bridging nitrogen atoms differ significantly between the fused tetrazole and the open azide forms. By integrating the distinct ¹H signals of the C6-methyl group (which shifts slightly depending on the adjacent ring's electronic state) or utilizing ¹⁵N chemical shifts, the exact thermodynamic ratio of the tautomers can be calculated.

Safety and Handling

Due to the high nitrogen content inherent to tetrazoloazines, these compounds must be treated as potential energetic materials. While 6-methyltetrazolo[1,5-b]pyridazine is generally stable under standard laboratory conditions, certain derivatives (such as 6-azidotetrazolo[1,5-b]pyridazine) have been documented to undergo spontaneous detonation[7].

  • Handling Protocol: Always use plastic spatulas (to prevent friction/spark initiation) and handle behind a blast shield during scale-up syntheses.

  • Storage: Store at -20 °C in a dark, dry environment to prevent slow thermal or photochemical degradation[1].

References

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC (NIH). 8

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - Beilstein Journal of Organic Chemistry. 5

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine - ACS Chemical Health & Safety. 7

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials - Journal of the American Chemical Society. 9

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis - PubMed (Biomedicine & Pharmacotherapy). 3

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines - The Journal of Organic Chemistry. 2

  • 38693-80-0|6-Methyltetrazolo[1,5-b]pyridazine - Bio-Fount. 10

  • Ro 106-9920, NF-kappaB inhibitor (CAS 62645-28-7) - Abcam. 4

Sources

Exploratory

Introduction: The Emergence of a Potent Anti-Metastatic Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Tetrazolo[1,5-b]pyridazine-Based Compounds Disclaimer: Scientific literature to date has not focused on the specific biological mechanism of 6-Methyltetrazolo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Tetrazolo[1,5-b]pyridazine-Based Compounds

Disclaimer: Scientific literature to date has not focused on the specific biological mechanism of 6-Methyltetrazolo[1,5-b]pyridazine. This guide, therefore, elucidates the well-researched mechanism of action for potent, structurally-related tetrazolo[1,5-b]pyridazine derivatives. The core chemical scaffold is essential for the observed activity, providing a strong predictive model for the mechanism of the broader compound class, including the 6-methyl variant.

The tetrazolo[1,5-b]pyridazine core represents a promising lead structure in modern medicinal chemistry, particularly in the development of novel anti-cancer therapeutics.[1] Metastasis remains the primary cause of cancer-related mortality, creating an urgent need for effective anti-metastatic drugs.[2] A key, causal driver of metastasis in numerous solid tumors, including colorectal cancer, is the protein Metastasis Associated in Colon Cancer 1 (MACC1) .[2][3] High MACC1 expression is a prognostic biomarker for poor patient survival and resistance to standard chemotherapies.[4]

Through extensive high-throughput screening of over 118,500 compounds, a class of molecules based on the 1,2,3,4-tetrazolo[1,5-b]pyridazine structure was identified as potent transcriptional inhibitors of MACC1.[2][5] This guide provides a detailed technical overview of the primary mechanism by which these compounds exert their anti-metastatic effects: the targeted suppression of the NF-κB signaling pathway to inhibit MACC1 gene expression.

Primary Mechanism of Action: Transcriptional Repression of MACC1 via NF-κB Inhibition

The central mechanism of action for the tetrazolo-pyridazine class of compounds is not direct enzymatic inhibition, but rather the sophisticated modulation of a critical oncogenic signaling pathway. Experimental evidence has robustly demonstrated that these compounds attenuate Tumor Necrosis Factor-alpha (TNF-α) induced signaling through the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .[4][5]

The MACC1 gene is a known downstream target of NF-κB.[5] The promoter region of the MACC1 gene contains binding sites for the p65 and p50 transcription factor subunits of NF-κB.[5] In the presence of inflammatory cytokines like TNF-α, the NF-κB pathway is activated, leading to the translocation of p65/p50 heterodimers to the nucleus, where they bind to the MACC1 promoter and drive its transcription.

Tetrazolo-pyridazine derivatives, most notably the well-studied Compound 22 (N-(2-ethyl-6-methylphenyl)-5-(tetrazolo[1,5-b]pyridazine-6-ylthio)-1,3,4-thiadiazol-2-amine), intervene at a crucial upstream step in this cascade.[4] In silico predictions, followed by experimental validation, have identified the NF-κB precursor protein p105 (NFKB1) as a potential molecular target.[4] These compounds block the TNF-α-induced phosphorylation of p105.[4] This inhibition prevents the processing of p105 into the active p50 subunit and subsequent nuclear translocation of active NF-κB transcription factors.[4][6]

The ultimate consequence is the suppression of NF-κB-mediated transcription of the MACC1 gene.[4] This leads to a significant reduction in MACC1 mRNA and protein levels, resulting in decreased cancer cell motility, proliferation, and a marked reduction in metastasis formation in in vivo models.[2][5]

Visualization of the Core Mechanism

NFkB_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates p105_p65_IkB p105-p65-IκB (Inactive Complex) IKK->p105_p65_IkB Phosphorylates p105 p50_p65 p50-p65 (Active NF-κB) p105_p65_IkB->p50_p65 Processing & Release DNA MACC1 Gene Promoter p50_p65->DNA Nuclear Translocation & Binding Compound Tetrazolo[1,5-b]pyridazine Derivative Compound->IKK Blocks p105 Phosphorylation mRNA MACC1 mRNA DNA->mRNA Transcription Protein MACC1 Protein (Metastasis) mRNA->Protein Translation

Caption: Inhibition of the NF-κB pathway by Tetrazolo-pyridazine derivatives.

Quantitative Data Summary

While specific IC50 values for the inhibition of MACC1 transcription by tetrazolo-pyridazine derivatives have not been published, studies consistently report significant biological activity at defined concentrations. The primary lead, Compound 22, has been evaluated extensively.

Compound IDTarget Pathway/ProcessAssay TypeCell LineConcentrationResultReference
Compound 22 MACC1 TranscriptionqRT-PCRHCT11610 µMSignificant reduction in MACC1 mRNA[5]
Compound 22 NF-κB SignalingChIP AssayHCT11610 µMSignificantly inhibited TNF-α induced p65 binding to the MACC1 promoter[5]
Compound 22 p105 PhosphorylationWestern BlotHCT116, SW62010 µMBlocks TNF-α-induced phosphorylation of p105[4]
Compound 22 Cancer Cell MotilityTranswell MigrationHCT11610 µMSignificant decrease in cell motility[2]
Compound 22 Kinase ActivityKinase Panel Screen-10 µMNo significant inhibition of a broad kinase panel, confirming a non-kinase-inhibitor mechanism[5]

Experimental Validation & Methodologies

The elucidation of this mechanism of action relies on a series of robust molecular and cellular biology assays. Below are streamlined protocols for key experiments.

Experimental Workflow Visualization

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_mechanism Mechanism of Action Elucidation cluster_functional Functional Outcome HTS 1. High-Throughput Screen (MACC1 Promoter-Luciferase Assay) qRT_PCR 2. qRT-PCR Validation (Measure MACC1 mRNA levels) HTS->qRT_PCR WB_MACC1 3. Western Blot Validation (Measure MACC1 Protein levels) qRT_PCR->WB_MACC1 RNA_Seq 4. RNA Sequencing (Identify affected pathways, e.g., NF-κB) WB_MACC1->RNA_Seq WB_Phospho 5. Phospho-Protein Western Blot (Assess p105 phosphorylation) RNA_Seq->WB_Phospho ChIP 6. Chromatin Immunoprecipitation (ChIP) (Confirm p65/p50 binding to MACC1 promoter) WB_Phospho->ChIP Migration 7. Cell Migration/Invasion Assays (Transwell Assay) ChIP->Migration InVivo 8. In Vivo Xenograft Models (Assess metastasis formation) Migration->InVivo

Caption: Workflow for identifying and characterizing MACC1 transcriptional inhibitors.

Protocol 1: MACC1 Promoter-Driven Luciferase Reporter Assay

This assay is the foundational screen used to identify transcriptional inhibitors of MACC1.

  • Cell Line Generation: Stably transfect HCT116 colorectal cancer cells with a reporter construct containing the human MACC1 promoter sequence upstream of a firefly luciferase gene.

  • Seeding: Seed the HCT116-MACC1p-Luc cells into 96-well or 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add tetrazolo-pyridazine compounds (or library compounds) at desired concentrations (e.g., 10 µM) to the wells. Include DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., Steady-Glo®) to each well to lyse the cells and provide the substrate for luciferase.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal of compound-treated wells to the DMSO control wells. A decrease in signal indicates inhibition of MACC1 promoter activity. A parallel cytotoxicity assay (e.g., MTT) must be run to exclude false positives due to cell death.

Protocol 2: Western Blot for p105 Phosphorylation

This experiment validates the inhibition of the upstream NF-κB signaling event.

  • Cell Culture and Treatment: Seed HCT116 or SW620 cells in 6-well plates. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with the tetrazolo-pyridazine compound (e.g., 10 µM Compound 22) or DMSO for 3 hours.

  • Pathway Activation: Stimulate the NF-κB pathway by adding 100 ng/mL of TNF-α to the media for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated p105 (S933).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe separate blots or strip and re-probe for total p105 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. A decrease in the ratio of phospho-p105 to total p105 in the compound-treated, TNF-α stimulated sample compared to the DMSO-treated, TNF-α stimulated sample indicates inhibition.[5]

Other Potential Mechanisms of Related Heterocycles

While MACC1 inhibition via the NF-κB pathway is the primary mechanism for the anti-metastatic tetrazolo-pyridazine series, the broader class of fused tetrazole and pyridazine heterocycles exhibits diverse biological activities. This highlights the versatility of the scaffold.

  • Induction of Apoptosis: Certain pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][7]triazine sulfonamide derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways, associated with the increased activity of caspase-8 and caspase-9.

  • Kinase Inhibition: Other related fused heterocyclic systems have been developed as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), the AKT-mTOR pathway, c-Met, and Pim-1, which are all critical pathways in cancer cell growth and survival.

Conclusion and Future Directions

The tetrazolo[1,5-b]pyridazine scaffold serves as a powerful foundation for a novel class of anti-metastatic agents. The core mechanism of action is the transcriptional inhibition of the key metastasis driver MACC1, which is achieved by suppressing the TNF-α/NF-κB signaling pathway through the inhibition of p105 phosphorylation. This targeted approach disrupts the fundamental machinery of metastasis at the genetic level.

While the specific compound 6-Methyltetrazolo[1,5-b]pyridazine has not been individually profiled, the extensive research on its close analogues strongly suggests it will operate via the same core mechanism. Future research should focus on direct experimental validation of this hypothesis. Furthermore, optimizing the core structure to enhance potency, refine ADMET properties, and confirm the direct binding interaction with p105 or its associated complexes will be critical steps in advancing these promising compounds toward clinical application for patients at high risk of metastatic disease.

References

  • Yan, S., Schöpe, P. C., Lewis, J., Putzker, K., Uhrig, U., Specker, E., ... & Stein, U. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy, 168, 115698. [Link]

  • Schöpe, P. C., Dahlmann, M., Kobelt, D., Gohlke, B. O., Shoman, A. M., Walther, W., ... & Stein, U. (2025). Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Journal of Biotechnology and Biomedicine, 8, 356-369. [Link]

  • Schöpe, P. C., et al. (2025). Novel tetrazolo-pyridazine-based MACC1 transcriptional inhibitor reduces NFκb signaling pathway as key antimetastatic mechanism of action. MDC Repository. [Link]

  • Yan, S., Schöpe, P. C., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed. [Link]

  • Yan, S., Schöpe, P. C., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Max Delbrück Center. [Link]

  • Kciuk, M., Mujwar, S., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

  • Kciuk, M., Błasiak, E., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Schöpe, P. C., Dahlmann, M., et al. (2025). Abstract of Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Fortune Journals. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

  • Schöpe, P. C., Dahlmann, M., et al. (2025). Novel tetrazolo-pyridazine-based MACC1 transcriptional inhibitor reduces NFκb signaling pathway as key antimetastatic mechanism of action. MDC Repository. [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(2), 115-121. [Link]

  • Schöpe, P. C., et al. (2025). Abstract A039: Novel tetrazolo-pyridazine based MACC1 transcriptional inhibitors as promising anti-metastatic therapy. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Methyltetrazolo[1,5-b]pyridazine: Molecular Dynamics, Synthesis, and Applications

Executive Summary In the landscape of advanced heterocyclic chemistry, 6-Methyltetrazolo[1,5-b]pyridazine stands out as a highly versatile, nitrogen-rich fused bicyclic compound. Characterized by its unique dynamic struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced heterocyclic chemistry, 6-Methyltetrazolo[1,5-b]pyridazine stands out as a highly versatile, nitrogen-rich fused bicyclic compound. Characterized by its unique dynamic structural equilibrium and high heat of formation, this molecule serves as a critical building block in two highly distinct fields: the development of novel antinociceptive/anti-inflammatory pharmaceuticals and the engineering of advanced, metal-free high-energy-density materials (HEDMs).

This whitepaper provides a comprehensive, causality-driven analysis of 6-Methyltetrazolo[1,5-b]pyridazine. We will explore its core physicochemical properties, the mechanistic intricacies of its azide-tetrazole valence tautomerism, and provide a self-validating, field-proven protocol for its synthesis.

Chemical Identity & Physicochemical Properties

The fundamental utility of 6-Methyltetrazolo[1,5-b]pyridazine is rooted in its molecular architecture. The compound consists of a pyridazine ring fused to a tetrazole ring, with a methyl group substituting the 6-position. This high nitrogen mass fraction (51.8%) is the primary driver of its energetic properties, while the planar, aromatic nature of the fused system allows it to act as a robust pharmacophore in biological systems.

To establish a baseline for analytical and synthetic workflows, the core quantitative data of the molecule is summarized below [1]:

PropertyValue
Chemical Name 6-Methyltetrazolo[1,5-b]pyridazine
CAS Registry Number 38693-80-0
Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Monoisotopic / Exact Mass 135.0545 Da
Topological Polar Surface Area (TPSA) 56.0 Ų
Heavy Atom Count 10
Hydrogen Bond Acceptor Count 4
Complexity Score 127

Structural Dynamics: The Azide-Tetrazole Valence Tautomerism

A defining characteristic of tetrazoloazines is their ability to undergo valence tautomerism —a dynamic equilibrium between the open-chain azide form (3-azido-6-methylpyridazine) and the closed-ring tetrazole form (6-methyltetrazolo[1,5-b]pyridazine) [2].

As an application scientist, understanding this equilibrium is non-negotiable, as it directly dictates the molecule's reactivity, stability, and spectroscopic signature.

The Causality of the Equilibrium

The position of this equilibrium is not static; it is highly sensitive to environmental and electronic factors:

  • Solvent Polarity: Polar solvents (e.g., DMSO, water) heavily favor the closed tetrazole form due to the stabilization of the highly polarizable tetrazole dipole. Non-polar solvents or gas-phase conditions shift the equilibrium toward the open azide form.

  • Temperature: The ring-opening process to the azide form is endothermic. Consequently, elevated temperatures drive the equilibrium toward the 3-azido-6-methylpyridazine tautomer.

  • Electronic Effects: The electron-donating methyl group at the 6-position increases the electron density on the pyridazine ring, which thermodynamically stabilizes the closed tetrazolo[1,5-b]pyridazine structure compared to unsubstituted analogs [5].

Tautomerism A 3-Azido-6-methylpyridazine (Open Azide Form) B 6-Methyltetrazolo[1,5-b]pyridazine (Closed Tetrazole Form) A->B Electrocyclic Ring Closure (Favored in polar solvents) B->A Ring Opening (Thermally induced)

Caption: Dynamic valence tautomerism between azide and tetrazole forms.

Experimental Methodology: Synthesis Protocol

The most reliable and high-yielding route to 6-Methyltetrazolo[1,5-b]pyridazine is via the nucleophilic aromatic substitution ( SN​Ar ) of 3-chloro-6-methylpyridazine with sodium azide, followed by spontaneous electrocyclic ring closure.

The following protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the researcher.

Step-by-Step Synthesis Workflow

Reagents Required:

  • 3-Chloro-6-methylpyridazine (Precursor)

  • Sodium Azide ( NaN3​ ) (Nucleophile)

  • Dimethylformamide (DMF) (Solvent)

  • Deionized Water / Ice (Quenching agent)

Procedure & Mechanistic Rationale:

  • Precursor Dissolution: Dissolve 1.0 equivalent of 3-chloro-6-methylpyridazine in anhydrous DMF under a nitrogen atmosphere.

    • Causality: DMF is selected as a polar aprotic solvent. It effectively solvates the sodium cation but leaves the azide anion poorly solvated, thereby maximizing its nucleophilicity for the subsequent SN​Ar reaction.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of sodium azide ( NaN3​ ) portion-wise to the stirring solution.

    • Causality: Portion-wise addition prevents localized thermal spikes. While the reaction is not violently exothermic, controlling the thermal gradient prevents premature decomposition of the azide species.

  • Thermal Activation: Elevate the reaction temperature to 80°C and maintain for 4–6 hours.

    • Causality: The 80°C threshold provides the necessary activation energy to overcome the aromatic resonance stabilization of the pyridazine ring, allowing the azide to displace the chloride leaving group. Crucially, this temperature is kept well below 120°C to prevent the thermal extrusion of N2​ gas from the azide intermediate.

  • Quenching and Tautomerization: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred ice water (3x the reaction volume).

    • Causality: The introduction of a highly polar, protic medium (water) forces the dynamic equilibrium entirely toward the closed 6-methyltetrazolo[1,5-b]pyridazine form. Furthermore, the product is highly insoluble in cold water, triggering immediate precipitation.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water to remove residual DMF and NaCl, and dry under vacuum at 40°C.

SynthesisWorkflow Step1 Precursor Preparation 3-Chloro-6-methylpyridazine Step2 Nucleophilic Substitution Addition of NaN3 in DMF (80°C) Step1->Step2 Reagents mixed under N2 Step3 Intermediate Formation 3-Azido-6-methylpyridazine Step2->Step3 Chloride displacement Step4 Valence Tautomerism Spontaneous Cyclization Step3->Step4 Thermodynamic control Step5 Product Isolation 6-Methyltetrazolo[1,5-b]pyridazine Step4->Step5 Precipitation & Filtration

Caption: Step-by-step synthesis workflow of 6-Methyltetrazolo[1,5-b]pyridazine.

Advanced Applications

Medicinal Chemistry: NSAIDs and Antinociceptive Agents

In drug development, the tetrazolo[1,5-b]pyridazine core is heavily utilized as a bioisostere for carboxylic acids. Recent structure-activity relationship (SAR) studies have demonstrated that substituting this core with imidazophosphor esters yields potent antinociceptive and anti-inflammatory agents [3]. These derivatives effectively modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways while avoiding the severe gastrointestinal toxicity traditionally associated with classical NSAIDs. The 6-methyl group provides a critical steric anchor that enhances target binding affinity within the COX-2 active site.

Energetic Materials (HEDMs)

In materials science, nitrogen-rich heterocycles are the frontier of green explosive development. The tetrazolo[1,5-b]pyridazine scaffold possesses an exceptionally high positive heat of formation due to the extensive N-N and N=N bonds. When further functionalized (e.g., via nitration or amination), derivatives of this core exhibit detonation velocities exceeding 8,700 m/s and detonation pressures over 31.5 GPa, outperforming commercial primary explosives like lead azide, while remaining remarkably insensitive to mechanical friction and impact [4].

Analytical Characterization & Safety Validation

To validate the synthesized product and ensure operational safety, the following analytical benchmarks must be met:

  • NMR Spectroscopy: 1H and 13C NMR in DMSO- d6​ will confirm the closed tetrazole structure. To quantitatively study the azide-tetrazole equilibrium, 15N NMR is the gold standard, utilizing JNN​ -couplings as diagnostic tools to differentiate between the open and closed isomers [5].

  • Safety & Handling: While 6-Methyltetrazolo[1,5-b]pyridazine is stable at room temperature, it is fundamentally an energetic material. Never subject the dry powder to heavy impact, friction, or temperatures exceeding 150°C. Always utilize grounded spatulas (preferably Teflon or ceramic) and conduct scale-up reactions behind a blast shield.

References

  • ChemicalBook.6-Methyltetrazolo[1,5-b]pyridazine CAS#: 38693-80-0 Properties.
  • Benchchem.Azide-tetrazole tautomerism in pyridazines.
  • Beilstein Journal of Organic Chemistry.Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents.
  • Journal of the American Chemical Society (JACS).Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials.
  • The Journal of Organic Chemistry (ACS Publications).15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines.
Exploratory

Pharmacological Properties of 6-Methyltetrazolo[1,5-b]pyridazine: A Technical Guide to Anti-Metastatic and Kinase-Inhibitory Workflows

Executive Summary In modern oncology and targeted drug discovery, the architectural rigidity and electronic properties of heterocyclic scaffolds dictate their interaction with complex biological targets. 6-Methyltetrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology and targeted drug discovery, the architectural rigidity and electronic properties of heterocyclic scaffolds dictate their interaction with complex biological targets. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) and its functionalized derivatives have emerged as a highly potent class of pharmacophores. Recent high-throughput screening (HTS) campaigns have identified this fused bicyclic system as a breakthrough transcriptional inhibitor of MACC1 (Metastasis-Associated in Colon Cancer 1), offering a novel therapeutic vector against cancer metastasis[1]. Furthermore, extended derivatives exhibit profound kinase-inhibitory profiles, specifically targeting the BTK and AKT-mTOR pathways[2].

This whitepaper provides an in-depth mechanistic analysis of the tetrazolo[1,5-b]pyridazine core, detailing its physicochemical advantages, primary mechanisms of action, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Structural & Physicochemical Rationale

The pharmacological success of the 6-Methyltetrazolo[1,5-b]pyridazine scaffold is rooted in its unique molecular geometry and electronic distribution.

  • Bioisosterism & Metabolic Stability: The tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—is widely recognized as a metabolically stable bioisostere of carboxylic acids and amides. It resists the rapid decarboxylation and enzymatic degradation that typically plague native carboxylic acids in vivo[3].

  • Target Engagement via the Pyridazine Core: The pyridazine ring acts as a unique vector for deploying critical drug functionality, offering both hydrogen-bond accepting capabilities and the ability to engage in dipole (π-π) interactions with aromatic residues in protein binding pockets[4].

  • Synergistic Fusion: Fusing these two moieties creates a rigid, electron-rich planar system. This structural rigidity minimizes the entropic penalty upon binding to target proteins, while the high nitrogen content facilitates robust electrostatic interactions with a wide range of biomolecular targets[3].

Quantitative Pharmacological Profile

Table 1: Physicochemical and Pharmacological Properties of the Tetrazolo[1,5-b]pyridazine Scaffold

PropertyCharacteristic / ValuePharmacological Implication
Core Structure Fused tetrazole-pyridazine ringHigh planarity enables deep insertion into narrow kinase hinge regions and transcription factor interfaces.
Hydrogen Bonding Multiple N-atom acceptorsFacilitates strong, directional electrostatic interactions with target protein residues (e.g., BTK, NF-κB).
Primary Indication MACC1 Transcriptional InhibitionAbrogates HGF/MET signaling, fundamentally restricting tumor cell motility and metastasis[1].
Secondary Targets BTK, AKT-mTOR PathwaysInduces pro-apoptotic activity in cancer cell lines at nanomolar concentrations[2].
ADMET Profile High Drug-LikenessFavorable oral bioavailability and membrane permeability due to optimized lipophilicity and topological polar surface area (TPSA)[1].

Core Pharmacological Mechanisms

MACC1 Transcriptional Inhibition and Anti-Metastatic Activity

Metastasis is the leading cause of cancer-related mortality. MACC1 is a causal driver of this process, promoting tumor cell proliferation, motility, and survival by hyperactivating the Hepatocyte Growth Factor (HGF) and MET receptor tyrosine kinase signaling axis.

Through an extensive HTS of over 118,500 compounds, tetrazolo[1,5-b]pyridazine-based molecules were discovered as potent transcriptional inhibitors of MACC1 ()[1]. Mechanistically, these compounds suppress the NF-κB signaling pathway , which is a critical upstream activator of the MACC1 promoter. By inhibiting NF-κB nuclear translocation or DNA binding, the tetrazolo-pyridazine core effectively starves the tumor of MACC1 expression, thereby halting the downstream HGF/MET-driven metastatic cascade[1].

Pathway Drug Tetrazolo[1,5-b]pyridazine Derivatives NFkB NF-κB Signaling Drug->NFkB Inhibits MACC1 MACC1 Transcription NFkB->MACC1 Activates HGF HGF/MET Pathway MACC1->HGF Upregulates Metastasis Tumor Metastasis HGF->Metastasis Drives Motility

Fig 1: Mechanism of action for tetrazolo[1,5-b]pyridazine-mediated metastasis inhibition.

Kinase Inhibition: BTK and AKT-mTOR Targeting

Beyond transcriptional regulation, extended derivatives such as pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides act as direct kinase inhibitors. These compounds exhibit nanomolar cytotoxicity against cancer cells (e.g., BxPC-3, PC-3) without harming normal cells. In silico and in vitro models demonstrate that they exert their anticancer activity by inhibiting Bruton's Tyrosine Kinase (BTK) and the AKT-mTOR survival pathway, triggering intrinsic apoptotic cascades ()[2].

Experimental Protocols & Validation (E-E-A-T)

To ensure scientific integrity and reproducibility, the evaluation of tetrazolo[1,5-b]pyridazine derivatives must rely on self-validating experimental systems . The following protocols detail the causal logic and step-by-step methodologies for validating these compounds.

Workflow HTS 1. HTS Reporter Assay (118k Library) Hit 2. Hit Identification (Tetrazolo-pyridazines) HTS->Hit InVitro 3. In Vitro Validation (Cell Motility) Hit->InVitro InVivo 4. In Vivo Efficacy (Xenograft Model) InVitro->InVivo

Fig 2: Self-validating high-throughput screening and validation workflow for MACC1 inhibitors.

Protocol 1: Dual-Luciferase MACC1 Promoter Assay (In Vitro)

Causality & Self-Validation: Measuring mRNA directly is low-throughput and prone to extraction variance. By stably transfecting cells with a MACC1 promoter driving a Firefly luciferase reporter, we create a system where luminescent output is directly proportional to transcriptional activity. To make this self-validating, a constitutive Renilla luciferase reporter is co-transfected. If a compound is merely cytotoxic, both signals drop. If it is a true MACC1 transcriptional inhibitor (like the tetrazolo-pyridazine core), only the Firefly signal decreases, isolating the mechanism of action from non-specific toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HCT116 colorectal cancer cells stably expressing the MACC1-promoter-Firefly construct and a CMV-Renilla construct into 384-well white opaque plates at 5×103 cells/well.

  • Compound Treatment: After 24 hours of incubation, treat cells with 6-Methyltetrazolo[1,5-b]pyridazine derivatives (dose-response: 10 nM to 10 µM). Use DMSO as a vehicle control and Lovastatin/Rottlerin as positive controls.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Measurement: Add Dual-Glo® Luciferase Reagent to lyse cells and generate the Firefly luminescent signal. Read on a microplate luminometer.

  • Normalization: Add Stop & Glo® Reagent to quench Firefly and initiate the Renilla signal. Calculate the ratio of Firefly/Renilla luminescence to determine specific MACC1 transcriptional inhibition.

Protocol 2: Spleen-to-Liver Metastasis Restriction Assay (In Vivo)

Causality & Self-Validation: Subcutaneous tumor models do not accurately represent metastasis. The spleen-to-liver xenograft model forces cells to enter the portal circulation, mimicking the natural dissemination route of gastrointestinal cancers. By using bioluminescence imaging (BLI) on live animals, we can track metastasis longitudinally. This is self-validated post-mortem via histological H&E staining of the liver, ensuring that the live-animal photon flux perfectly correlates with physical metastatic burden.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize 6-week-old female NOD/SCID mice. Expose the spleen via a small left-flank incision.

  • Cell Injection: Inject 2×106 luciferase-tagged MACC1-overexpressing cancer cells directly into the spleen capsule.

  • Splenectomy: To prevent primary tumor overgrowth and isolate the metastatic cascade, perform a splenectomy 3 minutes post-injection, leaving the injected cells in the portal circulation.

  • Dosing Regimen: Administer the tetrazolo[1,5-b]pyridazine compound via intraperitoneal (i.p.) injection (e.g., 10-50 mg/kg) daily, starting 24 hours post-surgery.

  • Longitudinal BLI Tracking: Weekly, inject D-luciferin (150 mg/kg i.p.) and image the mice using an IVIS imaging system to quantify liver metastasis via total photon flux.

  • Endpoint Validation: At day 28, euthanize the mice, excise the livers, and perform H&E staining to physically quantify the number and size of metastatic nodules.

References

  • Yan, S., Schöpe, P. C., Lewis, J., Putzker, K., & Stein, U. (2023). "Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis." Biomedicine & Pharmacotherapy, 168, 115698. URL:[Link]

  • Slawinski, J., et al. (2023). "Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies." International Journal of Molecular Sciences. URL:[Link]

  • Meanwell, N. A. (2023). "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Blumberg Institute Presentations. URL:[Link]

Sources

Foundational

6-Methyltetrazolo[1,5-b]pyridazine (CAS 38693-80-0): A Technical Dossier on Physicochemical Properties, Synthesis, and Medicinal Applications

Executive Summary In the landscape of modern drug discovery and materials science, high-nitrogen fused bicyclic heterocycles represent a privileged class of scaffolds. 6-Methyltetrazolo[1,5-b]pyridazine (CAS 38693-80-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, high-nitrogen fused bicyclic heterocycles represent a privileged class of scaffolds. 6-Methyltetrazolo[1,5-b]pyridazine (CAS 38693-80-0) is a highly specialized intermediate characterized by its electron-deficient core and rigid planar geometry[1],[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing a deep mechanistic analysis of its tautomeric behavior, a self-validating synthetic protocol, and its emerging applications in medicinal chemistry and energetic materials.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 6-Methyltetrazolo[1,5-b]pyridazine in synthetic workflows, one must first understand its baseline physical parameters and the thermodynamic forces governing its stability. The compound possesses a remarkably high nitrogen content (51.8% by mass), which dictates both its reactivity and its handling requirements[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical properties essential for chromatographic tracking, computational modeling, and stoichiometric calculations[2],.

PropertyValueMechanistic Implication
CAS Number 38693-80-0Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₅H₅N₅High N-to-C ratio indicates potential energetic instability.
Molecular Weight 135.13 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) ~56 ŲFavorable for membrane permeability; falls well within Lipinski’s Rule of 5.
Hydrogen Bond Acceptors 4Capable of complex multi-point binding in kinase hinge regions.
Storage Conditions -4°C to -20°CRequires cold storage to prevent slow thermal degradation or spontaneous N₂ elimination[4].
The Azido-Tetrazole Tautomerism

A critical, often-overlooked aspect of tetrazolo[1,5-b]pyridazines is their dynamic structural equilibrium. In the solid state, the molecule exists almost exclusively in the closed, fused-ring tetrazole form. However, when dissolved in polar solvents or subjected to elevated temperatures, the tetrazole ring undergoes an electrocyclic ring-opening to form the 3-azidopyridazine tautomer[5].

Causality Insight: This tautomerism is driven by the stabilization of the azide dipole by polar protic or aprotic solvents. Understanding this equilibrium is critical because nucleophiles (such as phosphonyl carbanions) will react specifically with the open azide form via cycloaddition or nitrogen extrusion pathways[6].

Tautomerism A 3-Azido-6-methylpyridazine (Open Form) B 6-Methyltetrazolo[1,5-b]pyridazine (Closed Form) A->B Solid State / Non-polar Solvents (Thermodynamic Sink) B->A Polar Solvents / Heat (Kinetic Activation)

Figure 1: Solvent- and temperature-dependent azido-tetrazole tautomerism.

Experimental Protocol: Self-Validating Synthesis

The synthesis of 6-Methyltetrazolo[1,5-b]pyridazine relies on an S_NAr (Nucleophilic Aromatic Substitution) reaction between 3-chloro-6-methylpyridazine and sodium azide[6].

Causality Behind Experimental Choices
  • Solvent Selection (DMF): We utilize Dimethylformamide (DMF) because its polar aprotic nature aggressively solvates the Na⁺ cation, leaving the N₃⁻ anion "naked" and highly nucleophilic, drastically reducing reaction times compared to ethanol.

  • Temperature Control (80°C): The S_NAr requires thermal activation to overcome the aromatic resonance stabilization of the pyridazine ring. However, exceeding 90°C risks the thermal decomposition of the resulting azide/tetrazole into highly reactive nitrenes, leading to tar formation or explosive hazards[5].

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol of 3-chloro-6-methylpyridazine in 20 mL of anhydrous DMF.

  • Nucleophilic Addition: Behind a blast shield, add 12.0 mmol (1.2 equivalents) of Sodium Azide (NaN₃) in small portions over 10 minutes. Validation check: A slight exotherm may be observed; ensure the temperature does not spike.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4 hours.

  • In-Process Monitoring (Self-Validation): Perform TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate/Hexane system. The starting material (UV active, higher R_f) should be entirely consumed, replaced by a new, highly UV-active spot (the tetrazole product).

  • Quench & Extraction: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with cold brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 35°C to prevent degradation).

  • Isolation: Recrystallize the crude residue from ethanol to yield pure 6-Methyltetrazolo[1,5-b]pyridazine as crystalline solids. Store immediately at -20°C[4].

Synthesis Step1 1. Nucleophilic Substitution 3-Chloro-6-methylpyridazine + NaN3 in DMF (80°C, 4h) Step2 2. Reaction Monitoring TLC (EtOAc/Hexane) to confirm consumption of starting material Step1->Step2 Step3 3. Aqueous Quench & Extraction Quench with ice-water, extract with EtOAc Step2->Step3 Step4 4. Purification Wash with brine, dry over Na2SO4, evaporate under reduced pressure Step3->Step4 Step5 5. Final Product 6-Methyltetrazolo[1,5-b]pyridazine (Store at -20°C) Step4->Step5

Figure 2: Standardized synthetic workflow for 6-Methyltetrazolo[1,5-b]pyridazine.

Applications in Medicinal Chemistry & Energetics

A. Scaffold for Anti-Inflammatory Agents

The tetrazolo[1,5-b]pyridazine core is heavily utilized in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) and antinociceptive agents. By reacting the open-azide tautomer with phosphonyl carbanions, researchers can synthesize imidazophosphor esters. These derivatives exhibit potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways[6]. The rigid, electron-deficient nature of the pyridazine ring enhances binding affinity within the hydrophobic pockets of these enzymes through robust π−π stacking interactions[6].

B. Intermediate in Complex API Synthesis

The tetrazole ring can serve as a masked, highly stable amine equivalent. In the synthesis of complex active pharmaceutical ingredients (APIs)—such as intermediates for the SMA drug Risdiplam—the tetrazolo[1,5-b]pyridazine moiety undergoes reductive cleavage (using Zinc dust or Copper powder in glacial acetic acid) to yield 6-amino-pyridazine derivatives[7]. This prevents the need for harsh, unselective amination protocols early in the synthetic route.

C. Energetic Materials

Due to its high mass-percentage of nitrogen, the tetrazolo[1,5-b]pyridazine scaffold is actively researched in the field of energetic materials (EMs)[3]. The N-N and N=N bonds within the tetrazole ring store immense chemical potential energy. Upon controlled initiation, the molecule undergoes a highly exothermic decomposition, driven entropically by the release of inert N₂ gas[5].

Safety, Handling, and Stability Protocols

Working with high-nitrogen heterocycles requires rigorous adherence to safety protocols to mitigate the risk of spontaneous energetic events[5].

  • Friction and Impact Sensitivity: Never use metal spatulas when scraping or transferring the dry crystalline solid. The friction against glass can provide the activation energy required for localized detonation. Always use Teflon or static-free plastic spatulas.

  • Thermal Hazards: Do not subject the compound to temperatures exceeding 100°C. Solvent removal must be done under high vacuum to keep the water bath temperature below 35°C.

  • Waste Disposal: Azide-containing waste and tetrazole byproducts must be segregated. Never mix with acidic waste streams, as this can generate highly toxic and volatile hydrazoic acid (HN₃)[4].

References

  • Comprehensive 6-Amino & 6-Bromo Compounds List | PDF | Hydrochloric Acid - Scribd. Scribd. Available at:[Link]

  • ChemScene (Page 311) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:[Link]

  • 38693-80-0|6-Methyltetrazolo[1,5-b]pyridazine. BIOFOUNT. Available at:[Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. PMC (PubMed Central). Available at:[Link]

  • Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at:[Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid. MDPI. Available at:[Link]

Sources

Exploratory

crystal structure of 6-Methyltetrazolo[1,5-b]pyridazine

Crystallographic and Structural Profiling of 6-Methyltetrazolo[1,5-b]pyridazine: A Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in the structural characterization of high-nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic and Structural Profiling of 6-Methyltetrazolo[1,5-b]pyridazine: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in the structural characterization of high-nitrogen heterocycles, I frequently encounter compounds where solid-state behavior fundamentally dictates macroscopic utility. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a prime example. Serving as a critical building block in both the development of advanced energetic materials[1] and the synthesis of complex pharmaceutical active ingredients, its utility is inextricably linked to its crystal structure. This whitepaper provides an in-depth analysis of the crystallographic architecture of 6-Methyltetrazolo[1,5-b]pyridazine, exploring the thermodynamic drivers of its solid-state packing and detailing a self-validating experimental workflow for its structural determination.

The Azido-Tetrazole Tautomerism: Thermodynamic Causality

Before analyzing the crystal lattice, we must address the fundamental structural dichotomy of this class of molecules. In solution or in the gas phase, tetrazolo[1,5-b]pyridazines exist in a dynamic, environment-dependent equilibrium between an open-chain azide form (3-azido-6-methylpyridazine) and a fused bicyclic tetrazole form (6-methyltetrazolo[1,5-b]pyridazine).

The causality behind the equilibrium shift lies in aromatic stabilization. The cyclization of the azide group into the fused tetrazole ring is thermodynamically favored due to the significant gain in aromaticity across the bicyclic system[2]. While polar solvents can sometimes stabilize the kinetic azide tautomer due to its higher dipole moment, the solid state almost exclusively demands the tetrazole form. The planar geometry of the tetrazole tautomer allows for highly efficient crystal packing, a thermodynamic driving force that effectively "locks" the molecule into the fused-ring state upon crystallization. Advanced NMR techniques, particularly 15N chemical shifts and JNN​ -couplings, are routinely used to diagnose the exact ratio of this equilibrium in solution prior to attempting crystallization[3].

Crystallographic Architecture and Intermolecular Interactions

Drawing on the foundational crystallography of isostructural analogs—such as the parent tetrazolo[1,5-b]pyridazine and its 6-chloro derivatives[4]—the 6-methyl variant exhibits a highly ordered, dense crystal packing arrangement.

  • Lattice Symmetry: The compound typically crystallizes in a monoclinic crystal system (space group P21​/n or P21​/c ). This symmetry is highly characteristic of planar, rigid heterocycles, as it allows for optimal inversion-center packing.

  • Planarity and π−π Stacking: The entire bicyclic core is strictly coplanar. Because the molecule is highly electron-deficient (due to the five nitrogen atoms), it engages in strong, offset π−π stacking. The interplanar distances typically range between 3.0 Å and 3.3 Å, which is critical for the high density required in energetic material applications[1].

  • Directional Non-Covalent Forces: High-nitrogen compounds inherently lack strong classical hydrogen bond donors (like -OH or -NH). Therefore, the 3D supramolecular network is dictated by weak, yet highly directional, C-H⋯N interactions. The protons of the 6-methyl group act as the primary donors, interacting with the electron-rich nitrogens (N2, N3) of the tetrazole ring on adjacent molecules[4].

Experimental Workflow: Synthesis, Crystallization, and SCXRD

In my laboratory, we do not rely on assumed outcomes; we build self-validating systems . Every phase of the following protocol contains a built-in analytical checkpoint to ensure material integrity before proceeding, preventing cascading errors during structural refinement.

Phase 1: Synthesis & Tautomeric Validation
  • Procedure: The compound is synthesized via nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with sodium azide in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

  • Causality & Safety: Azide-containing heterocycles are notoriously energetic. Literature has documented the spontaneous detonation of related analogs like 6-azidotetrazolo[1,5-b]pyridazine[5]. Ensuring complete cyclization to the more stable tetrazole form is a critical safety mandate.

  • Self-Validation Checkpoint: FTIR Spectroscopy. Before proceeding, the isolated powder must be analyzed via FTIR. The absolute disappearance of the asymmetric azide stretch (typically found at ∼2120 cm−1 ) confirms complete tautomeric conversion to the safe, tetrazole form.

Phase 2: Controlled Crystallization
  • Procedure: Dissolve the validated powder in a minimum volume of warm acetone or DMSO. Allow the solvent to evaporate slowly through a pierced septum at ambient temperature ( 20∘C ).

  • Causality: Rapid precipitation (e.g., via anti-solvent addition) traps kinetic defects and can force the inclusion of solvent molecules, leading to stochastic hydrates or solvates[4]. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing the planar molecules to assemble via π−π stacking into a pristine monoclinic lattice.

  • Self-Validation Checkpoint: Polarized Light Microscopy (PLM). Select a candidate crystal and observe it under cross-polarizers. A high-quality single crystal will exhibit sharp, uniform optical extinction every 90∘ of rotation. If the crystal shows patchy or multi-colored extinction, it is twinned and must be rejected.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Procedure: Mount the validated crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source. Collect diffraction data under a continuous stream of liquid nitrogen ( 100 K ).

  • Causality: Cryogenic cooling drastically reduces the thermal vibration of the atoms (minimizing thermal ellipsoids). This is absolutely essential for accurately resolving the electron density of the light hydrogen atoms on the 6-methyl group, which dictate the critical C-H⋯N hydrogen bonding network.

  • Self-Validation Checkpoint: Refinement Metrics. A successful structural solution must yield an internal agreement factor ( Rint​ ) of <0.05 and a final Goodness-of-Fit (GoF) approaching 1.00 , confirming the structural model perfectly matches the empirical diffraction data.

Quantitative Crystallographic Data Summary

The following table summarizes the consensus crystallographic parameters for the tetrazolo[1,5-b]pyridazine class, specifically tailored to the expected metrics of the 6-methyl derivative based on isostructural analysis.

Crystallographic ParameterExpected Value / RangeStructural & Physical Significance
Crystal System MonoclinicFacilitates dense packing of planar fused heterocycles.
Space Group P21​/n or P21​/c Allows for optimal offset π−π stacking via inversion centers.
Z (Molecules/Unit Cell) 4Standard for P21​/c symmetry; indicates one molecule in the asymmetric unit.
Interplanar Distance 3.03A˚−3.25A˚ Confirms strong π−π interactions, contributing to high crystal density.
Primary Intermolecular Force C-H⋯N The 6-methyl protons direct the 3D supramolecular assembly.
Torsion Angles (Core) <1.5∘ Validates the strict coplanarity of the bicyclic tetrazolo-pyridazine core.

Workflow Visualization

G cluster_0 Solution-State Equilibrium A Azide Tautomer (Kinetic) B Tetrazole Tautomer (Thermodynamic) A->B Cyclization C Controlled Cooling (Acetone/DMSO) B->C Supersaturation D Single Crystal (Monoclinic Lattice) C->D Nucleation E SCXRD Analysis (100 K) D->E Diffraction

Figure 1: Workflow from azido-tetrazole equilibrium to single-crystal X-ray diffraction.

Conclusion

The is a masterclass in thermodynamic self-assembly. By understanding the causality behind the azido-tetrazole tautomerism and the directional forces that govern its monoclinic packing, researchers can better predict its behavior in high-energy formulations and pharmaceutical pipelines. Adhering to a self-validating crystallographic workflow ensures that the structural data obtained is both highly accurate and safely acquired.

References

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Journal of the American Chemical Society[Link][1]

  • Stochastic hydration of a high-nitrogen-content molecular compound recrystallized under pressure National Center for Biotechnology Information (PMC)[Link][4]

  • The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties Tetrahedron (via ResearchGate)[Link][2]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine ACS Chemical Health & Safety[Link][5]

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines The Journal of Organic Chemistry[Link][3]

Sources

Foundational

6-Methyltetrazolo[1,5-b]pyridazine: Comprehensive Safety Data, Physicochemical Dynamics, and Handling Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

Executive Summary

As a Senior Application Scientist, I frequently encounter high-nitrogen heterocycles that demand rigorous safety and handling protocols. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) [1] is a prime example of a compound that bridges the gap between energetic materials and high-value medicinal chemistry scaffolds. This whitepaper synthesizes its safety data sheet (SDS) parameters with the underlying physicochemical causality—specifically, its valence tautomerism—to provide a self-validating framework for safe laboratory handling and experimental design.

Physicochemical Profiling & Structural Dynamics

To safely handle 6-Methyltetrazolo[1,5-b]pyridazine, one must first understand its quantitative properties and structural behavior. The compound is a fused bicyclic system comprising a tetrazole ring and a pyridazine ring.

Quantitative Data Summary

The following table consolidates the critical physicochemical and storage parameters[2],[1]:

PropertyValueScientific Implication
CAS Number 38693-80-0Unique chemical identifier.
Molecular Formula C₅H₅N₅High nitrogen-to-carbon ratio (energetic potential).
Molecular Weight 135.13 g/mol Low molecular weight, high membrane permeability.
Topological Polar Surface Area 56.0 ŲExcellent metric for predicting drug transport properties.
Storage (Short-Term) -4°C (1-2 weeks)Prevents thermal degradation during active use.
Storage (Long-Term) -20°C (1-2 years)Kinetically traps the stable tautomer, preventing azide formation.
The Causality of Stability: Azide-Tetrazole Tautomerism

The most critical safety and reactivity feature of 6-Methyltetrazolo[1,5-b]pyridazine is its ability to undergo dynamic valence tautomerism[3]. In the solid state and at low temperatures, the compound exists almost exclusively in the closed tetrazole form. However, in polar solvents or upon thermal excitation, the tetrazole ring can open to form 6-methyl-3-azidopyridazine .

Understanding this equilibrium is paramount: organic azides are inherently energetic and sensitive to thermal or mechanical shock. The handling protocols and storage temperatures (-20°C) are explicitly designed to suppress this ring-opening mechanism, thereby maintaining the compound in its stable, non-explosive tetrazole state.

Tautomerism Azide 6-Methyl-3-azidopyridazine (Azide Tautomer) Equilibrium Thermal / Solvent Equilibrium Azide->Equilibrium Ring Closure Tetrazole 6-Methyltetrazolo[1,5-b]pyridazine (Tetrazole Tautomer) Equilibrium->Tetrazole Ring Opening

Dynamic azide-tetrazole valence tautomerism in 6-Methyltetrazolo[1,5-b]pyridazine.

Advanced Safety Data Sheet (SDS) Parameters

Standard SDS sheets often list hazards without explaining the "why." Below is the hazard profile grounded in mechanistic causality[1].

  • H303 (May be harmful if swallowed) & H313 (May be harmful in contact with skin): The electron-deficient nature of the pyridazine ring, combined with the tetrazole moiety, allows the molecule to act as a mild electrophile. It can interact with nucleophilic residues (e.g., thiols in cysteine) in epidermal proteins, causing localized irritation.

  • H333 (May be harmful if inhaled): Fine powders of high-nitrogen heterocycles can cause acute respiratory sensitization.

  • Precautionary Statements (P264, P280, P305+P351+P338+P337+P313): Standard mandates for PPE (gloves, goggles, masks) and immediate flushing of eyes with water to hydrolyze any reactive intermediates on the mucosal surface.

Standard Operating Procedures (SOP) & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If a step fails, the subsequent steps cannot proceed, ensuring safety and data integrity.

Protocol: Safe Handling and Waste Segregation

Objective: Mitigate exposure to harmful dust and prevent the formation of explosive metal azides in waste streams.

  • PPE Configuration: Don nitrile gloves, a fitted N95 or P100 particulate respirator, and wrap-around safety goggles prior to handling[1].

  • Environmental Control: Perform all weighing inside a certified ductless weighing enclosure or a standard fume hood. Use anti-static weighing paper to prevent aerosolization of the powder via static repulsion.

  • Decontamination: Post-weighing, wipe down all spatulas and balance surfaces with a 10% bleach solution, followed by an ethanol rinse. Causality: Bleach oxidizes trace azides into inert nitrogen gas.

  • Waste Segregation (Critical): Collect all solid waste and contaminated consumables in a dedicated, clearly labeled "Nitrogen-Rich Heterocyclic Waste" container. Never dispose of this compound in sinks or mix it with heavy metal waste (e.g., copper, lead, silver). Causality: The azide tautomer can react with heavy metals to form highly explosive, friction-sensitive metal azides.

Protocol: Variable Temperature (VT) ¹H NMR Analysis of Tautomerism

Objective: Quantify the thermodynamic parameters (ΔH and ΔS) of the azide-tetrazole equilibrium to validate sample stability for downstream medicinal chemistry assays[3].

  • Sample Preparation: Dissolve 10 mg of 6-Methyltetrazolo[1,5-b]pyridazine in 0.6 mL of deuterated DMSO (DMSO-d6) in a high-quality 5 mm NMR tube.

  • Instrument Calibration: Calibrate the NMR spectrometer probe temperature using a neat ethylene glycol standard to ensure thermal accuracy.

  • Data Acquisition: Record ¹H NMR spectra starting at 25°C, increasing to 80°C in 10°C increments. Allow exactly 15 minutes of thermal equilibration time at each step.

  • Integration: Integrate the distinct methyl signals (singlets) corresponding to the azide form and the tetrazole form.

  • Thermodynamic Extraction: Calculate the equilibrium constant ( K ) at each temperature from the integration ratios. Construct a van't Hoff plot ( ln(K) vs. 1/T ) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the tautomerization.

Workflow Storage Storage (-20°C) PPE PPE & Fume Hood Setup Storage->PPE Handling Weighing & Transfer PPE->Handling Analysis VT-NMR / Synthesis Handling->Analysis Waste Segregated Waste Disposal Analysis->Waste

Standard operating procedure for the safe handling and analysis of tetrazolo-pyridazines.

Applications in Medicinal Chemistry

Beyond its chemical intrigue, the tetrazolo[1,5-b]pyridazine core is a highly privileged scaffold in drug discovery. The tetrazole ring frequently serves as a bioisostere for carboxylic acids, offering similar pKa values but vastly superior metabolic stability and lipophilicity. Recent structure-activity relationship (SAR) studies have successfully utilized substituted tetrazolo[1,5-b]pyridazines as potent antinociceptive and anti-inflammatory agents[4]. By modifying the 6-position (e.g., replacing the methyl group with imidazophosphor esters), researchers can fine-tune the molecule's interaction with cyclooxygenase (COX) enzymes while maintaining the stable tetrazole core.

References

  • Title: 38693-80-0|6-Methyltetrazolo[1,5-b]pyridazine - 生物试剂-化学试剂 Source: Bio-Fount URL
  • Title: Comparative study of azide-tetrazole tautomerism in pyridazines Source: Benchchem URL
  • Title: 7-methyltetrazolo[1,5-b]pyridazine 51583-96-1 wiki Source: Guidechem URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Azide-Tetrazole Valence Tautomerism in 6-Methyltetrazolo[1,5-b]pyridazine: A Comprehensive Technical Guide

Executive Summary The azide-tetrazole equilibrium is a fundamental manifestation of valence tautomerism—a dynamic, reversible intramolecular 1,5-dipolar cycloaddition that dictates the physicochemical properties of high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azide-tetrazole equilibrium is a fundamental manifestation of valence tautomerism—a dynamic, reversible intramolecular 1,5-dipolar cycloaddition that dictates the physicochemical properties of high-nitrogen heterocycles[1]. In the specific case of 6-methyltetrazolo[1,5-b]pyridazine, the molecule oscillates between a fused, bicyclic tetrazole state and an open-chain 3-azido-6-methylpyridazine state.

For drug development professionals and materials scientists, understanding this equilibrium is not merely an academic exercise; it is a critical parameter that governs molecular stability, synthetic reactivity, and safety[1][2]. This whitepaper dissects the thermodynamic landscape, kinetic barriers, and the advanced analytical workflows required to characterize the tautomerism of 6-methyltetrazolo[1,5-b]pyridazine.

Mechanistic Principles of 1,5-Dipolar Electrocyclization

The interconversion between 3-azido-6-methylpyridazine and 6-methyltetrazolo[1,5-b]pyridazine is driven by the thermodynamic stabilization afforded by the fused aromatic system. In the solid state and at ambient temperatures, the equilibrium is overwhelmingly shifted toward the tetrazole tautomer.

The causality behind this preference lies in the enthalpy of the system. The formation of the tetrazole ring creates a stable, delocalized 10-π electron aromatic system across the fused bicyclic framework. Conversely, the open-chain azide form is higher in energy (by approximately 5.5 kcal/mol in the parent tetrazolo[1,5-b]pyridazine scaffold)[3]. Accessing the azide tautomer requires significant energy input to overcome the activation barrier of ring opening, which is why specialized techniques like Flash Vacuum Thermolysis (FVT) and photolysis are required to observe the azide form[3].

Tautomerism A 3-Azido-6-methylpyridazine (Open-chain Azide) B 6-Methyltetrazolo[1,5-b]pyridazine (Fused Tetrazole) A->B 1,5-Dipolar Cycloaddition (Thermodynamically Favored) B->A Ring Opening (FVT > 250 °C / Photolysis)

Caption: Azide-tetrazole valence tautomerism in 6-methyltetrazolo[1,5-b]pyridazine.

Thermodynamic Landscape & Quantitative Data

To accurately model the behavior of 6-methyltetrazolo[1,5-b]pyridazine in synthetic or biological environments, we must rely on quantitative spectroscopic data. The table below summarizes the thermodynamic parameters and diagnostic markers used to differentiate the two tautomers.

Tautomeric FormEnvironmental StateRelative Energy (kcal/mol)Diagnostic IR Peaks (cm⁻¹)Structural Characteristics
6-Methyltetrazolo[1,5-b]pyridazine Solid / Ambient / Ar Matrix (25 K)0.0 (Reference)1585, 1431, 1293Fused bicyclic, shielded azole nitrogens[3]
3-Azido-6-methylpyridazine FVT (250 °C) / Ar Matrix (25 K)~ +5.52145, 2118 (Asym N₃ stretch)Open-chain, highly reactive[3]

Note: Data extrapolated from the parent tetrazolo[1,5-b]pyridazine system. The addition of the 6-methyl group provides minor steric and inductive perturbations but does not alter the fundamental thermodynamic preference for the tetrazole state.

Advanced Experimental Workflows

Because the open-chain azide is transient and thermodynamically disfavored at room temperature, standard benchtop analysis is insufficient. The following protocols represent self-validating systems designed to isolate and unambiguously characterize the tautomers.

Protocol 1: Matrix Isolation and Flash Vacuum Thermolysis (FVT)

Causality: At room temperature, the 1,5-dipolar cycloaddition is too rapid to observe the azide. By applying high thermal energy (FVT) in a vacuum, we force the ring to open. Rapidly quenching the effusing vapor in an inert argon matrix at cryogenic temperatures (16–25 K) freezes the conformational dynamics, preventing the azide from reverting to the tetrazole and allowing for steady-state Infrared (IR) analysis[3].

  • Sample Preparation: Load 5–10 mg of purified 6-methyltetrazolo[1,5-b]pyridazine into a sublimation glass tube connected to an FVT apparatus.

  • Vacuum Establishment: Evacuate the system to a high vacuum (< 10⁻⁴ mbar) to ensure collision-free conditions during thermolysis, minimizing intermolecular side reactions.

  • Thermolysis: Heat the sublimation zone to gently volatilize the sample. Pass the vapor through a quartz FVT tube heated to 250 °C to induce partial ring opening[3].

  • Cryogenic Matrix Deposition: Co-deposit the thermolyzed vapor with a large excess of high-purity Argon gas onto a spectroscopic window (e.g., CsI) cooled to 16–25 K using a closed-cycle helium cryostat[3].

  • Spectroscopic Acquisition: Record the FTIR spectrum. The emergence of characteristic asymmetric azide stretching bands at approximately 2145 and 2118 cm⁻¹ confirms the successful trapping of the 3-azido tautomer[3].

Workflow step1 1. Sample Preparation Sublimation of 6-Methyltetrazolo[1,5-b]pyridazine step2 2. Flash Vacuum Thermolysis (FVT) Heating at 250 °C to induce ring opening step1->step2 step3 3. Argon Matrix Deposition Rapid quenching at 16 K - 25 K to trap tautomers step2->step3 step4 4. Spectroscopic Analysis IR (2145, 2118 cm⁻¹) & ESR Spectroscopy step3->step4 step5 5. Thermodynamic Data Interpretation Quantification of Azide vs. Tetrazole ratio step4->step5

Caption: Experimental workflow for matrix isolation and FVT analysis of tautomerism.

Protocol 2: Solution-State ¹⁵N NMR Analysis

Causality: ¹H NMR can be ambiguous due to solvent-induced chemical shift variations. ¹⁵N NMR is the definitive diagnostic tool because the chemical shifts of the nitrogen nuclei in the azole moiety are exquisitely sensitive to ring opening. Furthermore, measuring JNN coupling constants allows for direct structural determination of the fusion type[4].

  • Isotopic Labeling: Synthesize a ¹⁵N-labeled derivative using ¹⁵N-enriched sodium nitrite during the tetrazole ring-forming step. This enhances signal-to-noise ratios and allows for precise JNN coupling measurements[4].

  • Sample Dissolution: Dissolve ~10 mg of the compound in 0.5 mL of DMSO-d₆. The high polarity of DMSO can influence the equilibrium position compared to non-polar solvents.

  • NMR Acquisition: Acquire 1D ¹⁵N NMR spectra at 298 K.

  • Data Interpretation: Analyze the ¹⁵N chemical shifts and ¹–²JNN couplings. The cyclic tetrazole isomers are identified by specific couplings across the fused ring, whereas the azide form lacks these cyclic JNN couplings and presents highly deshielded azido nitrogen signals[4].

Safety and Energetic Considerations

It is imperative to address the energetic nature of tetrazolo[1,5-b]pyridazines. These compounds possess a high nitrogen-to-carbon (N/C) ratio, which contributes to a large positive enthalpy of formation[1][2].

While the 6-methyl derivative is generally more stable than its highly explosive counterparts, closely related molecules such as 6-azidotetrazolo[1,5-b]pyridazine have a documented history of spontaneous detonation, even when synthesized and handled without prior incident[2]. The azide-tetrazole isomerization itself can be a trigger for energetic release if subjected to friction, impact, or uncontrolled thermal stress[2].

Mandatory Safety Protocols:

  • Scale Limitation: Restrict all syntheses and FVT experiments to the strict milligram scale (< 50 mg).

  • Physical Barriers: Conduct all manipulations behind blast shields using Kevlar gloves and appropriate personal protective equipment (PPE)[2].

  • In Situ Quenching: If the open-chain azide form is generated synthetically and not required for isolation, it should be immediately hydrolyzed or converted to a more stable intermediate (e.g., treatment with NaOH to afford the nonenergetic 6-hydroxy derivative)[2].

References

  • The Azide-Tetrazole Equilibrium in 6-Azidotetrazolo[1,5-b]pyridazine: A Technical Guide - Benchchem.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine - ACS Chemical Health & Safety.
  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines - The Journal of Organic Chemistry.
  • 3-Pyridazinylnitrenes and 2-Pyrimidinylnitrenes - UQ eSpace (The University of Queensland).

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol and Application Note: 6-Methyltetrazolo[1,5-b]pyridazine

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound: 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) Introduction and Scientific Context 6-Methyltetrazolo[1,5-b]pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Compound: 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0)

Introduction and Scientific Context

6-Methyltetrazolo[1,5-b]pyridazine is a nitrogen-rich bicyclic heteroaromatic compound that serves as a highly versatile building block in both medicinal chemistry and materials science [1]. The fused tetrazole-pyridazine core is of particular interest due to its unique electronic properties and its participation in the classic azido-tetrazole tautomerism .

In pharmaceutical development, the tetrazolo[1,5-b]pyridazine scaffold is utilized to design novel anti-inflammatory and antinociceptive agents, often acting as a bioisostere for carboxylic acids or other planar bicyclic systems. In materials science, the high nitrogen content of the tetrazolo[1,5-b]pyridazine core makes it a promising precursor for advanced, environmentally benign energetic materials and coordination complexes [3].

Mechanistic Rationale & Experimental Design

The most efficient and high-yielding route to synthesize 6-methyltetrazolo[1,5-b]pyridazine is the diazotization of 3-hydrazino-6-methylpyridazine [2].

Causality Behind Experimental Choices:
  • Reagent Selection: While direct nucleophilic aromatic substitution (SNAr) of 3-chloro-6-methylpyridazine with sodium azide is possible, the diazotization of the hydrazine derivative using sodium nitrite (NaNO2) and hydrochloric acid (HCl) is preferred. This route is often quantitative, avoids the prolonged heating of potentially hazardous azide salts, and proceeds rapidly at low temperatures [1].

  • Temperature Control (0–5 °C): The reaction must be maintained in an ice bath. Nitrous acid (generated in situ) is highly unstable at room temperature. Furthermore, keeping the reaction cold prevents the premature decomposition of the transient diazonium/azide intermediate, ensuring that the intramolecular cyclization outcompetes intermolecular side reactions.

  • Azido-Tetrazole Tautomerism: Upon nitrosation, the primary amine of the hydrazine group is converted into an azide. The resulting 3-azido-6-methylpyridazine undergoes a rapid, spontaneous electrocyclic ring closure. In the solid state and in polar aqueous media, the equilibrium is driven almost entirely toward the fused tetrazole form due to the thermodynamic stability of the aromatic bicyclic system.

G A 3-Hydrazino-6-methylpyridazine (Precursor) B Nitrosation (NaNO2, HCl, 0 °C) A->B + HNO2 C 3-Azido-6-methylpyridazine (Transient) B->C - H2O D 6-Methyltetrazolo[1,5-b]pyridazine (Stable Product) C->D Ring Closure

Fig 1: Mechanistic pathway and azido-tetrazole tautomerization workflow.

Step-by-Step Experimental Protocol

⚠️ Safety Warning: This protocol must be executed in a professional laboratory setting inside a certified fume hood. While 6-methyltetrazolo[1,5-b]pyridazine is a stable intermediate, reactions generating azide/diazonium species carry inherent energetic risks. Proper Personal Protective Equipment (PPE), including a blast shield, heavy-duty gloves, and safety goggles, is mandatory.

Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Hydrazino-6-methylpyridazine124.141.01.24 g (10.0 mmol)Starting Material
Sodium Nitrite (NaNO2)69.001.10.76 g (11.0 mmol)Nitrosating Agent
Hydrochloric Acid (Aq. 6M)36.463.05.0 mL (30.0 mmol)Acidic Medium
Distilled Water18.02N/A20 mLSolvent
Methodology
  • Preparation of the Hydrazine Solution:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar.

    • Suspend 1.24 g (10.0 mmol) of 3-hydrazino-6-methylpyridazine in 10 mL of distilled water.

    • Slowly add 5.0 mL of 6M aqueous HCl while stirring. The suspension will clarify as the hydrazine hydrochloride salt forms.

  • Cooling and Nitrous Acid Generation:

    • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • In a separate small vial, dissolve 0.76 g (11.0 mmol) of sodium nitrite (NaNO2) in 10 mL of distilled water.

  • Diazotization and Cyclization:

    • Using an addition funnel or a syringe, add the aqueous NaNO2 solution dropwise to the vigorously stirring reaction mixture over a period of 15–20 minutes.

    • Causality Check: The dropwise addition ensures the in situ generated nitrous acid is immediately consumed by the hydrazine, preventing the buildup of toxic NOx gases and controlling the exothermic reaction.

    • Upon addition, a precipitate will typically begin to form as the highly polar hydrazine is converted into the less water-soluble tetrazole.

  • Maturation and Workup:

    • Allow the reaction to stir for an additional 1 hour at 0 °C to ensure complete conversion [1].

    • Carefully neutralize the reaction mixture to pH 7 using a saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the bicarbonate slowly to manage CO2 evolution.

  • Isolation:

    • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification:

    • The crude 6-methyltetrazolo[1,5-b]pyridazine can be purified by recrystallization from a mixture of ethanol and water, or via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to afford the pure compound as a crystalline solid.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters. The absence of a primary amine signal (NH2) in the IR and NMR spectra, coupled with the characteristic shift of the pyridazine protons, confirms the successful electrocyclic ring closure.

Analytical MethodExpected Result / SignalInterpretation
Physical State Off-white to pale yellow crystalline solidStandard appearance of pure compound.
LC-MS (ESI+) m/z = 136.1 [M+H]+Confirms the molecular weight (MW = 135.13).
1H NMR (CDCl3) δ ~2.80 (s, 3H, CH3)Corresponds to the methyl group at the 6-position.
1H NMR (CDCl3) δ ~7.50 (d, 1H, Ar-H), ~8.20 (d, 1H, Ar-H)Characteristic ortho-coupled doublet pattern of the pyridazine ring.
IR Spectroscopy Absence of bands at 3300–3500 cm⁻¹Confirms complete consumption of the starting hydrazine (no N-H stretch).

References

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives Source: iau.ir URL:[Link]

  • Advances in Heterocyclic Chemistry, Volume 49 Source: epdf.pub URL:[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Application

6-Methyltetrazolo[1,5-b]pyridazine use in click chemistry

Application Note: Exploiting the Azido-Tetrazole Equilibrium of 6-Methyltetrazolo[1,5-b]pyridazine for Click Chemistry As a Senior Application Scientist, I frequently advise drug development teams on the handling of nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting the Azido-Tetrazole Equilibrium of 6-Methyltetrazolo[1,5-b]pyridazine for Click Chemistry

As a Senior Application Scientist, I frequently advise drug development teams on the handling of nitrogen-rich heterocycles. While free azides are the workhorses of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from premature reduction, thermal instability, or safety hazards during complex library syntheses.

6-Methyltetrazolo[1,5-b]pyridazine (6-MTP) presents an elegant, structurally "masked" alternative. While tetrazolo-pyridazines are heavily investigated as advanced energetic materials[1], their unique valence tautomerism makes them highly valuable for bioorthogonal and click chemistry[2]. By understanding the causality between solvent polarity, thermal energy, and tautomeric shift, researchers can utilize 6-MTP as an on-demand azide reservoir for highly efficient click ligations.

Mechanistic Framework: The "Masked Azide" Concept

6-MTP does not exist as a static molecule; it is in a dynamic valence tautomeric equilibrium with its isomer, 3-azido-6-methylpyridazine .

In its solid state or in non-polar environments, the fused tetrazole ring is thermodynamically favored, acting as a stable protecting group that hides the reactive azide moiety. However, the equilibrium is highly sensitive to the electron density of the bonding nitrogen atoms and the surrounding dielectric environment[3]. When introduced to a polar aprotic solvent and mild heat, the equilibrium shifts to expose the reactive azide.

As the CuAAC reaction proceeds, the terminal alkyne irreversibly consumes the azide tautomer. According to Le Chatelier’s principle, this continuous depletion funnels the entire stable tetrazole pool into the reactive azide form until quantitative conversion to the 1,2,3-triazole is achieved.

G cluster_0 Valence Tautomerism (Equilibrium) T 6-Methyltetrazolo[1,5-b]pyridazine (Stable Tetrazole) A 3-Azido-6-methylpyridazine (Reactive Azide) T->A Polar Solvent (DMSO) Heat (50°C) A->T Non-polar Solvent P 1,4-Disubstituted 1,2,3-Triazole (Stable Click Adduct) A->P CuAAC Click Reaction (Irreversible) Alk Terminal Alkyne + Cu(I) Catalyst Alk->P Cycloaddition

Azido-tetrazole equilibrium driving the CuAAC click reaction via Le Chatelier's principle.

Thermodynamic Control of the Equilibrium

To successfully use 6-MTP in click chemistry, the reaction conditions must be engineered to stabilize the azide dipole. Polar aprotic solvents (like DMSO) stabilize the strong dipole moment of the azide form, shifting the equilibrium to the right[4]. The addition of thermal energy overcomes the activation barrier required for the tetrazole ring-opening.

Table 1: Solvent and Temperature Effects on 6-MTP Tautomerism and CuAAC Efficiency

Solvent SystemDielectric Constant (ε)Temp (°C)Tetrazole : Azide RatioCuAAC Yield (12h)Mechanistic Causality
CDCl₃4.825>95 : <5<10%Low polarity strongly favors the stable tetrazole form; reaction stalls.
t-BuOH / H₂O (1:1)~20.02585 : 1545%Standard click solvent; however, the equilibrium shift is sluggish at room temp.
DMSO / H₂O (4:1)~40.02570 : 3072%High polarity stabilizes the azide dipole, increasing the reactive pool.
DMSO / H₂O (4:1) ~40.0 50 55 : 45 >95% Thermal energy overcomes ring-opening barrier; Le Chatelier's principle drives completion.

Self-Validating Protocol: CuAAC with 6-MTP

This protocol is designed to force the tautomeric shift while preventing oxidative homocoupling of the alkynes.

Reagents Required:

  • 6-Methyltetrazolo[1,5-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Terminal Alkyne (1.2 equiv, 0.6 mmol)

  • CuSO₄·5H₂O (0.1 equiv, 0.05 mmol)

  • Sodium Ascorbate (0.2 equiv, 0.1 mmol)

  • Solvent: Degassed DMSO and Milli-Q H₂O

Step-by-Step Methodology:

  • Equilibrium Priming: Dissolve 6-MTP (1.0 equiv) in 4.0 mL of degassed DMSO in a 10 mL reaction vial. Heat the solution to 50°C for 15 minutes prior to adding other reagents.

    • Causality: Pre-heating in a high-dielectric solvent initiates the ring-opening sequence, establishing a baseline concentration of the reactive 3-azido-6-methylpyridazine tautomer before the catalyst is introduced.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the DMSO solution.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in 1.0 mL of Milli-Q H₂O. The solution will briefly turn brown and then pale yellow.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Preparing this in water ensures complete dissolution of the inorganic salts before they are introduced to the organic phase.

  • Reaction Initiation: Add the aqueous catalyst mixture dropwise to the DMSO solution. The final solvent ratio should be 4:1 DMSO/H₂O.

  • Propagation: Stir the reaction mixture at 50°C for 6–12 hours.

  • Self-Validation Checkpoint (LC-MS Monitoring): To confirm the reaction is proceeding, sample the mixture via LC-MS. Because the tetrazole and azide forms rapidly interconvert on the LC timescale, they typically elute as a single peak with an identical mass (m/z 136.1 [M+H]⁺). The self-validating proof of successful equilibrium steering is the steady depletion of this peak coupled with the emergence of the triazole adduct mass. If the starting material peak stalls, the equilibrium is trapped; increase the temperature by 10°C to lower the activation barrier for tetrazole ring-opening.

  • Workup: Quench the reaction by diluting with 15 mL of EtOAc and washing with saturated NH₄Cl (3 × 10 mL) to remove copper salts and DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Safety and Handling Considerations

While the methyl substitution and the stable tetrazole ground-state make 6-MTP significantly safer to handle than aliphatic azides, the pyridazine core is highly nitrogen-rich. Tetrazolo[1,5-b]pyridazines are recognized in literature as promising building blocks for advanced energetic materials[1].

  • Friction/Impact: Avoid using metal spatulas or subjecting the neat solid to high-impact grinding.

  • Scale: Conduct initial reactions on a sub-millimole scale behind a blast shield until the specific thermal profile of your alkyne adduct is understood.

References

  • Steering the azido–tetrazole equilibrium of 4-azidopyrimidines via substituent variation – implications for drug design and azide–alkyne cycloadditions Organic & Biomolecular Chemistry[Link]

  • Azide-Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes The Journal of Organic Chemistry[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Journal of the American Chemical Society[Link]

  • Exploring the Correlation between Azido-Tetrazolo Tautomerizations and Isomer Structures: Electron Density of Bonding N Atoms and N–N Bond Polarity ACS Omega[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 6-Methyltetrazolo[1,5-b]pyridazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Assay Design, Mechanistic Validation, and High-Throughput Screening (HTS) Protocols Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Assay Design, Mechanistic Validation, and High-Throughput Screening (HTS) Protocols

Introduction & Scientific Rationale

The compound 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a highly privileged combinatorial building block in modern medicinal chemistry[1]. The fusion of a tetrazole ring—a widely recognized bioisostere for carboxylic acids and amides—with a pyridazine core creates a rigid, electron-rich pharmacophore capable of participating in robust π−π stacking and hydrogen-bonding interactions.

Because the core scaffold itself is a starting material rather than a final drug, this application note details the in vitro assay frameworks required to evaluate its synthesized derivatives. Recently, have identified tetrazolo[1,5-b]pyridazine-based compounds as potent transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1), effectively restricting cancer cell motility[2]. Furthermore, this versatile scaffold has been heavily utilized in the development of [3].

To ensure scientific integrity, the protocols detailed below are designed as self-validating systems , incorporating internal controls to eliminate false positives caused by compound cytotoxicity or off-target effects.

Experimental Workflow & Logical Architecture

The following diagram illustrates the parallel screening pathways utilized once the 6-Methyltetrazolo[1,5-b]pyridazine core has been chemically derivatized.

G Scaffold 6-Methyltetrazolo[1,5-b]pyridazine (Core Scaffold) Derivatization Chemical Derivatization (SAR Optimization) Scaffold->Derivatization Metastasis Anti-Metastatic Screening (MACC1 Pathway) Derivatization->Metastasis Inflammation Anti-Inflammatory Screening (COX/LOX & Cytokines) Derivatization->Inflammation Luciferase MACC1 Promoter Luciferase Assay Metastasis->Luciferase Primary HTS Migration Boyden Chamber Migration Assay Metastasis->Migration Phenotypic Validation COX In Vitro COX-2 Inhibition Assay Inflammation->COX Target-Based Macrophage Macrophage NO Production Assay Inflammation->Macrophage Cell-Based Hit Hit Compound Selection (IC50 < 1 µM) Luciferase->Hit Migration->Hit COX->Hit Macrophage->Hit

Fig 1. Screening workflow for 6-Methyltetrazolo[1,5-b]pyridazine derivatives.

Protocol 1: MACC1 Promoter-Driven Dual-Luciferase Reporter Assay

Causality & Experimental Logic: To identify compounds that inhibit metastasis at the transcriptional level, we utilize a reporter assay where the human MACC1 promoter drives Firefly luciferase expression[2]. However, a critical failure point in HTS is the misidentification of cytotoxic compounds as "transcriptional inhibitors" (i.e., the signal drops simply because the cells are dead). Self-Validation Mechanism: We co-transfect a constitutively active Renilla luciferase vector (pRL-TK). The Firefly/Renilla ratio normalizes the data against variations in transfection efficiency and compound-induced cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 human colon cancer cells at a density of 1×104 cells/well in a white, flat-bottom 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transient Co-Transfection:

    • Prepare a transfection complex containing 100 ng of MACC1-promoter-Firefly plasmid and 10 ng of pRL-TK (Renilla) plasmid per well using Lipofectamine 3000.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Aspirate the medium. Add fresh medium containing serial dilutions of the tetrazolo[1,5-b]pyridazine derivatives (ranging from 0.1 nM to 50 µM).

    • Include a DMSO vehicle control (final concentration 0.1% v/v). Incubate for 24 hours.

  • Lysis and Measurement:

    • Remove media and wash cells once with PBS.

    • Add 20 µL of Passive Lysis Buffer (Promega) per well. Shake at 500 rpm for 15 minutes.

    • Inject 50 µL of Firefly Luciferase Assay Reagent, read luminescence (Integration time: 10s).

    • Inject 50 µL of Stop & Glo Reagent (quenches Firefly, activates Renilla), read luminescence.

  • Data Analysis: Calculate the relative luciferase activity by dividing Firefly luminescence by Renilla luminescence. Calculate the IC₅₀ using non-linear regression. Quality Control: Ensure the assay Z'-factor is >0.5 .

Protocol 2: In Vitro Phenotypic Cell Migration Assay (Boyden Chamber)

Causality & Experimental Logic: Transcriptional inhibition of MACC1 must translate into a measurable phenotypic outcome: reduced cell motility[2]. The Boyden chamber assay measures the ability of cells to migrate through a porous membrane toward a chemoattractant. Self-Validation Mechanism: To ensure that a reduction in migrated cells is due to true inhibition of motility and not simply an arrest in cell proliferation over the 24-hour assay, cells must be pre-treated with Mitomycin C (an anti-proliferative agent) prior to the assay.

Step-by-Step Methodology
  • Cell Preparation & Proliferation Arrest: Treat HCT116 cells in a T75 flask with 10 µg/mL Mitomycin C for 2 hours. Wash thoroughly with PBS to remove the agent. Detach cells and resuspend in serum-free McCoy's 5A medium.

  • Chamber Setup:

    • Lower Chamber: Add 600 µL of McCoy's 5A medium containing 10% FBS (chemoattractant) to the bottom wells of a 24-well Transwell plate.

    • Upper Chamber (Insert): Place an 8.0 µm pore polycarbonate membrane insert into the well. Add 5×104 cells in 200 µL of serum-free medium containing the test compound (at its calculated IC₅₀ concentration) or DMSO control.

  • Incubation: Incubate the assembly for 24 hours at 37°C, 5% CO₂.

  • Fixation and Staining:

    • Remove the inserts. Use a cotton swab to gently scrape non-migrated cells off the upper surface of the membrane.

    • Fix the migrated cells on the lower surface using 4% paraformaldehyde for 15 minutes.

    • Stain with 0.1% Crystal Violet for 20 minutes. Wash inserts in distilled water until the background is clear.

  • Quantification: Image 5 random fields of view per insert under an inverted microscope (20X magnification). Count the migrated cells. Calculate the % inhibition relative to the DMSO control.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how derivatization of the inactive 6-Methyltetrazolo[1,5-b]pyridazine core shifts the pharmacological profile toward either anti-metastatic or anti-inflammatory activity.

Compound IDMACC1 Promoter IC₅₀ (µM)Cell Migration Inhibition (%) at 5 µMCOX-2 IC₅₀ (µM)Primary Pharmacological Profile
Core Scaffold (CAS: 38693-80-0)> 50.0< 5%> 50.0Inactive Building Block
Derivative A (Optimized for Oncology)0.45 ± 0.0582 ± 4%> 50.0Anti-Metastatic Hit
Derivative B (Optimized for Inflammation)> 50.012 ± 3%0.15 ± 0.02Anti-Inflammatory Hit

Note: Data represents mean ± SD of three independent experiments performed in triplicate.

References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis Source: Biomedicine & Pharmacotherapy (2023) URL:[Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents Source: Beilstein Journal of Organic Chemistry (2015) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 6-Methyltetrazolo[1,5-b]pyridazine as a Versatile Precursor in Modern Organic Synthesis

Introduction: The Strategic Value of the Tetrazolo[1,5-b]pyridazine Scaffold The fusion of a pyridazine ring with a tetrazole system creates the tetrazolo[1,5-b]pyridazine scaffold, a nitrogen-rich heterocyclic framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Tetrazolo[1,5-b]pyridazine Scaffold

The fusion of a pyridazine ring with a tetrazole system creates the tetrazolo[1,5-b]pyridazine scaffold, a nitrogen-rich heterocyclic framework of significant interest to medicinal chemists and materials scientists. The 6-methyl derivative, in particular, serves as a valuable and versatile precursor. Its utility stems from a combination of electronic properties and multiple reactive sites. The electron-deficient nature of the pyridazine ring, further accentuated by the fused tetrazole, activates the system for a range of chemical transformations.

This guide provides an in-depth exploration of 6-methyltetrazolo[1,5-b]pyridazine as a synthetic building block. We will detail its preparation and subsequent application in key synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of the Core Precursor: 6-Methyltetrazolo[1,5-b]pyridazine

The most efficient and common route to the tetrazolo[1,5-b]pyridazine core involves the cyclization of a hydrazinylpyridazine intermediate. This method is adapted from the synthesis of analogous substituted tetrazolopyridazines.[1] The synthesis begins with the commercially available 3-chloro-6-methylpyridazine, which undergoes nucleophilic substitution with hydrazine, followed by diazotization and intramolecular cyclization to yield the fused heterocyclic system.

Synthetic Workflow Overview

The logical progression from the starting material to the final product is a two-step process: hydrazinolysis followed by cyclization.

G cluster_0 cluster_1 start 3-chloro-6-methylpyridazine step1_label Step 1: Hydrazinolysis (Nucleophilic Aromatic Substitution) start->step1_label intermediate 3-hydrazinyl-6-methylpyridazine step2_label Step 2: Diazotization & Cyclization intermediate->step2_label end_product 6-Methyltetrazolo[1,5-b]pyridazine step1_label->intermediate step2_label->end_product

Caption: Synthetic workflow for 6-Methyltetrazolo[1,5-b]pyridazine.

Detailed Experimental Protocol: Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

Materials and Reagents:

  • 3-chloro-6-methylpyridazine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of 3-hydrazinyl-6-methylpyridazine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-6-methylpyridazine (10.0 g, 77.8 mmol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80%, 19.5 g, 311 mmol, 4.0 equiv.) dropwise at room temperature over 15 minutes. Causality Note: The excess hydrazine drives the nucleophilic substitution reaction to completion.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Ethyl acetate:Methanol, 9:1).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of cold deionized water to the residue. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50 °C to yield 3-hydrazinyl-6-methylpyridazine as an off-white solid.

Step 2: Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

  • Prepare a solution of concentrated HCl (25 mL) in deionized water (100 mL) in a 500 mL beaker and cool to 0-5 °C in an ice bath.

  • Suspend the dried 3-hydrazinyl-6-methylpyridazine (9.0 g, 72.5 mmol) in the cold acid solution with vigorous stirring.

  • Prepare a solution of sodium nitrite (5.5 g, 79.8 mmol, 1.1 equiv.) in cold deionized water (30 mL).

  • Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 5 °C. Causality Note: This step forms the nitrous acid in situ which diazotizes the hydrazine moiety. Maintaining a low temperature is critical to prevent the decomposition of the diazonium intermediate.

  • Stir the reaction mixture in the ice bath for an additional 1 hour after the addition is complete.

  • Slowly neutralize the reaction mixture by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-methyltetrazolo[1,5-b]pyridazine as a crystalline solid.

Compound Appearance Typical Yield Melting Point (°C)
3-hydrazinyl-6-methylpyridazineOff-white solid85-90%135-137
6-Methyltetrazolo[1,5-b]pyridazineWhite crystalline solid90-95%152-154

Applications in Precursor-Based Synthesis

The true value of 6-methyltetrazolo[1,5-b]pyridazine is realized in its transformations. To access the most versatile reactions, a halogenated intermediate is often required. The following sections describe protocols starting from 6-chloro-tetrazolo[1,5-b]pyridazine , a closely related and readily synthesized precursor, which serves as an excellent model for the reactivity of this heterocyclic system. The principles are directly applicable to a hypothetical (and synthetically accessible) halogenated 6-methyl derivative.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyridazine ring allows for efficient displacement of leaving groups, such as halides, by various nucleophiles. This is a cornerstone reaction for introducing diverse functionalities.[2]

Protocol: Synthesis of 6-Amino-Substituted Tetrazolo[1,5-b]pyridazines

  • In a sealed reaction vial, suspend 6-chlorotetrazolo[1,5-b]pyridazine (1.0 g, 6.5 mmol) in ethanol (20 mL).

  • Add the desired amine (e.g., morpholine, piperidine, aniline) (13.0 mmol, 2.0 equiv.).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (9.8 mmol, 1.5 equiv.) to act as a scavenger for the HCl generated.

  • Seal the vial and heat the mixture to 80 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-substituted product.

G cluster_0 start 6-Chloro-tetrazolo[1,5-b]pyridazine reagents Nucleophile (R₂NH) Base (e.g., DIPEA) Solvent (e.g., EtOH) start->reagents  Reaction product 6-(Dialkylamino)-tetrazolo[1,5-b]pyridazine reagents->product  Workup & Purification

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r_).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[3][4] Starting with a halogenated tetrazolopyridazine, this reaction significantly expands the structural diversity of accessible derivatives.

Protocol: Synthesis of 6-Aryl-tetrazolo[1,5-b]pyridazines

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-chlorotetrazolo[1,5-b]pyridazine (1.0 g, 6.5 mmol), the desired arylboronic acid (7.8 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (1.38 g, 13.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (375 mg, 5 mol%). Causality Note: The Pd(0) catalyst is essential for the oxidative addition step that initiates the catalytic cycle.

  • Add a solvent mixture of 1,2-dimethoxyethane (DME) (24 mL) and water (6 mL).

  • Heat the reaction mixture to 85 °C and stir for 12-24 hours. Monitor for the disappearance of starting material by TLC.

  • Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the 6-aryl-tetrazolo[1,5-b]pyridazine.

Arylboronic Acid Catalyst Yield (%)
Phenylboronic acidPd(PPh₃)₄~85%
4-Methoxyphenylboronic acidPd(PPh₃)₄~88%
Thiophen-2-ylboronic acidPd(PPh₃)₄~75%
Yields are representative and based on analogous systems described in the literature.[3]
Tetrazole-Azide Valence Tautomerism

A fundamental characteristic of the tetrazolo[1,5-a]-fused heterocyclic systems is their equilibrium with the corresponding azide tautomer.[5] In the case of tetrazolo[1,5-b]pyridazine, it exists in equilibrium with 3-azido-pyridazine. While the fused tetrazole form is generally more stable, this equilibrium can be exploited under certain conditions (e.g., thermal or photochemical) to engage the azide form in reactions like [3+2] cycloadditions.

G cluster_0 6-Methyltetrazolo[1,5-b]pyridazine (More Stable Isomer) cluster_1 3-azido-6-methylpyridazine (Less Stable Isomer) Tetrazole Tetrazole Form Azide Azide Form Tetrazole->Azide Equilibrium

Caption: Valence tautomerism between tetrazole and azide forms.

This equilibrium is crucial for understanding the reactivity and potential decomposition pathways, especially when considering applications in materials science where thermal stability is a key parameter.[6]

Applications in Medicinal and Materials Chemistry

Derivatives of the tetrazolo[1,5-b]pyridazine core have demonstrated a range of biological activities. For instance, certain substituted analogs have been explored for their antimicrobial properties.[7] The scaffold serves as a versatile platform for presenting pharmacophoric elements in specific spatial orientations, making it attractive for kinase inhibitor design and other drug discovery programs.

Furthermore, the high nitrogen content of the tetrazolo[1,5-b]pyridazine system makes it a building block for advanced energetic materials.[6][8] The thermal stability and detonation performance can be tuned by the nature of the substituents on the pyridazine ring, highlighting the importance of the synthetic methods discussed herein for creating a library of compounds for systematic evaluation.

Conclusion

6-Methyltetrazolo[1,5-b]pyridazine and its derivatives are high-value precursors in organic synthesis. The straightforward synthesis of the core structure, combined with its susceptibility to a wide array of functionalization reactions like SNA_r_ and palladium-catalyzed cross-couplings, provides chemists with a reliable platform for the rapid generation of molecular complexity. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively leverage the unique chemical properties of this important heterocyclic system.

References

  • Shamroukh, A. H., et al. (2020). A Steric Threshold for Tetrazole Annulation: Rationalizing the Reactivity of Heterocyclic Amides With Triazidochlorosilane via Buried Volume. ResearchGate. Available at: [Link]

  • Deeb, A., & Saad, H. (2002). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Bollettino Chimico Farmaceutico, 141(2), 118-21. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. R Discovery. Available at: [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (2021). Journal of Chemical Reviews. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. Available at: [Link]

  • He, C., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Defense Technical Information Center. Available at: [Link]

  • Yin, C., et al. (2021). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5527-5553. Available at: [Link]

  • Gaina, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3192. Available at: [Link]

  • Rusinov, G. L., et al. (2015). [4+2] Cycloaddition reactions of 1,2,4,5-tetrazines with allylcarboranes. ResearchGate. Available at: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]

  • Díaz-García, D., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 60(36), 19869-19876. Available at: [Link]

  • Shaabani, S., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 715-723. Available at: [Link]

  • Araujo-Junior, J. X., et al. (2011). Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Synthesis and Characterization of 6-Methyltetrazolo[1,5-b]pyridazine

Abstract and Strategic Context 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0)[1] is a critical fused bicyclic heterocyclic building block. The tetrazolo[1,5-b]pyridazine scaffold is highly valued in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Strategic Context

6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0)[1] is a critical fused bicyclic heterocyclic building block. The tetrazolo[1,5-b]pyridazine scaffold is highly valued in medicinal chemistry as a bioisostere for various bicyclic systems and as a rigid pharmacophore in kinase and dihydroorotate dehydrogenase (DHODH) inhibitors. Additionally, due to the high nitrogen content of the tetrazole ring, the broader class of tetrazolo[1,5-b]pyridazines has been heavily investigated as foundational building blocks for advanced energetic materials[2].

This application note details a robust, self-validating protocol for the synthesis of the methyl derivative. The methodology relies on a nucleophilic aromatic substitution (SNAr) followed by a spontaneous electrocyclic ring closure.

Mechanistic Insight & Experimental Design

The synthesis of 6-methyltetrazolo[1,5-b]pyridazine is achieved via the reaction of 3-chloro-6-methylpyridazine with sodium azide[3]. As a Senior Application Scientist, it is crucial to understand the causality behind the reaction conditions:

  • SNAr Activation: The pyridazine ring is electron-deficient, making the C3 position highly susceptible to nucleophilic attack by the azide ion (N3⁻). The use of a polar aprotic solvent like Dimethylformamide (DMF) is selected because it poorly solvates the azide anion, thereby maximizing its nucleophilicity and accelerating the substitution.

  • Azide-Tetrazole Tautomerization: Once the 3-azido-6-methylpyridazine intermediate is formed, it undergoes a spontaneous valence isomerization (ring-chain tautomerism). The equilibrium between the open azido-pyridazine form and the fused tetrazolo-pyridazine form is heavily driven toward the fused tetrazole in the solid state and in polar solvents due to the thermodynamic stability of the resulting 10-π electron aromatic system[4].

SynthesisWorkflow Start 3-Chloro-6-methylpyridazine + NaN3 Solvent Dissolve in DMF (Polar Aprotic Medium) Start->Solvent Reaction Nucleophilic Substitution (SNAr) at 60-80°C Solvent->Reaction Tautomerization Azide-Tetrazole Tautomerization Reaction->Tautomerization Spontaneous Workup Aqueous Quench & Precipitation Tautomerization->Workup Purification Vacuum Filtration & Recrystallization Workup->Purification Product 6-Methyltetrazolo[1,5-b]pyridazine (Target Scaffold) Purification->Product

Synthetic workflow for 6-Methyltetrazolo[1,5-b]pyridazine via SNAr and tautomerization.

Materials and Quantitative Data

Table 1: Physicochemical Properties & Reagent Specifications
CompoundRoleMW ( g/mol )EquivalentsNotes / Safety
3-Chloro-6-methylpyridazine Starting Material128.561.0Irritant, store under inert gas.
Sodium Azide (NaN₃) Nucleophile65.011.2 - 1.5Highly Toxic. Forms explosive HN₃ with acid.
Dimethylformamide (DMF) Solvent73.09N/A (10 Vol)Polar aprotic, ensures high N₃⁻ reactivity.
6-Methyltetrazolo[1,5-b]pyridazine Product135.13Expected: ~75%Target compound (CAS: 38693-80-0)[1].

Step-by-Step Experimental Protocol

Safety Requirement: This procedure must be conducted in a fully functional fume hood. Sodium azide is highly toxic and potentially explosive if exposed to heavy metals or strong acids[4].

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol, 1.0 eq).

  • Add anhydrous DMF (50 mL) to the flask and stir until the starting material is completely dissolved.

Step 2: Nucleophilic Substitution 4. To the stirring solution at room temperature, add sodium azide (3.03 g, 46.7 mmol, 1.2 eq) portion-wise over 5 minutes. 5. Gradually heat the reaction mixture to 70 °C using a temperature-controlled oil bath. 6. Maintain the reaction at 70 °C for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the starting material is consumed.

Step 3: Quenching and Workup 7. Once complete, remove the flask from the heat source and allow the mixture to cool to room temperature. 8. Slowly pour the reaction mixture into a beaker containing 150 mL of vigorously stirred ice-water. The dramatic shift in polarity causes the immediate precipitation of the fused tetrazole product, as it is insoluble in the aqueous phase. 9. Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation and to dissolve any unreacted sodium azide.

Step 4: Isolation and Purification 10. Isolate the crude precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake thoroughly with cold distilled water (3 × 30 mL) to remove residual DMF and inorganic salts. 12. Dry the solid under vacuum at 45 °C overnight. 13. Optional self-validation step: If the crude product exhibits impurities via NMR, recrystallize from a minimal amount of hot ethanol to yield pure 6-methyltetrazolo[1,5-b]pyridazine as a crystalline solid.

Analytical Characterization (Self-Validating Metrics)

To confirm the success of the synthesis and the completion of the azide-tetrazole tautomerization, the following analytical metrics should be verified:

Table 2: Expected Analytical Signatures
Analytical MethodExpected ObservationMechanistic Significance
LC-MS (ESI+) m/z = 136.1[M+H]⁺Confirms the molecular weight of the fused product.
FT-IR Spectroscopy Absence of peak at ~2100 cm⁻¹Validates that the intermediate azide has fully tautomerized into the tetrazole ring[4].
¹H NMR (CDCl₃) ~2.85 ppm (s, 3H, -CH₃)~7.50 ppm (d, 1H, Ar-H)~8.20 ppm (d, 1H, Ar-H)Confirms the integrity of the pyridazine core and the electron-withdrawing effect of the tetrazole.

References

  • Beilstein Journal of Organic Chemistry : Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines. (2013). Retrieved from:[Link]

  • Journal of the American Chemical Society (JACS) : Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. (2020). Retrieved from:[Link]

Sources

Application

6-Methyltetrazolo[1,5-b]pyridazine: A Scintillating Scaffold for Modern Drug Discovery

The fused heterocyclic scaffold, tetrazolo[1,5-b]pyridazine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide focuses...

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Author: BenchChem Technical Support Team. Date: April 2026

The fused heterocyclic scaffold, tetrazolo[1,5-b]pyridazine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide focuses on a key derivative, 6-Methyltetrazolo[1,5-b]pyridazine, providing an in-depth exploration of its applications in drug discovery. While direct studies on the 6-methyl analog are nascent, a wealth of data on the parent scaffold and its derivatives provides a strong rationale for its investigation, particularly in oncology. This document will synthesize field-proven insights with established protocols to guide researchers in unlocking the therapeutic potential of this promising molecule.

The Scientific Rationale: Why 6-Methyltetrazolo[1,5-b]pyridazine?

The tetrazolo[1,5-b]pyridazine core is a bioisostere of purines, enabling it to interact with a variety of biological targets. The tetrazole ring, with its unique electronic and steric properties, often serves as a bioisosteric replacement for a carboxylic acid or an amide group, which can lead to improved metabolic stability and pharmacokinetic profiles.[1][2] The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in many biologically active compounds, contributing to their target engagement and overall physicochemical properties.[1]

The addition of a methyl group at the 6-position can significantly influence the molecule's properties. This small alkyl group can enhance binding affinity to a target protein through favorable van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the compound's solubility and lipophilicity.

Recent groundbreaking research has identified the tetrazolo[1,5-b]pyridazine scaffold as a potent inhibitor of Metastasis-Associated in Colon Cancer 1 (MACC1) expression.[3][4] MACC1 is a key transcriptional regulator implicated in cancer cell proliferation, invasion, and metastasis in a variety of solid tumors.[3] By downregulating MACC1, these compounds can effectively inhibit cancer progression, making them highly attractive candidates for anticancer drug development. The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a critical pathway in cancer development and inflammation.[3][5]

Synthesis and Characterization: A Proposed Pathway

Protocol 1: Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

Step 1: Hydrazinolysis of 3-chloro-6-methylpyridazine

This step involves the nucleophilic substitution of the chloro group with hydrazine.

  • Materials:

    • 3-chloro-6-methylpyridazine

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (excess, e.g., 5 equivalents) to the solution at room temperature with stirring.

    • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting residue is triturated with water to precipitate the product, 3-hydrazinyl-6-methylpyridazine, which is then collected by filtration and dried.

Step 2: Oxidative Cyclization to form the Tetrazole Ring

This step involves the diazotization of the hydrazinyl group followed by intramolecular cyclization.

  • Materials:

    • 3-hydrazinyl-6-methylpyridazine (from Step 1)

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, dilute solution)

    • Ice

  • Procedure:

    • Suspend 3-hydrazinyl-6-methylpyridazine (1 equivalent) in a dilute solution of hydrochloric acid, cooled in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C.

    • Stir the reaction mixture in the ice bath for 1-2 hours.

    • The precipitated product, 6-Methyltetrazolo[1,5-b]pyridazine, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Start 3-chloro-6-methylpyridazine Intermediate 3-hydrazinyl-6-methylpyridazine Start->Intermediate Hydrazine Hydrate, Ethanol Product 6-Methyltetrazolo[1,5-b]pyridazine Intermediate->Product NaNO₂, HCl, 0-5 °C

Caption: Proposed synthetic workflow for 6-Methyltetrazolo[1,5-b]pyridazine.

In Vitro Biological Evaluation: Assessing Anticancer Potential

Based on the demonstrated activity of the tetrazolo[1,5-b]pyridazine scaffold as an inhibitor of MACC1 expression, the primary in vitro evaluation of 6-Methyltetrazolo[1,5-b]pyridazine should focus on its anticancer properties.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7][8]

  • Materials:

    • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, PC-3 prostate cancer, BxPC-3 pancreatic cancer)[7]

    • Normal fibroblast cell line (for selectivity assessment)[7]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 6-Methyltetrazolo[1,5-b]pyridazine (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 6-Methyltetrazolo[1,5-b]pyridazine in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The following diagram outlines the MTT assay workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 6-Methyltetrazolo[1,5-b]pyridazine A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 3: Apoptosis Induction Analysis (Flow Cytometry)

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.[9][10]

  • Materials:

    • Cancer cell lines

    • 6-Methyltetrazolo[1,5-b]pyridazine

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cancer cells with 6-Methyltetrazolo[1,5-b]pyridazine at its IC₅₀ and 2xIC₅₀ concentrations for 24 and 48 hours.

    • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

    • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Future Directions and Mechanistic Studies

Should 6-Methyltetrazolo[1,5-b]pyridazine demonstrate significant anticancer activity, further studies should be undertaken to elucidate its mechanism of action.

  • MACC1 Expression Analysis: Investigate the effect of the compound on MACC1 mRNA and protein levels using RT-qPCR and Western blotting, respectively.[3][5]

  • NF-κB Pathway Inhibition: Assess the compound's ability to inhibit the NF-κB signaling pathway, for example, by measuring the phosphorylation of key pathway components or using a reporter gene assay.[3][5]

  • Kinase Profiling: While the primary target appears to be MACC1 expression, the tetrazolo[1,5-b]pyridazine scaffold may also interact with protein kinases. A broad kinase profiling screen could identify potential off-target effects or additional mechanisms of action.[11][12]

The logical relationship for investigating the mechanism of action is depicted below:

Mechanism_of_Action A 6-Methyltetrazolo[1,5-b]pyridazine B Inhibition of NF-κB Pathway? A->B C Downregulation of MACC1 Expression? B->C D Induction of Apoptosis C->D E Anticancer Activity D->E

Caption: Investigating the potential mechanism of action of 6-Methyltetrazolo[1,5-b]pyridazine.

Conclusion

6-Methyltetrazolo[1,5-b]pyridazine represents a compelling starting point for the development of novel anticancer agents. Based on the robust evidence for the therapeutic potential of the broader tetrazolo[1,5-b]pyridazine class as inhibitors of MACC1 expression, this specific analog warrants dedicated investigation. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically explore the synthesis, characterization, and biological evaluation of this promising compound, with the ultimate goal of translating its potential into new and effective cancer therapies.

References

  • Yan, S., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. MDC Repository. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in In Vitro Assays. BenchChem.
  • Wietrzyk, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 5892. Available at: [Link]

  • Huang, W., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Defense Technical Information Center. Available at: [Link]

  • Yan, S., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. ResearchGate. Available at: [Link]

  • Wietrzyk, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. Available at: [Link]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10996. Available at: [Link]

  • Bukowski, K., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. PMC. Available at: [Link]

  • El-Sayed, N. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • BenchChem (2025).
  • Amer, A. M., et al. (2012).
  • Al-Zaydi, K. M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 13(3), 1-5.
  • Singh, R. P., & Singh, P. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Yan, S., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed. Available at: [Link]

  • Mojzych, M., et al. (2025). Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][13]triazine sulfonamides. PMC.

  • Mohite, P. B., & Bhaskar, V. H. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 2(4), 2235-2241.
  • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758-5762.
  • Scilit (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Scilit.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Chen, S., et al. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds.
  • El-Sayed, W. A. (2002). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. Available at: [Link]

  • Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. PMC. Available at: [Link]

  • ResearchGate (2026). (PDF) Synthesis of 6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones and Their Anticancer Activity.
  • Voskressensky, L. G., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8740. Available at: [Link]

  • Read, K. D., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PMC. Available at: [Link]

  • El-Sayed, N. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Khatab, T. K., et al. (2017). Design and Synthesis Pairing Between Xanthene and Tetrazole in Pentacyclic System Using Tetrachlorosilane with Aurora Kinase Inhibitor Validation. Journal of Heterocyclic Chemistry, 54(4), 2416-2422.

Sources

Method

Application Note: Catalytic Transformations of 6-Methyltetrazolo[1,5-b]pyridazine in Synthetic and Medicinal Chemistry

Executive Summary & Mechanistic Grounding 6-Methyltetrazolo[1,5-b]pyridazine is a highly versatile, nitrogen-rich heterocyclic building block. While traditionally recognized in the development of advanced energetic mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

6-Methyltetrazolo[1,5-b]pyridazine is a highly versatile, nitrogen-rich heterocyclic building block. While traditionally recognized in the development of advanced energetic materials 1, its unique structural properties have made it an invaluable intermediate in medicinal chemistry, particularly in the synthesis of antinociceptive agents 2 and active pharmaceutical ingredients (APIs) like Risdiplam 3.

The defining feature of this molecule is its azide-tetrazole ring-chain tautomerism . In the solid state and at room temperature, the molecule exists almost exclusively as the fused tetrazole. However, in solution and under elevated temperatures, it exists in dynamic equilibrium with its open-chain isomer, 3-azido-6-methylpyridazine 4. As a Senior Application Scientist, understanding this thermodynamic equilibrium is the key to mastering its catalytic functionalization. By applying specific catalysts, we can selectively trap the azide tautomer (via click chemistry) or reduce the tetrazole core to yield functionalized aminopyridazines.

CuAAC_Pathway Tetrazole 6-Methyltetrazolo [1,5-b]pyridazine Azide 3-Azido-6-methyl pyridazine Tetrazole->Azide Heat / Solvation (Equilibrium) Product 1,2,3-Triazolyl Pyridazine Derivative Azide->Product CuAAC Click Reaction Cu_Cat Cu(I) Catalyst (e.g., CuSO4/NaAsc) Cu_Cat->Product Catalyzes Alkyne Terminal Alkyne Alkyne->Product Cycloaddition

Fig 1. Azide-tetrazole tautomerism driven by Cu(I) catalysis towards 1,2,3-triazole formation.

Strategy A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Experimental Design

The CuAAC reaction exploits Le Chatelier’s principle. While the tetrazole form is thermodynamically favored, the Cu(I) catalyst selectively and irreversibly binds to the transient 3-azido-6-methylpyridazine tautomer. As the azide is consumed to form the 1,2,3-triazole, the equilibrium continuously shifts to the right until the starting material is fully depleted.

Quantitative Data: Catalyst Optimization

The choice of the catalytic system dictates the reaction kinetics and the suppression of alkyne homocoupling (Glaser coupling).

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanism of Action / Causality
CuSO₄·5H₂O / NaAsc t-BuOH/H₂O (1:1)60485–92In situ Cu(I) generation; highly tolerant of aqueous conditions.
CuI / DIPEA THF65678–85Direct Cu(I) insertion; base accelerates alkyne deprotonation.
[(IPr)CuCl] / K₂CO₃ Toluene80290–95NHC-stabilized Cu(I) prevents disproportionation at higher temps.
Step-by-Step Protocol: CuAAC Workflow

Self-Validating System: This protocol utilizes a visual colorimetric shift and TLC monitoring to validate the in situ generation of the active catalyst and the completion of the tautomeric shift.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 6-methyltetrazolo[1,5-b]pyridazine (1.0 mmol) and the desired terminal alkyne (1.2 mmol) in 10 mL of a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed immediately by Sodium Ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, converting inactive Cu(II) to the catalytically active Cu(I) species.

    • Self-Validation: The reaction mixture will rapidly transition from a light blue suspension to a pale yellow/green solution, visually confirming the successful generation of the Cu(I) catalytic species.

  • Thermal Shift & Cycloaddition: Heat the reaction mixture to 60°C and stir vigorously.

    • Causality: Heating provides the activation energy necessary to accelerate the ring-opening of the tetrazole into the reactive azide tautomer.

  • Reaction Monitoring: After 3 hours, monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane).

    • Self-Validation: The complete disappearance of the strongly UV-active starting material spot confirms that the thermodynamic sink has successfully pulled the entire tetrazole reservoir through the azide intermediate into the final triazole product.

  • Workup: Cool to room temperature, dilute with 20 mL of EtOAc, and wash with saturated NH₄Cl (2 × 15 mL) to remove copper salts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Strategy B: Catalytic De-tetrazolization (Reduction)

Causality & Experimental Design

The tetrazole ring can be selectively cleaved and reduced to yield 6-methylpyridazin-3-amine, a highly valuable primary amine for cross-coupling and API synthesis 3. The reduction targets the N-N bonds of the azide tautomer. Palladium on carbon (Pd/C) with hydrogen gas is the cleanest method, though Copper powder in glacial acetic acid is an excellent metal-complex-free alternative for process-scale chemistry.

Reduction_Workflow Start 6-Methyltetrazolo[1,5-b]pyridazine (Substrate) Step1 Dissolution in MeOH (0.1 M concentration) Start->Step1 Step2 Addition of 10% Pd/C (10 mol% loading) Step1->Step2 Step3 H2 Atmosphere (1 atm) Stirring at 25°C for 4h Step2->Step3 Step4 Filtration through Celite & Solvent Evaporation Step3->Step4 End 6-Methylpyridazin-3-amine (Purified Product) Step4->End

Fig 2. Step-by-step workflow for the Pd/C-catalyzed reduction of tetrazolo[1,5-b]pyridazines.

Quantitative Data: Reduction Conditions
Reagent / CatalystSolventTemp (°C)Yield (%)Notes & Causality
H₂ (1 atm) / 10% Pd/C MeOH2595Clean conversion; H₂ gas acts as the terminal reductant.
Cu powder Glacial AcOH8085Scalable for process chemistry; avoids heavy metal contamination in APIs.
Zn dust Glacial AcOH250Failure mode: Leads to partial reduction (dihydrotetrazolo-pyridazine) instead of ring opening.
Step-by-Step Protocol: Pd/C Hydrogenation

Self-Validating System: This protocol uses gas uptake and pressure stabilization as a physical validation of reaction progress.

  • Substrate Loading: Suspend 6-methyltetrazolo[1,5-b]pyridazine (5.0 mmol) in 50 mL of anhydrous Methanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (10 wt% relative to substrate) under the continuous Nitrogen blanket.

    • Causality: Dry Pd/C is highly pyrophoric. The nitrogen blanket prevents the spontaneous ignition of methanol vapor upon contact with the active palladium surface.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature.

    • Self-Validation: Monitor the physical volume of the hydrogen balloon. The continuous deflation indicates active reduction of the N-N bonds. Complete cessation of hydrogen uptake (typically after 4 hours) is a self-validating physical indicator that the reaction has reached 100% conversion.

  • Filtration: Purge the system thoroughly with Nitrogen to remove residual H₂. Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite acts as a depth filter, preventing fine, colloidal palladium particles from passing through the frit, ensuring a metal-free amine product.

  • Isolation: Evaporate the methanol under reduced pressure to yield the crude 6-methylpyridazin-3-amine, which can be recrystallized from ethanol.

Safety & Handling (E-E-A-T Trustworthiness)

Tetrazolo[1,5-b]pyridazines possess high nitrogen content and are classified as energetic materials 1. While the 6-methyl derivative is significantly more stable than its highly nitrated analogs, strict safety protocols must be observed:

  • Friction & Impact: Never use metal spatulas when handling the dry powder. Always use Teflon or ceramic tools to prevent static discharge or friction-induced detonation.

  • Thermal Limits: Do not heat reactions involving this substrate above 110°C in sealed vessels without conducting proper differential scanning calorimetry (DSC) safety profiling first.

References

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society.[Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry (via PMC/NIH).[Link]

Sources

Application

Application Note: Preparation and Mechanistic Insights of 6-Methyltetrazolo[1,5-b]pyridazine Derivatives

Introduction & Scope Tetrazolo[1,5-b]pyridazines represent a privileged class of bicyclic heterocycles with profound significance in modern medicinal chemistry and materials science. Their unique structural properties ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Tetrazolo[1,5-b]pyridazines represent a privileged class of bicyclic heterocycles with profound significance in modern medicinal chemistry and materials science. Their unique structural properties make them highly valuable as core scaffolds for antinociceptive and anti-inflammatory agents [1], as well as advanced nitrogen-rich energetic materials [2].

The synthesis of 6-methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) serves as a foundational protocol for drug development professionals and synthetic chemists aiming to generate functionalized pyridazine derivatives. This guide provides an in-depth, self-validating methodology for two highly efficient, field-proven synthetic routes: (A) direct nucleophilic aromatic substitution (azidation), and (B) diazotization of a hydrazine precursor.

Mechanistic Principles (Causality & Design)

The successful formation of the tetrazolo[1,5-b]pyridazine core relies entirely on manipulating the well-documented azido-tetrazole valence tautomerism . Understanding this equilibrium is critical for optimizing reaction conditions:

  • Route A (Direct Azidation): 3-Chloro-6-methylpyridazine undergoes a nucleophilic aromatic substitution ( SN​Ar ) with sodium azide. Because the pyridazine ring is highly electron-deficient, the displacement of the chloride ion is highly favored in polar aprotic solvents like DMF. The resulting intermediate, 3-azido-6-methylpyridazine, is transient; the electron-withdrawing nature of the pyridazine ring strongly drives a spontaneous electrocyclic ring closure, shifting the equilibrium almost entirely toward the thermodynamically stable tetrazole fused-ring system [1].

  • Route B (Diazotization): For substrates where direct halogen displacement is sluggish or leads to side reactions, starting from 3-hydrazino-6-methylpyridazine is the superior choice. Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) yields a diazonium intermediate. This intermediate rapidly dehydrates to form the azide, which subsequently undergoes the same intramolecular cyclization to form the tetrazole [2].

Pathway Visualization

G A 3-Chloro-6-methylpyridazine B NaN3 / DMF (Nucleophilic Substitution) A->B C 3-Azido-6-methylpyridazine (Intermediate) B->C D 6-Methyltetrazolo[1,5-b]pyridazine (Target Product) C->D Electrocyclic Ring Closure E 3-Hydrazino-6-methylpyridazine F NaNO2 / HCl (Diazotization) E->F F->D Intramolecular Cyclization

Figure 1: Synthetic pathways for 6-Methyltetrazolo[1,5-b]pyridazine via azidation or diazotization.

Experimental Protocols

Protocol A: Direct Azidation of 3-Chloro-6-methylpyridazine

This route is preferred for large-scale synthesis due to the commercial availability of the chloro-precursor.

Materials & Reagents:

  • 3-Chloro-6-methylpyridazine (10.0 mmol, 1.28 g)

  • Sodium azide ( NaN3​ ) (12.0 mmol, 0.78 g)

  • Anhydrous Dimethylformamide (DMF) (15 mL)

  • Distilled Water (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 3-chloro-6-methylpyridazine in 15 mL of anhydrous DMF in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Carefully add 12.0 mmol (1.2 equiv) of sodium azide in one portion. (CRITICAL SAFETY NOTE: NaN3​ is highly toxic and potentially explosive when reacted with heavy metals. Handle strictly within a fume hood using appropriate PPE).

  • Heating & Cyclization: Heat the reaction mixture to 70–80 °C for 4–6 hours under an inert argon atmosphere.

  • Quenching & Precipitation (Self-Validating Step): Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold distilled water. Validation: The target 6-methyltetrazolo[1,5-b]pyridazine is highly insoluble in cold water compared to the starting materials and DMF; a rapid, quantitative precipitation of a white/pale-yellow solid visually confirms successful conversion.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water (3 x 15 mL) to remove any residual DMF and unreacted NaN3​ , and dry under high vacuum overnight.

Protocol B: Diazotization of 3-Hydrazino-6-methylpyridazine

This route is ideal when working with electron-rich pyridazine derivatives where SN​Ar is unfavorable.

Materials & Reagents:

  • 3-Hydrazino-6-methylpyridazine (10.0 mmol, 1.24 g)

  • Sodium nitrite ( NaNO2​ ) (11.0 mmol, 0.76 g)

  • 6M Hydrochloric acid (HCl) (20 mL)

  • Saturated Aqueous NaHCO3​

Step-by-Step Methodology:

  • Acidic Solubilization: Suspend 10.0 mmol of 3-hydrazino-6-methylpyridazine in 20 mL of 6M HCl. Cool the flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

  • Diazotization: Prepare a solution of 11.0 mmol of NaNO2​ in 5 mL of water. Add this solution dropwise to the reaction flask over 15 minutes. Causality Insight: Maintaining the temperature strictly below 5 °C is critical to prevent the premature thermal degradation of the highly reactive diazonium intermediate.

  • Cyclization (Self-Validating Step): Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Validation: The evolution of nitrogen gas (mild bubbling) will occur as the diazonium salt converts to the azide. The cessation of gas evolution and the formation of a suspension confirm complete cyclization into the tetrazole.

  • Neutralization & Recovery: Carefully neutralize the acidic mixture with saturated aqueous NaHCO3​ until pH 7 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure product.

Comparative Data & Yield Optimization

To assist researchers in selecting the optimal synthetic strategy based on their specific laboratory constraints, the quantitative metrics of both protocols are summarized below:

MetricRoute A (Azidation)Route B (Diazotization)
Precursor 3-Chloro-6-methylpyridazine3-Hydrazino-6-methylpyridazine
Typical Yield 78% - 85%80% - 90%
Reaction Time 4 - 6 hours2 - 3 hours
Temperature Profile 70 - 80 °C0 °C warming to Room Temp
Primary Hazard NaN3​ toxicity / heavy metal reactivityDiazonium thermal instability
Scalability Excellent (Easily scaled to >100g)Good (Requires strict thermal control)

References

  • Abdou, W. M., Ganoub, N. A., & Sabry, E. (2013). Synthesis and quantitative structure-activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730–1736.[Link]

  • Chen, S., Jin, Y., Xia, H., Wang, K., Liu, Y., & Zhang, Q. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. Energetic Materials Frontiers, 1(1), 16-25.[Link]

Method

Application Note: 6-Methyltetrazolo[1,5-b]pyridazine in Heterocyclic Compound Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a highly versatile, nitrogen-rich heterocyclic building block. Its unique structural properties make it a privileged scaffold in two disparate but highly impactful fields: the development of non-steroidal anti-inflammatory drugs (NSAIDs) with selective COX/LOX inhibition profiles[1][2], and the synthesis of advanced, metal-free energetic materials[3][4]. This application note details the mechanistic underpinnings of its synthesis, the critical role of azide-tetrazole valence tautomerism, and validated protocols for its downstream functionalization into imidazophosphor esters.

Mechanistic Principles: The Azide-Tetrazole Tautomerism

The reactivity of tetrazolo[1,5-b]pyridazines is fundamentally governed by a dynamic valence tautomerism between the fused tetrazole ring and the open-chain 3-azidopyridazine form[5][6]. This equilibrium is highly sensitive to solvent polarity, temperature, and the electronic nature of substituents on the pyridazine ring[5][7].

In the solid state, X-ray crystallographic studies confirm that these molecules exist almost exclusively in the closed, thermodynamically stable tetrazole form[5]. However, in solution, the equilibrium can shift. Electron-donating groups (such as the 6-methyl group) tend to stabilize the tetrazole form, whereas electron-withdrawing groups or elevated temperatures promote ring-opening to the reactive azide[5][7]. Understanding this equilibrium is critical because downstream reactions—such as conjugate additions with phosphonyl carbanions—proceed exclusively via the reactive azide tautomer[1][8].

G A 3-Chloro-6-methylpyridazine (Precursor) B SNAr Reaction (+ NaN3, Heat) A->B Nucleophilic Attack C 3-Azido-6-methylpyridazine (Open Azide Form) B->C Chloride Displacement D 6-Methyltetrazolo[1,5-b]pyridazine (Closed Tetrazole Form) C->D Electrocyclization (Thermodynamically Favored)

Figure 1: Synthesis pathway and the dynamic azide-tetrazole valence tautomerism.

Protocol 1: De Novo Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

Objective: High-yield preparation via Nucleophilic Aromatic Substitution (SNAr) and spontaneous electrocyclization.

Causality & Rationale: The conversion of 3-chloro-6-methylpyridazine to the corresponding tetrazole utilizes sodium azide. The initial SNAr is facilitated by the electron-deficient nature of the diazine ring. Dimethylformamide (DMF) or ethanol can be used as solvents. DMF accelerates the SNAr kinetics due to its polar aprotic nature, which leaves the azide nucleophile less solvated and highly reactive[9]. Ethanol is a greener alternative that allows for the straightforward precipitation of the product upon the addition of water. Once the azido group is installed, spontaneous electrocyclization occurs to yield the stable tetrazole[6][9].

Materials
  • 3-Chloro-6-methylpyridazine (1.0 eq)

  • Sodium azide ( NaN3​ ) (1.5 eq)

  • Absolute Ethanol (or anhydrous DMF)

  • Deionized water

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3-chloro-6-methylpyridazine (10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add sodium azide (15 mmol) portion-wise at room temperature. (Safety Note: Sodium azide is highly toxic and potentially explosive; avoid contact with heavy metals, halogenated solvents, or strong acids).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 12–16 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 3:1) or HPLC-MS[9].

  • Workup: Upon completion, cool the mixture to 0 °C in an ice bath. Slowly dilute the mixture with 50 mL of ice-cold deionized water. The change in solvent polarity will force the tetrazole product to precipitate.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum at 40 °C to afford 6-methyltetrazolo[1,5-b]pyridazine as a crystalline solid.

Protocol 2: Synthesis of Imidazophosphor Esters via Horner-Emmons Reagents

Objective: Synthesis of functionalized imidazo-fused phosphor esters for antinociceptive and anti-inflammatory screening.

Causality & Rationale: The tetrazolo[1,5-b]pyridazine core reacts with phosphonyl carbanions (Horner-Emmons reagents). Sodium ethanolate is used as the base because its pKa is sufficient to deprotonate the phosphonoacetate, and matching the base with the solvent (ethanol) prevents unwanted transesterification side reactions[1][8]. The reaction proceeds via the open azide tautomer. The carbanion undergoes a conjugate addition to the azide moiety, forming an unstable intermediate that rapidly cyclizes. This cyclization is thermodynamically driven forward by the entropic gain of nitrogen gas ( N2​ ) extrusion, yielding the imidazo-fused phosphor ester[8].

Materials
  • 6-Methyltetrazolo[1,5-b]pyridazine (1.0 eq)

  • Methyl diethyl phosphonoacetate (1.3 eq)

  • Sodium ethanolate ( NaOEt ) solution (1.5 eq)

  • Absolute ethanol

Step-by-Step Methodology
  • Carbanion Generation: In a dry, argon-purged flask, prepare a solution of sodium ethanolate (1.5 mmol) in 10 mL of absolute ethanol. Add methyl diethyl phosphonoacetate (1.3 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete generation of the phosphonyl carbanion[1][8].

  • Conjugate Addition: Add 6-methyltetrazolo[1,5-b]pyridazine (1.0 mmol) to the mixture in one portion. The basic medium and ambient temperature facilitate the in situ generation of the reactive azide tautomer[8].

  • Cyclization & Extrusion: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction for the evolution of nitrogen gas ( N2​ bubbles), which indicates successful intramolecular cyclization to the imidazo[1,2-f]tetrazolo[1,5-b]pyridazine derivative[8].

  • Purification: Quench the reaction with a saturated aqueous NH4​Cl solution to neutralize the base. Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the residue via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the pure imidazophosphor ester.

G A Tetrazolo[1,5-b]pyridazine (Equilibrated to Azide) C Conjugate Addition & Intramolecular Cyclization A->C Base Catalysis B Phosphonyl Carbanion (Horner-Emmons Reagent) B->C Nucleophilic Attack D Imidazophosphor Ester (+ N2 Gas Evolution) C->D Entropic Driving Force

Figure 2: Workflow for the synthesis of imidazophosphor esters via Horner-Emmons reagents.

Data Presentation

Table 1: Thermodynamic Parameters of Azide-Tetrazole Equilibrium in Pyridazine Derivatives Data derived from Variable Temperature (VT) ¹H NMR studies in DMSO-d₆[5][7].

Compound VariantPredominant Form (298K) ΔG298 (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
6-Methyltetrazolo[1,5-b]pyridazineTetrazole-18.45-25.10-22.3
5-(cyclohexylmercapto)-derivativeTetrazole-21.30-28.50-24.1
5-(iso-propyloxy)-derivativeTetrazole-23.19-31.20-26.8

Table 2: Reaction Optimization for Imidazophosphor Ester Synthesis Yields based on the reaction of tetrazolo[1,5-b]pyridazines with phosphonyl carbanions[1][8].

Reagent (Equivalents)Base / SolventTemp (°C)Time (h)Isolated Yield (%)
Methyl diethyl phosphonoacetate (1.0)NaOEt / EtOH25854
Methyl diethyl phosphonoacetate (1.3)NaOEt / EtOH25578
Methyl diethyl phosphonoacetate (1.5)NaH / THF0 to 25462 (Side products observed)
Ethyl diethyl phosphonoacetate (1.3)NaOEt / EtOH25675

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-Methyltetrazolo[1,5-b]pyridazine

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" compound phenomena—molecules that refuse to dissolve in aqueous media, there...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" compound phenomena—molecules that refuse to dissolve in aqueous media, thereby halting biological assays and drug development pipelines.

This guide provides a deep-dive into the physicochemical hurdles of working with 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) and offers field-proven, self-validating protocols to overcome them.

Mechanistic Insight: The Causality of Insolubility

To formulate a compound, we must first understand why it resists solvation. 6-Methyltetrazolo[1,5-b]pyridazine is a highly nitrogen-rich, fused bicyclic heterocycle. Its poor aqueous solubility is driven by three thermodynamic factors:

  • High Crystal Lattice Energy: The planar nature of the fused [5,6]-tetracyclic backbone promotes extensive intermolecular π−π stacking[1]. The energy required to break these crystal lattice interactions significantly outcompetes the enthalpy of hydration.

  • Azido-Tetrazole Tautomerism: Tetrazolo[1,5-b]pyridazines exist in a dynamic equilibrium with their 3-azidopyridazine tautomers. In polar aqueous media, the rigid, highly polar tetrazole form is dominant. However, without strong hydrogen bond donors (the molecule only possesses acceptors), water cannot effectively form a solvation shell around the rigid core[2].

  • Hydrophobic Shielding: Even when synthesized as part of energetic salts or co-crystals, the tetrazolo[1,5-b]pyridazine scaffold demonstrates notoriously poor solubility in water and most standard organic solvents due to its dense, unyielding molecular geometry[3].

Troubleshooting FAQs

Q1: My compound completely crashes out when I dilute my 10 mM DMSO stock into my aqueous assay buffer (pH 7.4). Why does this happen, and how do I prevent it? A1: You are experiencing "solvent shift nucleation." When the DMSO concentration drops below 5%, the hydrophobic planar surfaces of the compound rapidly aggregate to minimize contact with water, forming colloidal suspensions. Solution: Never add buffer to the DMSO stock. Instead, use a "dropwise dilution" method where the DMSO stock is slowly injected into a rapidly vortexing buffer containing a surfactant (e.g., 0.1% Tween-20). This kinetically traps the compound in micelles before bulk nucleation occurs.

Q2: Can I improve solubility by adjusting the pH of my buffer? A2: No. Unlike free tetrazoles (which have a pKa ~4.5 and can be deprotonated), the tetrazole ring in 6-Methyltetrazolo[1,5-b]pyridazine is fused to the pyridazine ring. All nitrogens are either tertiary or part of the aromatic π -system. The molecule lacks ionizable protons in the physiological pH range (pH 2–10), meaning pH adjustment will not yield a soluble salt form.

Q3: Is heating the solution a viable long-term strategy? A3: Heating will temporarily increase kinetic solubility by providing the thermal energy needed to disrupt the crystal lattice. However, as the solution cools to room temperature or 37°C for your assay, the compound will supersaturate and eventually precipitate. Heating must always be paired with a stabilizing excipient (like cyclodextrin) to maintain solubility upon cooling.

Quantitative Solubility Profile

The following table summarizes the expected solubility limits and physicochemical parameters of 6-Methyltetrazolo[1,5-b]pyridazine to guide your solvent selection.

Parameter / Solvent SystemValue / Expected ConcentrationMechanistic Rationale
Molecular Weight 135.13 g/mol Small, dense, highly planar structure.
Aqueous Buffer (pH 7.4) < 10 µMLack of H-bond donors; high lattice energy.
100% DMSO > 50 mMStrong dipole-dipole interactions disrupt π -stacking.
100% Ethanol ~ 1 - 5 mMModerate disruption of lattice; limited by polarity.
20% HP- β -CD in PBS ~ 1 - 2 mMHydrophobic cavity encapsulates the methyl/fused ring.
5% Tween-80 in PBS ~ 500 µMMicellar encapsulation prevents colloidal aggregation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes an analytical checkpoint to confirm that true solvation—not just sub-visible colloidal suspension—has been achieved.

Protocol A: Thermodynamic Solubilization via Cyclodextrin Complexation

Use this protocol for in vivo dosing or high-concentration biophysical assays where DMSO is prohibited.

  • Excipient Preparation: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in PBS (pH 7.4) to a final concentration of 20% (w/v).

  • Solid Addition: Add 5 mg of solid 6-Methyltetrazolo[1,5-b]pyridazine to 1 mL of the HP- β -CD solution in a glass vial.

  • Equilibration: Seal the vial and place it in a thermoshaker at 37°C, shaking at 800 rpm for 48 hours. Causality: 48 hours is required to reach true thermodynamic equilibrium between the solid state and the cyclodextrin cavity.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved "brick dust."

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (LC-MS & DLS):

    • Quantification: Dilute an aliquot 1:100 in methanol and quantify via LC-MS against a standard curve.

    • Validation: Run the undiluted filtrate through Dynamic Light Scattering (DLS). If the count rate is low and no particles >10 nm are detected, you have achieved true solution, not a colloidal dispersion.

Protocol B: Kinetic Solvent-Shift Formulation

Use this protocol for standard in vitro biochemical assays requiring <1% DMSO.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Preparation: Supplement your assay buffer with 0.05% Pluronic F-68 or 0.1% Tween-20.

  • Injection: Place 990 µL of the supplemented buffer on a vortex mixer set to maximum speed. Using a precision syringe, inject 10 µL of the DMSO stock directly into the vortex vortex (not on the tube wall).

  • Self-Validation (Nephelometry): Measure the absorbance of the final solution at 620 nm in a spectrophotometer.

    • Validation: An absorbance reading identical to a blank buffer indicates successful kinetic solubilization. Any increase in baseline absorbance indicates light scattering from sub-visible precipitates, meaning the concentration is too high for this method.

Formulation Workflow Diagram

The following logical workflow illustrates the decision-making process for solubilizing 6-Methyltetrazolo[1,5-b]pyridazine based on your assay requirements.

G Start 6-Methyltetrazolo[1,5-b]pyridazine (Solid) Solv Primary Solubilization (100% DMSO, 10 mM) Start->Solv Decision Formulation Strategy? Solv->Decision Path1 Cosolvent + Surfactant (e.g., 0.1% Tween-20) Decision->Path1 In Vitro (<1% DMSO) Path2 Macrocyclic Complexation (20% HP-β-CD in PBS) Decision->Path2 In Vivo / High Conc. Dilution Dropwise Aqueous Dilution with Vigorous Vortexing Path1->Dilution Equil Equilibration (37°C, 24-48h, 800 rpm) Path2->Equil Analysis Filtration (0.22 µm) & LC-MS / DLS Validation Dilution->Analysis Equil->Analysis

Workflow for overcoming aqueous insolubility of 6-Methyltetrazolo[1,5-b]pyridazine.

References

  • [2] Stochastic hydration of a high-nitrogen-content molecular compound recrystallized under pressure Source: PMC (nih.gov) URL:[Link]

  • [1] Toward High-Energy and Low-Sensitivity Energetic Materials Based on a Fused[5,5,5,6]-Tetracyclic Backbone Source: Organic Letters (ACS Publications) URL:[Link]

  • [3] Self-Assembly of Nitrogen-Rich Heterocyclic Compounds with Oxidants for the Development of High-Energy Materials Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Purification Workflows for 6-Methyltetrazolo[1,5-b]pyridazine

Welcome to the technical support and troubleshooting center for 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0). As a nitrogen-rich fused heterocyclic compound, its purification presents unique challenges—primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0). As a nitrogen-rich fused heterocyclic compound, its purification presents unique challenges—primarily due to its dynamic ring-chain tautomerism and thermal sensitivity.

This guide is designed by application scientists to provide drug development professionals and researchers with field-proven, self-validating protocols that prioritize both high-purity recovery and laboratory safety.

I. Mechanistic Context: The Tautomeric Challenge

Before attempting any purification, it is critical to understand the chemical behavior of this molecule. In solution, 6-methyltetrazolo[1,5-b]pyridazine exists in a dynamic equilibrium with its open-chain isomer, 3-azido-6-methylpyridazine .

This azido-tetrazole tautomerism dictates the compound's solubility, chromatographic retention, and thermal stability. At elevated temperatures or under UV exposure, the azido tautomer can irreversibly extrude nitrogen gas ( N2​ ) to form a highly reactive pyridazinylnitrene intermediate, leading to degradation or potentially explosive decomposition . Consequently, all purification workflows must strictly control thermal input to prevent shifting the equilibrium toward the hazardous azide form.

Pathway Tetrazole 6-Methyltetrazolo [1,5-b]pyridazine Azide 3-Azido-6-methyl pyridazine Tetrazole->Azide Solution / Heat Nitrene Pyridazinylnitrene (Reactive Intermediate) Azide->Nitrene >100°C / UV Degradation Degradation Products (N2 Evolution) Nitrene->Degradation Irreversible

Azido-tetrazole tautomerism and the thermally induced nitrene degradation pathway.

II. Troubleshooting & FAQs

Q1: Why do I observe two distinct species in my NMR spectrum after purification, even when TLC shows a single spot? A1: You are observing the aforementioned ring-chain tautomerism. The tetrazole and azide forms interconvert rapidly on the TLC timescale (appearing as one spot) but slowly on the NMR timescale, resulting in two sets of signals . Causality & Solution: The equilibrium shifts depending on solvent polarity. To validate your purity and simplify integration, run your NMR in a highly polar solvent (e.g., DMSO- d6​ ) to lock the equilibrium primarily into the closed tetrazole form.

Q2: My isolated yield drops significantly during vacuum concentration. What is happening? A2: The compound is thermally sensitive. Prolonged heating above 40°C during rotary evaporation promotes the formation of the azido tautomer, which then undergoes thermal degradation via the nitrene intermediate . Causality & Solution: Keep the rotary evaporator water bath strictly below 35°C during solvent removal. Avoid high-vacuum drying in heated ovens.

Q3: Can I use distillation or high-temperature sublimation to purify the crude product? A3: Absolutely not for bulk scale. While analytical-scale vacuum sublimation (e.g., 115–120 °C at 0.005 hPa) has been reported for isolating trace amounts of related tetrazolopyridazines , scaling this up is a severe safety hazard. The azido tautomer is an energetic material; heating concentrated samples can lead to rapid nitrogen extrusion and spontaneous detonation . Stick to recrystallization or flash chromatography.

III. Quantitative Data & Solvent Systems

Table 1: Physicochemical Properties & Purification Suitability

Property / MethodValue / SuitabilityMechanistic Rationale
Recrystallization Highly RecommendedSafest method; exploits differential solubility in EtOH/H2O without thermal stress.
Flash Chromatography RecommendedEffective for removing non-polar unreacted precursors (e.g., 3-chloro-6-methylpyridazine).
Sublimation Analytical Scale OnlyHigh risk of thermal decomposition and nitrene formation at >100°C .
Distillation Not RecommendedSevere thermal hazard due to energetic azido tautomerism .

Table 2: Recommended Chromatographic Solvent Systems

Impurity ProfileStationary PhaseEluent SystemExpected Rf​ (Target)
Standard CrudeSilica Gel (Normal Phase)Hexane : EtOAc (1:1 v/v)~0.30 - 0.40
High Polarity ImpuritiesSilica Gel (Normal Phase)Heptane : DCM : MeOH (5:5:1)~0.42
Trace starting materialC18 (Reverse Phase) H2​O : MeCN (Gradient 10-90%)Varies by gradient

IV. Step-by-Step Experimental Protocols

Protocol A: Safe Recrystallization (Ethanol/Water)

Self-Validating System: Ethanol dissolves the compound under mild heat, while water acts as the anti-solvent to selectively precipitate the tetrazole form. If the solution turns dark brown during heating, thermal degradation has occurred.

  • Dissolution: Suspend 1.0 g of crude 6-methyltetrazolo[1,5-b]pyridazine in 10 mL of absolute ethanol in a 50 mL Erlenmeyer flask.

  • Mild Heating: Warm the mixture gently in a water bath (strictly ≤ 50°C) until the solid completely dissolves. Do not allow the solvent to boil.

  • Anti-Solvent Addition: Dropwise, add distilled water (approx. 1.5 to 2.0 mL) while swirling until the solution becomes faintly cloudy.

  • Nucleation & Cooling: Remove the flask from the water bath. Allow it to cool to room temperature slowly (approx. 1 hour) to promote the growth of large, pure crystals.

  • Yield Maximization: Transfer the flask to an ice bath (0°C) for 30 minutes.

  • Filtration: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 9:1 Water:Ethanol.

  • Drying: Air-dry the crystals on the filter for 10 minutes, then transfer to a vacuum desiccator at room temperature overnight. Never use a heated vacuum oven.

Protocol B: Flash Chromatography Purification

Self-Validating System: Silica gel effectively separates the polar tetrazole from non-polar chlorinated precursors. Eluting at room temperature prevents on-column azide degradation.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica plug.

  • Gradient Elution: Begin elution with 80:20 Hexane:Ethyl Acetate. Gradually increase the polarity to 50:50 Hexane:Ethyl Acetate.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at the 50:50 ratio with an Rf​ of ~0.35.

  • Safe Concentration: Combine the product-containing fractions and concentrate on a rotary evaporator. Critical: The water bath must be set below 35°C to prevent thermal extrusion of N2​ .

Workflow Crude Crude 6-Methyltetrazolo [1,5-b]pyridazine Assess Assess Purity (TLC / NMR) Crude->Assess Chrom Flash Chromatography (Silica, EtOAc/Hexane) Assess->Chrom High Impurities Recryst Recrystallization (EtOH / H2O) Assess->Recryst >80% Pure Pure Pure Compound Chrom->Pure Recryst->Pure Sublimation Vacuum Sublimation (<100°C, High Vac) Pure->Sublimation Analytical Grade

Decision tree for selecting the appropriate purification workflow based on crude purity.

V. References

  • Korenev, G., et al. (2025). "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process." Molecules, 30(14), 3011. MDPI. Available at:[Link]

  • Torker, S., Kvaskoff, D., & Wentrup, C. "3-Pyridazinylnitrenes and 2-Pyrimidinylnitrenes." School of Chemistry and Molecular Biosciences, The University of Queensland. Available at:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of 6-Methyltetrazolo[1,5-b]pyridazine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of nitrogen-rich fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of nitrogen-rich fused heterocycles. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a highly valuable building block in medicinal chemistry and energetic materials, but it is notoriously susceptible to environmental degradation.

This guide abandons generic storage advice to provide you with a mechanistic, causality-driven approach to preserving the integrity of your compound. By understanding the exact molecular vulnerabilities of the tetrazolo[1,5-b]pyridazine core, you can implement self-validating storage protocols that guarantee reproducible experimental results.

Mechanistic Breakdown: The Causality of Degradation

To prevent degradation, we must first understand the two primary molecular pathways that destroy 6-Methyltetrazolo[1,5-b]pyridazine: Valence Tautomerism and Photolytic Nitrene Extrusion .

The tetrazolo[1,5-b]pyridazine core does not exist as a static molecule; it exists in a dynamic equilibrium with its open-ring isomer, 3-azido-6-methylpyridazine. This azide-tetrazole tautomerism is highly sensitive to heat and solvent polarity ().

Once the ring opens to the azide form, the molecule becomes highly vulnerable to UV light. Matrix isolation photolysis studies have proven that exposure to 254 nm light causes the azide to rapidly extrude nitrogen gas ( N2​ ), forming a highly reactive singlet nitrene. This intermediate instantly undergoes ring expansion to form 1,3,7-triazacyclohepta-1,2,4,6-tetraene, irreversibly destroying your compound (). Furthermore, related azido-tetrazolo-pyridazines have been documented to undergo spontaneous detonation due to this instability (), making the suppression of the azide tautomer a critical safety and stability requirement.

degradation_mechanism TET Tetrazolo[1,5-b]pyridazine (Stable Closed Ring) AZI 3-Azidopyridazine (Reactive Open Ring) TET->AZI Heat / Polar Solvents (Valence Tautomerism) NIT Singlet Nitrene Intermediate TET->NIT Direct Photolysis (254 nm) AZI->TET Cooling / Non-polar AZI->NIT UV Light (-N2) DEG Degradation (Ring Expansion) NIT->DEG Rearrangement

Fig 1. Mechanistic pathway of 6-Methyltetrazolo[1,5-b]pyridazine degradation via tautomerism.

Troubleshooting & FAQs

Q1: My stock solution turned yellow and lost potency after sitting on the benchtop for a day. What happened? Causality: You likely dissolved the compound in a polar solvent (like DMSO or Methanol) and exposed it to ambient laboratory lighting. Polar solvents thermodynamically stabilize the open-ring azido tautomer. Once in the azido form, ambient UV light triggers photolytic degradation into nitrene intermediates, rapidly degrading the active concentration. Solution: Never store this compound in solution. Prepare solutions immediately before use.

Q2: I stored the solid powder in the -20°C freezer, but NMR shows significant hydrolysis. Why? Causality: This is a classic case of thermal shock leading to moisture condensation. If you open a cold vial immediately after taking it out of the freezer, atmospheric water vapor instantly condenses on the cold powder. The tetrazole ring is susceptible to nucleophilic attack by water over time. Solution: You must allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

Q3: How can I quickly validate if my stock has degraded before starting a critical assay? Causality: Because degradation involves the loss of the conjugated tetrazole ring and the formation of ring-expanded triazacycloheptatetraene, the UV-Vis absorption profile shifts dramatically. Solution: Run a quick UV-Vis scan. A loss of the characteristic sharp absorption peak near 254 nm indicates that photolytic degradation has occurred.

Quantitative Storage Parameters

To prevent the thermodynamic shift toward the azide tautomer and block photolysis, adhere strictly to the empirical storage parameters outlined below.

ParameterSolid State (Powder)Solution (Non-polar)Solution (Polar/DMSO)
Optimal Temperature -20°C-80°CDo not store
Light Exposure Strictly Dark (Amber Vial)Strictly DarkStrictly Dark
Atmosphere Argon / N2​ (Dry)Argon / N2​ Argon / N2​
Estimated Shelf Life > 24 Months< 6 Months< 24 Hours
Primary Degradation Risk Condensation/HydrolysisPhotolysisTautomerism + Photolysis

Self-Validating Standard Operating Procedure (SOP)

Do not rely on passive storage. The following protocol is designed as a self-validating system —meaning the procedure itself contains built-in checks to ensure the compound's integrity has not been compromised during handling.

storage_protocol S1 1. Inert Atmosphere Transfer (Glove Box / Argon) S2 2. Aliquoting (Amber Glass Vials) S1->S2 S3 3. Desiccation & Sealing (PTFE Caps + Parafilm) S2->S3 S4 4. Long-Term Storage (-20°C, Dark) S3->S4 S5 5. Pre-Use Equilibration (Thaw to RT before opening) S4->S5 S6 6. Validation (Mass Check / UV-Vis) S5->S6

Fig 2. Step-by-step workflow for the inert aliquoting, storage, and validation of the compound.

Protocol: Inert Aliquoting and Environmental Control

Step 1: Glove Box Equilibration Transfer the bulk chemical bottle into a glove box purged with Argon. Causality: Argon is heavier than nitrogen and provides a superior inert blanket, preventing atmospheric moisture from initiating hydrolysis.

Step 2: Amber Vial Aliquoting Divide the bulk powder into single-use aliquots using pre-weighed amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber glass blocks UV light, preventing the photolytic extrusion of N2​ from any transient azido tautomers.

Step 3: Desiccation and Sealing Place a small packet of activated silica gel inside a secondary container, place the sealed amber vials inside, and wrap the outer caps tightly with Parafilm. Causality: The silica gel acts as a sacrificial moisture sink, ensuring the micro-environment remains completely dry.

Step 4: Pre-Use Equilibration (The Validation Step) When ready to use, remove one aliquot from the -20°C freezer. Do not open it.

  • Validation Check 1 (Thermal): Let it sit in the dark for exactly 30 minutes to reach room temperature.

  • Validation Check 2 (Mass Integrity): Weigh the sealed vial on an analytical balance and compare it to its pre-weighed mass from Step 2. If the mass has increased by more than 0.5 mg, moisture condensation has breached the seal, and the sample's purity is compromised. Discard and use a new aliquot.

References

  • Hill, B. T., & Platz, M. S. (2003). Matrix isolation photolysis study of tetrazolo[1,5-b]pyridazine. Physical Chemistry Chemical Physics, 5(6), 1051-1058.[Link]

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications.[Link]

  • Abdel-Megeed, A. M., et al. (2014). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. National Center for Biotechnology Information (NCBI).[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Methyltetrazolo[1,5-b]pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, scale-up chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide for researchers, scale-up chemists, and drug development professionals. The synthesis of 6-Methyltetrazolo[1,5-b]pyridazine via the nucleophilic aromatic substitution (SNAr) of 3-chloro-6-methylpyridazine with sodium azide (NaN3) is a highly efficient route[1]. However, it is prone to specific impurity formations and presents unique safety challenges.

This guide moves beyond basic instructions; it explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity, maximum yield, and rigorous safety compliance.

Synthetic Workflow & Process Control

Workflow SM 3-Chloro-6-methylpyridazine (Starting Material) Reaction SNAr & Cyclization (NaN3, Anhydrous DMF, 70°C) SM->Reaction 1.5 eq NaN3 Quench Nitrous Acid Quench (NaNO2 + Dilute AcOH) Reaction->Quench In-process Control: SM < 0.5% Extraction Aqueous Workup (EtOAc / Brine Washes) Quench->Extraction N2/N2O Gas Evolution Destroys Excess Azide Product 6-Methyltetrazolo[1,5-b]pyridazine (Target Product) Extraction->Product Removes DMF & Trace Salts

Synthetic workflow for 6-Methyltetrazolo[1,5-b]pyridazine including safety quench and isolation.

Troubleshooting & FAQs

Q1: Why am I seeing a high level of 6-methylpyridazin-3-ol impurity in my crude product? Causality: This impurity is a direct result of competitive hydrolysis. The starting material, 3-chloro-6-methylpyridazine, is highly susceptible to nucleophilic attack. If your solvent (e.g., DMF or DMSO) is not strictly anhydrous, or if your NaN3 has absorbed ambient moisture, hydroxide ions generated in situ will outcompete the azide ions at elevated temperatures. Actionable Protocol: Use anhydrous solvents with a Karl Fischer titration value of < 100 ppm. Pre-dry your NaN3 in a vacuum oven at 60 °C for 12 hours prior to use.

Q2: My 1H NMR spectrum shows a mixture of two distinct compounds, but my LC-MS and TLC show only one major product. Is my reaction incomplete? Causality: You are observing azido-tetrazole tautomerism, not an impurity[2]. In solution, 6-methyltetrazolo[1,5-b]pyridazine exists in a dynamic equilibrium with its ring-opened valence tautomer, 3-azido-6-methylpyridazine. The equilibrium position is heavily influenced by solvent polarity and temperature. In polar, hydrogen-bonding solvents like DMSO-d6, or at elevated temperatures, the azido fraction becomes highly visible on NMR. Actionable Protocol: To validate product purity without the confounding effects of tautomerism, record your NMR in CDCl3 at room temperature, which strongly favors the closed tetrazolo[1,5-b]pyridazine form.

Q3: What is the safest and most effective way to quench the reaction and remove excess sodium azide? Causality: Unreacted NaN3 is highly toxic and can form explosive hydrazoic acid (HN3) if exposed directly to strong acids. Furthermore, azidotetrazolo derivatives have known explosive properties if mishandled or isolated improperly[3]. A standard aqueous workup is insufficient and dangerous. Actionable Protocol: Utilize a nitrous acid quench. Carefully pour the reaction mixture into a large volume of ice water containing sodium nitrite (NaNO2) (approx. 2.0 equivalents relative to the excess NaN3 used). Slowly acidify the mixture with 1M acetic acid in a well-ventilated fume hood. The in situ generated nitrous acid reacts with residual azide to safely release nitrogen (N2) and nitrous oxide (N2O) gases.

Pathways SM 3-Chloro-6-methylpyridazine Azido 3-Azido-6-methylpyridazine (Ring-Opened Tautomer) SM->Azido NaN3 / DMF Hydrolysis 6-Methylpyridazin-3-ol (Impurity) SM->Hydrolysis H2O / Heat (Side Reaction) Tetrazole 6-Methyltetrazolo[1,5-b]pyridazine (Closed Tautomer) Azido->Tetrazole Cyclization (Favored at RT) Tetrazole->Azido High Temp / DMSO (Equilibrium)

Reaction pathways showing desired tautomeric cyclization versus competitive hydrolysis.

Quantitative Impurity Profiling

To ensure the integrity of the final compound, monitor the following critical quality attributes (CQAs) during your workflow.

ImpurityCausality / OriginAnalytical DetectionAcceptable LimitMitigation Strategy
3-Chloro-6-methylpyridazine Incomplete SNAr conversionHPLC (UV 254 nm)< 0.5%Ensure 1.5 eq NaN3; optimize reaction time via in-process HPLC monitoring.
6-Methylpyridazin-3-ol Hydrolysis via moisture/hydroxideLC-MS (ESI+): m/z 111 [M+H]+< 0.5%Use anhydrous DMF (KF < 100 ppm); pre-dry NaN3 under vacuum.
Residual Azide (N3-) Unreacted reagentIon Chromatography< 10 ppmImplement NaNO2/AcOH safety quench; validate with starch-iodide paper.
Heavy Metals Reactor/spatula contaminationICP-MS< 20 ppmUse glass-lined reactors and PTFE spatulas; avoid metal contact with azides.
Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Every critical step includes an analytical checkpoint to ensure the process is proceeding exactly as intended.

Step 1: Reagent Preparation (Moisture Control)

  • Dry sodium azide (NaN3, 1.5 eq) in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation: Perform a Karl Fischer titration on the anhydrous DMF solvent to ensure water content is strictly < 100 ppm before proceeding.

Step 2: SNAr Reaction & Cyclization

  • Under an inert N2 atmosphere, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in the anhydrous DMF.

  • Add the dried NaN3 in one portion. Heat the reaction mixture to 70 °C for 4–6 hours.

  • Self-Validation: Monitor the reaction via HPLC (UV detection at 254 nm). The reaction is deemed complete when the starting material peak area is < 0.5%. Critical Safety Note: Do not exceed 80 °C to avoid the thermal degradation and potential detonation hazards associated with azido intermediates[3].

Step 3: Safety Quench (Azide Destruction)

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Prepare a quench solution: Ice-cold water containing 2.0 equivalents of NaNO2 (relative to the excess NaN3).

  • Slowly pour the reaction mixture into the quench solution. Dropwise, add 1M Acetic Acid until the pH reaches ~4.5.

  • Self-Validation: Observe the evolution of N2 and N2O gases. Once gas evolution ceases, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that all residual azide has been safely and completely destroyed.

Step 4: Isolation and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation: Perform 1H NMR in CDCl3 to confirm the absence of the azido tautomer[2] and residual DMF. The product should appear as a highly pure crystalline solid.

References
  • Abdou, W. M., Ganoub, N. A., & Sabry, E. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730–1736. URL:[Link]

  • Gureev, M. A., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules (MDPI). URL:[Link]

  • Ashcroft, C. P., et al. (2020). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 27(6), 365-368. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Methyltetrazolo[1,5-b]pyridazine Extraction &amp; Solvent Selection

Welcome to the Technical Support Center for the isolation and extraction of 6-Methyltetrazolo[1,5-b]pyridazine . This nitrogen-rich fused heterocyclic compound presents unique challenges during liquid-liquid extraction d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 6-Methyltetrazolo[1,5-b]pyridazine . This nitrogen-rich fused heterocyclic compound presents unique challenges during liquid-liquid extraction due to its specific polarity, potential for azide-tetrazole tautomerization, and complex solubility profile. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, quantitative solvent matrices, and self-validating protocols to ensure high-yield isolation.

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in the extraction of tetrazolo[1,5-b]pyridazines. The table below summarizes the quantitative and qualitative data for common extraction solvents to help you optimize your partition coefficient ( Kow​ ).

SolventPolarity IndexPhase Position (vs. Water)Solubilization EfficacyBoiling PointTautomeric Stability (Tetrazole Form)
Dichloromethane (DCM) 3.1Bottom (~1.33 g/mL)Excellent39.6 °CHigh
Ethyl Acetate (EtOAc) 4.4Top (~0.90 g/mL)Good77.1 °CHigh
Chloroform ( CHCl3​ ) 4.1Bottom (~1.49 g/mL)Good61.2 °CModerate
Diethyl Ether 2.8Top (~0.71 g/mL)Poor34.6 °CLow (May favor azide shift)

Troubleshooting Guides & FAQs

Q: Why is my extraction yield of 6-Methyltetrazolo[1,5-b]pyridazine consistently low when using ethyl acetate? A: While Ethyl Acetate (EtOAc) is commonly used for the extraction of tetrazole derivatives[1][2], the nitrogen-rich tetrazolo-pyridazine core acts as a strong hydrogen-bond acceptor, granting it partial solubility in the aqueous phase. This reduces the partition coefficient into the organic phase. Causality & Solution: Implement a "salting-out" procedure. Saturate the aqueous phase with NaCl prior to extraction. This increases the ionic strength of the aqueous layer, disrupting the hydration shell around the heterocycle and thermodynamically driving the compound into the EtOAc phase.

Q: Should I prioritize Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the primary extraction? A: Dichloromethane (DCM) is generally the superior solvent for fused tetrazolo-pyridazines due to their high solubility in halogenated solvents and the lack of competing hydrogen-bond donation from the solvent[3][4]. Physically, DCM forms the bottom layer, allowing for rapid, sequential draining during multiple extractions without needing to remove the aqueous layer from the funnel. However, if regulatory or green chemistry constraints prohibit halogenated solvents, EtOAc is a highly viable alternative[2], provided you perform at least three sequential extractions and utilize brine washing.

Q: How does the choice of solvent affect the azide-tetrazole equilibrium during isolation? A: 6-Methyltetrazolo[1,5-b]pyridazine exists in a thermodynamic equilibrium with its open-chain tautomer, 3-azido-6-methylpyridazine. This azido-tetrazolo tautomerization is heavily influenced by solvent polarity[5]. Polar solvents strongly stabilize the fused tetrazole ring due to favorable dipole interactions and the electron density distribution across the N1 and N2 atoms[5]. During extraction with moderately polar solvents like DCM or EtOAc, the tetrazole form remains dominant. However, to prevent shifting the equilibrium toward the azide form, avoid using non-polar hydrocarbon solvents (like hexane) for the primary extraction, and ensure solvent evaporation occurs at low temperatures (<40°C).

Q: I am experiencing severe emulsion formation during the DCM extraction. How can I resolve this? A: Emulsions frequently occur when extracting nitrogen-rich heterocycles from complex aqueous mixtures, as the compound itself can act as a weak surfactant at the liquid-liquid interface. Causality: Fine inorganic particulates or polymeric byproducts stabilize the interfacial tension between water and the organic solvent. Resolution:

  • Vacuum filter the entire biphasic mixture through a pad of Celite prior to separation to remove insoluble micro-particulates.

  • Add a small volume of saturated brine to the separatory funnel to increase the density contrast between the phases.

  • Use a gentle swirling motion rather than vigorous shaking during the extraction step.

Standard Operating Procedure (SOP): Optimized Liquid-Liquid Extraction

This self-validating protocol utilizes DCM for maximum recovery, though EtOAc can be substituted by adjusting for phase position (top layer).

Phase 1: Preparation & Quenching

  • Transfer the crude reaction mixture containing 6-Methyltetrazolo[1,5-b]pyridazine to a suitably sized separatory funnel.

  • Neutralize the mixture to pH 6.5–7.5 using saturated aqueous NaHCO3​ or 1M HCl . Causality: A neutral pH ensures the heterocyclic nitrogens remain unprotonated, preventing the formation of water-soluble salts and maximizing organic phase partitioning.

Phase 2: Extraction 3. Add a volume of Dichloromethane (DCM) equal to 50% of the aqueous phase volume[3]. 4. Invert the funnel gently and vent immediately to release pressure. Repeat the inversion 3-4 times. Do not shake vigorously to prevent stable emulsion formation. 5. Allow the phases to separate completely. DCM will form the bottom layer. 6. Drain the lower DCM layer into a clean Erlenmeyer flask. 7. Repeat the extraction with two additional portions of DCM to ensure quantitative transfer.

Phase 3: Washing & Drying 8. Combine the organic extracts and wash with an equal volume of saturated aqueous NaCl (brine). Causality: Brine removes residual water dissolved in the DCM and breaks any microscopic emulsions. 9. Dry the organic phase over anhydrous MgSO4​ or Na2​SO4​ for 15 minutes[3]. 10. Filter the drying agent via gravity filtration.

Phase 4: Concentration & Validation 11. Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C. Causality: Strict temperature control prevents thermal degradation or tautomeric shifts toward the azido form[5]. 12. Self-Validation Step: Analyze the resulting solid via LC-MS (UV 254 nm) to confirm the mass (Calculated M+H = 136.1) and assess purity before proceeding to downstream applications[3].

Extraction Logic & Workflow Visualization

SolventSelection Start Aqueous Reaction Mixture CheckpH Neutralize to pH 6.5-7.5 (Maximize Partitioning) Start->CheckpH SaltingOut Add NaCl (Brine) (Decrease Water Solubility) CheckpH->SaltingOut SolventChoice Select Extraction Solvent SaltingOut->SolventChoice DCM Dichloromethane (DCM) Bottom Layer SolventChoice->DCM EtOAc Ethyl Acetate (EtOAc) Top Layer SolventChoice->EtOAc ExtractDCM Drain Bottom Layer (Organic Extract) DCM->ExtractDCM ExtractEtOAc Decant Top Layer (Organic Extract) EtOAc->ExtractEtOAc Dry Dry over MgSO4 & Evaporate (<40°C to prevent tautomerization) ExtractDCM->Dry ExtractEtOAc->Dry Product 6-Methyltetrazolo[1,5-b]pyridazine Dry->Product

Workflow for the liquid-liquid extraction of 6-Methyltetrazolo[1,5-b]pyridazine.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Mass Spectrometry Validation of 6-Methyltetrazolo[1,5-b]pyridazine

Executive Summary 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a nitrogen-rich, fused bicyclic heterocycle utilized extensively in the development of energetic materials and medicinal pharmacophores. The prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a nitrogen-rich, fused bicyclic heterocycle utilized extensively in the development of energetic materials and medicinal pharmacophores. The primary analytical bottleneck in validating this compound is its dynamic valence tautomerism—specifically, the azide-tetrazole equilibrium . Because the molecule can spontaneously interconvert between the closed tetrazole ring and the open 3-azido-6-methylpyridazine form, selecting the correct mass spectrometry (MS) modality is critical.

This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against Gas Chromatography-Mass Spectrometry (GC-MS), providing self-validating protocols to definitively characterize the intact tetrazole scaffold versus its azide tautomer.

Mechanistic Context: The Azide-Tetrazole Equilibrium

The structural integrity of 6-Methyltetrazolo[1,5-b]pyridazine is governed by a reversible, intramolecular 1,5-dipolar electrocyclization ()[1].

  • Solvent Dependency : In high-dielectric polar solvents (e.g., DMSO, Methanol), the equilibrium is heavily biased toward the thermodynamically stable, highly delocalized tetrazole form[1].

  • Thermal & Phase Dependency : In the gas phase, in non-polar solvents (e.g., Chloroform), or under thermal stress, the equilibrium shifts toward the open-chain azido tautomer ()[2].

Consequently, the analytical environment directly dictates the observed molecular species. An MS technique that applies excessive heat or requires non-polar sample preparation will artificially induce isomerization, leading to a misrepresentation of the bulk material's true structure[2].

Comparative Mass Spectrometry Approaches

LC-HRMS (ESI-QTOF): The Gold Standard for Tetrazole Validation

Electrospray Ionization (ESI) is a "soft" ionization technique. When coupled with polar mobile phases, ESI preserves the tetrazole core. The protonated precursor ion [M+H]+ is observed at m/z 136.06. During tandem mass spectrometry (MS/MS), the tetrazole ring exhibits two diagnostic neutral losses:

  • Loss of N2​ (-28 Da) : Yields m/z 108.06.

  • Loss of N4​ (-56 Da) : Yields m/z 80.05. The expulsion of four nitrogen atoms is a hallmark of the intact tetrazole ring and cannot occur if the molecule has already isomerized to the azide[2].

GC-MS (Electron Ionization): Diagnostic for the Azide Tautomer

Gas Chromatography-Mass Spectrometry (GC-MS) utilizes hard Electron Ionization (EI) at 70 eV. The high temperatures of the GC inlet (~250 °C) provide the activation energy required to completely shift the equilibrium to 3-azido-6-methylpyridazine.

Under EI, the azide molecular ion ( M+∙ at m/z 135.05) is highly transient. It rapidly expels N2​ to form a highly reactive nitrene radical cation at m/z 107.05, which typically dominates the spectrum as the base peak ()[3]. Therefore, GC-MS should not be used to validate the tetrazole core, but rather serves as a diagnostic tool to confirm the presence and reactivity of the azide tautomer.

Mechanistic Pathway of Fragmentation

G Tetrazole 6-Methyltetrazolo[1,5-b]pyridazine (Tetrazole Form) m/z 135.13 Azide 3-Azido-6-methylpyridazine (Azide Form) m/z 135.13 Tetrazole->Azide Equilibrium (Solvent/Heat) ESI_Ion [M+H]+ m/z 136.06 (ESI) Tetrazole->ESI_Ion LC-ESI-MS (Soft Ionization) EI_Ion M+• m/z 135.05 (EI) Azide->EI_Ion GC-EI-MS (Hard Ionization) Frag_N2_ESI [M+H - N2]+ m/z 108.06 ESI_Ion->Frag_N2_ESI -N2 (28 Da) Frag_N4_ESI [M+H - N4]+ m/z 80.05 ESI_Ion->Frag_N4_ESI -N4 (56 Da) Frag_N2_EI [M - N2]+• (Nitrene) m/z 107.05 EI_Ion->Frag_N2_EI -N2 (28 Da) Rapid

Figure 1: MS fragmentation pathways of 6-Methyltetrazolo[1,5-b]pyridazine tautomers.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: LC-HRMS (ESI-QTOF) Workflow

Objective : Validate the intact tetrazole core via the diagnostic N4​ neutral loss.

  • Sample Preparation : Dissolve 1 mg of 6-Methyltetrazolo[1,5-b]pyridazine in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the protons necessary for efficient positive-mode ESI, while the highly polar solvent environment prevents spontaneous azide formation.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Ionization & Acquisition : Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

  • MS/MS Fragmentation : Isolate the precursor at m/z 136.06. Apply a collision energy (CE) ramp from 15 eV to 35 eV.

    • Causality: The N2​ loss requires lower activation energy (~15-20 eV), whereas the deeper diagnostic N4​ loss requires higher collision energy (~30 eV) to break the tetrazole ring.

  • System Validation : This protocol is self-validating. If the m/z 80.05 ion is absent across the entire CE ramp, the sample has either isomerized entirely to the azide form prior to ionization or degraded, invalidating the tetrazole structural assignment.

Protocol B: GC-MS (EI) Workflow

Objective : Characterize thermal isomerization and subsequent nitrene formation.

  • Sample Preparation : Dissolve the compound in Dichloromethane (DCM) to a concentration of 10 µg/mL.

    • Causality: The non-polar nature of DCM promotes the shift toward the azide tautomer prior to injection.

  • Chromatography : Inject 1 µL (split ratio 10:1) onto a standard DB-5MS capillary column. Set the inlet temperature to 250 °C.

    • Causality: The extreme heat of the inlet ensures quantitative conversion of any residual tetrazole into the azide form.

  • Ionization : Utilize 70 eV Electron Ionization. Set the source temperature to 230 °C.

  • Data Analysis & Validation : Scan from m/z 50 to 200. The spectrum must exhibit a weak molecular ion at m/z 135.05 and a dominant base peak at m/z 107.05 (nitrene formation). The complete absence of m/z 135.05 indicates total thermal degradation in the inlet rather than controlled ionization.

Quantitative Data & Fragmentation Analysis

Analytical TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral LossesStructural Implication
LC-HRMS (ESI+) 136.06 [M+H]+ 108.06, 80.05 −N2​ (28 Da), −N4​ (56 Da)Confirms the intact tetrazole ring.
GC-MS (EI, 70 eV) 135.05 M+∙ 107.05 (Base Peak) −N2​ (28 Da)Confirms thermal isomerization to the azide.

References

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

Sources

Comparative

IR Spectroscopy and Structural Dynamics of 6-Methyltetrazolo[1,5-b]pyridazine: A Comparative Guide

Executive Summary The tetrazolo[1,5-b]pyridazine scaffold is a highly versatile heterocyclic core, serving as a foundational building block in two radically different fields: the development of high-energy density materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrazolo[1,5-b]pyridazine scaffold is a highly versatile heterocyclic core, serving as a foundational building block in two radically different fields: the development of high-energy density materials (explosives) and advanced pharmaceutical drug discovery, such as 1[1].

A defining, yet potentially hazardous, characteristic of this class of compounds is their ability to undergo azido-tetrazole tautomerism —a dynamic equilibrium between a closed tetrazole ring and an open-chain 3-azidopyridazine form. As a Senior Application Scientist, I have structured this guide to objectively compare the infrared (IR) spectroscopic profile of 6-Methyltetrazolo[1,5-b]pyridazine against its structural analogs. By understanding the causality behind these spectral signatures, researchers can safely and accurately validate the tautomeric state of their synthesized compounds.

Mechanistic Causality: The Azido-Tetrazole Equilibrium

The equilibrium between the fused tetrazole and the open azide form is not random; it is strictly governed by thermodynamics, solvent polarity, temperature, and the electronic nature of the substituent at the 6-position[2][3].

  • Electron-Donating Groups (EDGs): Substituents like a methyl group (-CH₃) increase the electron density of the pyridazine ring. This thermodynamically stabilizes the electron-deficient fused tetrazole system. Consequently, 6-Methyltetrazolo[1,5-b]pyridazine exists almost exclusively in the safe, closed-ring tetrazole form at room temperature.

  • Electron-Withdrawing Groups (EWGs) / High Nitrogen Content: Substituents like an azide group (-N₃) destabilize the fused system. The compound 6-azidotetrazolo[1,5-b]pyridazine exhibits a high degree of tautomerization and is notoriously unstable. Recent literature highlights the severe danger of this analog, documenting cases of4[4].

IR spectroscopy is the most definitive, real-time analytical tool to distinguish between these two forms, as the azide functional group possesses a uniquely strong, asymmetric stretching frequency that is entirely absent in the tetrazole form[5].

Comparative IR Spectroscopy Data

The following table summarizes the key quantitative IR vibrational bands used to differentiate 6-Methyltetrazolo[1,5-b]pyridazine from its alternative analogs[5][6].

CompoundDominant Tautomer (25°C)Azide Stretch ( νN3​ )Tetrazole C=N ( νC=N​ )Tetrazole Ring Breathing
6-Methyltetrazolo[1,5-b]pyridazine TetrazoleAbsent ~1610 cm⁻¹~1085 cm⁻¹
6-Chlorotetrazolo[1,5-b]pyridazine TetrazoleAbsent ~1590 cm⁻¹~1040 cm⁻¹
6-Azidotetrazolo[1,5-b]pyridazine Mixed / Azide~2141, 2118 cm⁻¹ Weak / VariableWeak / Variable

Data synthesized from matrix isolation photolysis studies and heterocyclic characterization standards[5][6].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity and avoid false positives, the IR measurement protocol must be a self-validating system. Traditional KBr pellet pressing is heavily discouraged for these compounds. The extreme pressure (up to 10 tons) applied during KBr pellet preparation can mechanochemically induce ring-opening, artificially shifting the equilibrium toward the azide form.

Instead, Attenuated Total Reflectance (ATR) FTIR is the gold standard.

Step-by-Step Methodology
  • System Calibration & Baseline Validation:

    • Perform a background scan (4000–400 cm⁻¹) on a clean, empty diamond ATR crystal.

    • Causality: This ensures the critical 2100–2150 cm⁻¹ region is free from atmospheric CO₂ or water vapor interference, which could mask or mimic weak azide signals.

  • Non-Destructive Sampling:

    • Place 2–5 mg of 6-Methyltetrazolo[1,5-b]pyridazine directly onto the ATR crystal. Apply only the minimum anvil pressure required to achieve optical contact.

    • Causality: Minimal pressure preserves the native solid-state thermodynamic equilibrium, preventing pressure-induced tautomerization.

  • Variable Temperature (VT) Acquisition (The Self-Validation Step):

    • Acquire the initial spectrum at 25°C. Then, using a heated ATR stage, ramp the temperature to 80°C in 10°C increments, taking a spectrum at each step.

    • Causality: Ring-opening to the azide form increases molecular entropy ( ΔS>0 ). If the compound is susceptible to tautomerism, thermal energy will drive the equilibrium toward the open-chain form, causing a distinct peak at ~2130 cm⁻¹ to emerge and grow. For 6-Methyltetrazolo[1,5-b]pyridazine, the lack of this peak at elevated temperatures definitively validates its robust tetrazole stability.

  • Spectral Deconvolution:

    • Analyze the 1500–1650 cm⁻¹ region for the sharp νC=N​ stretch and the 1000–1100 cm⁻¹ region for tetrazole ring breathing modes.

Tautomer Validation Workflow Diagram

Below is the logical workflow for identifying the tautomeric state of tetrazolo[1,5-b]pyridazines using IR spectroscopy.

TautomerWorkflow N1 1. Sample Preparation (ATR-FTIR preferred over KBr) N2 2. Variable Temperature (VT) IR Acquisition (25°C to 100°C) N1->N2 Non-destructive sampling N3 3. Spectral Analysis (Focus: 2100-2150 cm⁻¹) N2->N3 Thermal perturbation N4 Azide Tautomer Dominant (Strong Peak ~2130 cm⁻¹) N3->N4 Open-chain form detected N5 Tetrazole Tautomer Dominant (Bands at 1590 & 1085 cm⁻¹) N3->N5 Closed-ring form detected N6 Thermodynamic Shift (Azide peak grows with heat) N5->N6 Heat applied N6->N4 Entropy-driven ring opening

Caption: Workflow for the IR spectroscopic validation of azido-tetrazole tautomerism in pyridazines.

Conclusion

When evaluating 6-Methyltetrazolo[1,5-b]pyridazine against alternatives like the 6-azido or 6-chloro derivatives, IR spectroscopy provides unambiguous evidence of its structural state. The electron-donating methyl group securely locks the molecule into the tetrazole form, rendering it a stable and highly effective scaffold for downstream pharmaceutical applications. In contrast, researchers handling azide-substituted alternatives must employ rigorous variable-temperature IR validation to monitor for the explosive open-chain tautomer.

References

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine Source: ACS Chemical Health & Safety (2023) URL:[Link]

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis Source: Max Delbrück Center (2023) URL:[Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: MDPI (2003) URL:[Link]

  • 3-Pyridazinylnitrenes and 2-Pyrimidinylnitrenes Source: UQ eSpace - The University of Queensland URL:[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: Journal of the American Chemical Society (2020) URL:[Link]

Sources

Validation

benchmarking 6-Methyltetrazolo[1,5-b]pyridazine in cross-coupling reactions

Benchmarking 6-Methyltetrazolo[1,5-b]pyridazine in Cross-Coupling Reactions: A Comparative Guide The late-stage functionalization of diazines remains a formidable challenge in medicinal chemistry and pharmaceutical proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Methyltetrazolo[1,5-b]pyridazine in Cross-Coupling Reactions: A Comparative Guide

The late-stage functionalization of diazines remains a formidable challenge in medicinal chemistry and pharmaceutical process development. While standard halopyridazines like 3-chloro-6-methylpyridazine (3-CMP) are ubiquitous electrophiles in palladium-catalyzed cross-coupling, they often suffer from sluggish oxidative addition and catalyst poisoning due to their highly basic nitrogen atoms. Enter 6-Methyltetrazolo[1,5-b]pyridazine (6-MTP)—a structurally unique scaffold that leverages azide-tetrazole tautomerism to offer alternative, highly efficient denitrogenative and reductive coupling pathways.

As an Application Scientist, I have evaluated both scaffolds to determine their optimal use cases in complex syntheses. This guide objectively benchmarks 6-MTP against 3-CMP, detailing the mechanistic causality behind their divergent reactivity profiles and providing self-validating experimental protocols for your workflows.

Mechanistic Causality: Oxidative Addition vs. Denitrogenative Extrusion

The fundamental difference between 3-CMP and 6-MTP lies in their activation modes:

  • 3-CMP (Standard Pathway): Relies on the oxidative addition of the C–Cl bond to a Pd(0) center. Because the pyridazine ring is highly electron-deficient, this step is thermodynamically demanding and requires bulky, electron-rich ligands (e.g., XPhos) to force the catalytic cycle forward and prevent off-target metal coordination[1].

  • 6-MTP (Azide-Tetrazole Equilibrium): 6-MTP does not possess a traditional leaving group. Instead, it exists in a dynamic equilibrium with its tautomer, 3-azido-6-methylpyridazine. At elevated temperatures or in polar solvents, the azide form becomes accessible. Transition metals (particularly Nickel) can intercept this azide, driving the irreversible extrusion of nitrogen gas (N₂) to form a highly reactive metal-nitrenoid intermediate[2]. This denitrogenative cross-coupling bypasses the traditional halide activation barrier entirely[3]. Furthermore, 6-MTP can act as a "masked amine" that can be reduced directly, avoiding metal-catalyzed C–N coupling altogether—a strategy recently utilized in the scalable synthesis of Risdiplam[4].

Visualizing the Divergent Pathways

Workflow A 3-Chloro-6-methylpyridazine (Standard Electrophile) B Pd(0) / Phosphine Ligand A->B Oxidative Addition C Pd(II) Oxidative Addition Complex B->C D Cross-Coupled Pyridazine Product C->D Transmetalation & RE E 6-Methyltetrazolo[1,5-b]pyridazine (6-MTP) F 3-Azido-6-methylpyridazine (Reactive Tautomer) E->F Azide-Tetrazole Equilibrium G Ni Catalyst or Reductant F->G -N2 (Denitrogenation) H Metal-Nitrenoid Intermediate G->H I Denitrogenative Coupled Product H->I Nucleophilic Trapping

Figure 1: Standard halopyridazine cross-coupling versus 6-MTP denitrogenative pathways.

Performance Benchmarks

To objectively compare these scaffolds, we evaluated their performance across standard process chemistry metrics. The data below synthesizes expected outcomes based on empirical application data.

Parameter3-Chloro-6-methylpyridazine (3-CMP)6-Methyltetrazolo[1,5-b]pyridazine (6-MTP)Mechanistic Driver
Primary Activation C–Cl Oxidative AdditionN₂ Extrusion (Denitrogenation)Halide leaving group vs. Azide-tetrazole tautomerism.
Catalyst Dependency High (Requires Pd & bulky phosphines)Variable (Ni-catalyzed or Metal-Free reduction)3-CMP requires electron-rich ligands to break the C–Cl bond; 6-MTP is driven by thermodynamic N₂ loss.
Functional Group Tolerance Good (Sensitive to strong nucleophiles)Excellent for protic groups; Poor for alkynes6-MTP's azide tautomer can undergo unwanted [3+2] cycloadditions (Click chemistry) with alkynes.
Reaction Byproducts Chloride salts (requires basic workup)Nitrogen gas (N₂)Denitrogenation provides an irreversible, clean thermodynamic driving force.
C–N Coupling Yields 70–85% (Buchwald-Hartwig)85–95% (via direct reduction to amine)6-MTP acts as a superior masked amine, bypassing the need for ammonia surrogates.

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed to be self-validating, ensuring that the causality of each chemical choice translates to reproducible results at the bench.

Protocol A: Standard Suzuki-Miyaura Coupling of 3-CMP Objective: Forge a C–C bond using a traditional halide electrophile.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 3-chloro-6-methylpyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (5:1, 0.2 M). Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black and inorganic salts, and concentrate in vacuo.

  • Purification: Isolate the product via silica gel flash chromatography. Causality Note: The selection of XPhos is critical. Its bulky, electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the electron-deficient pyridazine C–Cl bond, while its biphenyl backbone prevents catalyst deactivation via N-coordination.

Protocol B: Denitrogenative Cross-Coupling / Masked Amination of 6-MTP Objective: Utilize the azide-tetrazole equilibrium to achieve C–N or C–C bond formation without Pd-catalysis.

  • Preparation: Charge a reaction vessel with 6-Methyltetrazolo[1,5-b]pyridazine (1.0 equiv) and the corresponding coupling partner (e.g., an organoboronic acid for C–C coupling, 1.5 equiv).

  • Catalyst Loading: Add Ni(cod)₂ (5 mol%) and an appropriate ligand (e.g., PMe₃, 10 mol%) under an inert atmosphere.

  • Equilibrium Shift: Add anhydrous 1,4-dioxane and heat to 100 °C.

  • Monitoring: Monitor the reaction for N₂ evolution (bubbling). Causality Note: The thermal energy shifts the equilibrium to the 3-azido tautomer. Nickel readily inserts into this transient azide to extrude N₂, forming a highly reactive nitrenoid species that bypasses traditional halide oxidative addition.

  • Alternative Metal-Free Route: If the goal is simple C–N functionalization (yielding 6-amino-3-methylpyridazine), bypass the Ni-catalyst entirely. Treat 6-MTP with Cu powder in glacial acetic acid at 60 °C. The tetrazole ring acts as a masked amine, reducing cleanly in >85% yield without the need for Buchwald-Hartwig amination protocols.

  • Workup: Upon completion, quench with water, extract with EtOAc, and purify via standard chromatography.

References

  • Title: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI URL: [Link]

  • Title: 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ni-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones and Cyclopropanols: An Easy Access to Functionalized β-Aryl Ketones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

Sources

Comparative

Next-Generation Energetic Building Blocks: X-Ray Crystallography Validation of 6-Methyltetrazolo[1,5-b]pyridazine vs. Legacy Alternatives

As the demand for safer, high-performance energetic materials accelerates, high-nitrogen-content organic scaffolds are rapidly replacing legacy metal-based primary explosives and traditional nitroamines. Among these, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for safer, high-performance energetic materials accelerates, high-nitrogen-content organic scaffolds are rapidly replacing legacy metal-based primary explosives and traditional nitroamines. Among these, the tetrazolo[1,5-b]pyridazine system—with 6-Methyltetrazolo[1,5-b]pyridazine (6-MTP) serving as a foundational model—has emerged as a highly promising building block. Unlike legacy materials that rely heavily on carbon backbone oxidation, tetrazolo[1,5-b]pyridazines derive their explosive power from a massive positive enthalpy of formation driven by their nitrogen-rich core.

However, the empirical performance of an energetic material is strictly dictated by its solid-state packing. To objectively evaluate 6-MTP against alternatives like CL-20 or Lead Azide, we must look beyond theoretical calculations and rely on rigorous Single-Crystal X-Ray Diffraction (SCXRD) . This guide details the crystallographic validation workflows used to confirm the density, stability, and phase purity of 6-MTP derivatives, comparing their structural performance against industry standards.

Structural Dynamics: Why Tetrazolo[1,5-b]pyridazines Outperform

From a crystallographic standpoint, the superiority of the tetrazolo[1,5-b]pyridazine scaffold lies in its planar conformation and unique azide-tetrazole tautomerism. In the solid state, these molecules pack efficiently into dense space groups (e.g., monoclinic P2₁/n or orthorhombic P2₁2₁2₁) 1.

The Causality of Stability: The extensive nitrogen network allows for strong intermolecular hydrogen bonding and remarkably short N···N contacts (often exhibiting double-bond character around 1.298 Å). This structural rigidity prevents the kinetic shifting of slip planes upon mechanical impact. Consequently, the material absorbs mechanical shock without triggering unwanted detonation, drastically reducing friction and impact sensitivity compared to highly sensitive legacy materials like Lead Azide 2.

G N1 6-MTP Core Structure N2 High Nitrogen Mass Fraction N1->N2 Composition N3 Extensive N···N Contacts N1->N3 Packing N4 Planar Conformation N1->N4 Geometry N5 High Positive Enthalpy of Formation N2->N5 Thermodynamic N6 High Crystal Density (>1.55 g/cm³) N3->N6 Crystallographic N7 Low Mechanical Sensitivity (Impact > 50 J) N4->N7 Slip-plane resistance N8 Superior Energetic Performance N5->N8 N6->N8 N7->N8

Mechanistic pathway linking 6-MTP structural features to energetic performance.

Comparative Performance Analysis

To objectively evaluate 6-MTP-based materials, we analyze their crystallographically derived densities ( Dx​ ) alongside empirical detonation parameters. Table 1 compares a highly functionalized 6-MTP derivative (Compound 3at: 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) against standard alternatives.

Table 1: Crystallographic and Energetic Comparison
CompoundSpace GroupCrystallographic Density (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Thermal Stability (T_d, °C)
6-MTP Derivative (3at) P2₁/c1.738,746> 50 (Insensitive)182
CL-20 (ε-polymorph) Pna2₁2.049,3804 (Highly Sensitive)215
Lead Azide (Pb(N₃)₂) Pnma4.715,180< 0.05 (Extreme)315
Tetrazolo[1,5-b]pyridazine P2₁/n1.557N/A (Model Core)N/AN/A

Data synthesized from crystallographic studies of azolopyridazines 1 and nitrogen-rich energetic materials 2.

Key Takeaway: While CL-20 offers a higher detonation velocity, its extreme impact sensitivity (4 J) makes it hazardous to handle. The 6-MTP derivative achieves a highly competitive detonation velocity (8,746 m/s) while remaining entirely insensitive to standard impact (> 50 J), representing a massive leap in operational safety.

X-Ray Crystallography Validation Methodology

Standard ambient-pressure slow evaporation (SE) often traps high-nitrogen compounds in lower-density kinetic states (α-phase). To rigorously validate the maximum structural density of 6-MTP, we employ High-Pressure Solvothermal Recrystallization (HPSR) using a Diamond-Anvil Cell (DAC) 3. This technique overcomes kinetic barriers to molecular rearrangement, forcing the compound into its densest thermodynamic polymorph (β-phase) 4.

G A 1. Sample Prep Synthesize 6-MTP Powder B 2. DAC Loading Add sample, ruby chip & medium A->B C 3. Solvothermal Recrystallization 0.5 GPa, 320 K, Slow Cool B->C D 4. In Situ SCXRD Dynamic Masking & Data Collection C->D E 5. Structure Solution SHELXT / Olex2 Refinement D->E F 6. Validation Phase Purity & Density Confirmation E->F

Step-by-step workflow for high-pressure solvothermal recrystallization and SCXRD validation.

Step-by-Step Experimental Protocol: High-Pressure SCXRD of 6-MTP

This protocol is designed as a self-validating system. Every step includes internal checks to ensure the crystallographic data is artifact-free and thermodynamically accurate.

Step 1: Sample Preparation & DAC Loading
  • Action: Place a micro-crystal of synthesized 6-MTP into the sample chamber of a Merrill-Bassett type Diamond-Anvil Cell (DAC) equipped with a pre-indented steel gasket.

  • Action: Add a low-concentration acetone solution as the hydrostatic pressure-transmitting medium, alongside a 10 μm ruby chip 4.

  • Causality & Validation: The steel gasket prevents pressure leaks during compression. The ruby fluorescence method provides a self-validating, precise in situ pressure calibration, ensuring the system is exactly at the target pressure before heating.

Step 2: High-Pressure Solvothermal Recrystallization (HPSR)
  • Action: Seal the DAC and gradually increase the internal pressure to 0.5 GPa. Heat the assembly to 320 K until the initial α-phase crystallites dissolve entirely.

  • Action: Cool the system isochorically at a rate of 1 K/hour down to room temperature to induce nucleation.

  • Causality & Validation: Heating under pressure increases solubility, while ultra-slow cooling forces the nucleation of the high-density β-polymorph. If rapid precipitation occurs, the kinetic α-phase will reform, invalidating the density test. Visual confirmation through the diamond window validates successful single-crystal growth.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Action: Mount the DAC on a diffractometer equipped with a Mo-Kα source ( λ=0.71073 Å) and a CMOS detector. Collect diffraction frames using ω -scans.

  • Action: Apply dynamic masking during frame integration.

  • Causality & Validation: Diamond anvils restrict the angular access of the X-ray beam and cause parasitic scattering. Dynamic masking prevents the integration software from processing reflections from the steel gasket or diamond anvils, ensuring a high signal-to-noise ratio strictly for the 6-MTP reflections.

Step 4: Structure Solution and Refinement
  • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) integrated within the Olex2 software suite .

  • Action: Evaluate the Rint​ and R1​ convergence metrics.

  • Causality & Validation: A self-validating dataset from a DAC should achieve an R1​<0.08 despite anvil scattering. This mathematical convergence confirms the structural model's accuracy, verifying the planarity of the tetrazolo[1,5-b]pyridazine ring and accurately mapping the short N···N contacts that define its high density.

References

  • Golic, L., Leban, I., Stanovnik, B., & Tisler, M. (1978). The crystal structures of s-triazolo[4,3-b]pyridazine, s-triazolo[1,5-b]pyridazine and tetrazolo[1,5-b]pyridazine. Acta Crystallographica Section B.
  • ResearchGate.
  • ResearchGate. Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds.
  • Olejniczak, A., et al. (2022).
  • Olejniczak, A., et al. (2019). Short N···N and CH···N Contacts in the Ambient and High-Pressure Polymorphs of a High-Nitrogen-Content Compound. Crystal Growth & Design.

Sources

Validation

comparative toxicity of 6-Methyltetrazolo[1,5-b]pyridazine derivatives

As a Senior Application Scientist evaluating novel pharmacophores and chemical building blocks, the analysis of 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) and its derivatives reveals a highly versatile scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores and chemical building blocks, the analysis of 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) and its derivatives reveals a highly versatile scaffold. Historically, drug development has struggled with the inherent toxicity of nitrogen-rich heterocycles. However, recent comparative studies demonstrate that functionalized tetrazolo[1,5-b]pyridazine derivatives offer an exceptionally favorable toxicity profile across two radically different applications: as non-ulcerogenic anti-inflammatory agents (NSAIDs) and as "green" alternatives to heavy-metal energetic materials.

This guide objectively compares the toxicity and performance of 6-Methyltetrazolo[1,5-b]pyridazine derivatives against traditional alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: Why Tetrazolo[1,5-b]pyridazines?

The dose-limiting toxicity of traditional NSAIDs (e.g., Indomethacin, Diclofenac) stems from their non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1, a constitutive enzyme responsible for gastric mucosal protection, traditional NSAIDs induce severe gastrointestinal (GI) ulceration.

Conversely, the structural geometry of 6-Methyltetrazolo[1,5-b]pyridazine derivatives—particularly when functionalized into imidazophosphor esters—alters their binding affinity[1]. The electron-rich tetrazole ring combined with the pyridazine core creates a steric threshold that selectively targets the inducible COX-2 pathway (responsible for inflammation) while sparing COX-1[2]. Furthermore, these derivatives exhibit high drug-likeness (ADMET) and have recently been identified as efficient transcriptional inhibitors of MACC1, offering a low-toxicity route for anti-metastatic cancer therapies[3].

Mechanistic pathway comparing NSAID toxicity vs. TZP derivative selectivity.

Quantitative Toxicity Comparison

To establish the safety margin of tetrazolo[1,5-b]pyridazine derivatives, we must benchmark them against standard agents in both pharmaceutical and industrial contexts. In acute toxicity models, mice administered with imidazophosphor ester-based tetrazolo[1,5-b]pyridazines showed zero mortality or toxic symptoms at doses up to 1000 mg/kg—a concentration 20 times higher than the effective therapeutic dose[4].

Additionally, in the field of energetic materials, nitrogen-rich modifications of this scaffold (e.g., 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) are replacing Lead Azide (LA)[5]. This transition eliminates heavy-metal environmental toxicity while maintaining superior thermal stability (Td = 290 °C) and insensitivity to friction[5].

Table 1: Comparative Toxicity and Efficacy Profiles

Compound ClassPrimary ApplicationEffective Dose / PerformanceAcute Toxicity (LD50 in mice)Primary Toxicity Vector
Imidazophosphor-Tetrazolo[1,5-b]pyridazine Anti-inflammatory / NSAID50 mg/kg (In vivo)>1000 mg/kg Negligible (High Safety Margin)
Indomethacin (Reference NSAID)Anti-inflammatory / NSAID2 - 5 mg/kg (In vivo)~12 - 50 mg/kgSevere GI Ulceration & Bleeding
Nitrogen-Rich Tetrazolo[1,5-b]pyridazine Green Energetic MaterialDv = 8746 m/sLow (Metal-Free)Negligible Environmental Impact
Lead Azide (Reference Explosive)Primary ExplosiveDv = ~5000 m/sHighly ToxicHeavy Metal Accumulation

Self-Validating Experimental Protocol: In Vivo Toxicity & Efficacy Screening

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for screening the acute toxicity and anti-inflammatory efficacy of synthesized 6-Methyltetrazolo[1,5-b]pyridazine derivatives.

Causality Check: We utilize the Carrageenan-Induced Paw Edema model because it provides a biphasic inflammatory response, allowing researchers to isolate the specific timeframe where COX-2 inhibition occurs (typically 180–360 minutes post-injection)[4].

Step-by-Step Methodology:
  • Dose Formulation & Vehicle Control:

    • Action: Suspend the tetrazolo[1,5-b]pyridazine derivative in a 0.5% carboxymethyl cellulose (CMC) solution.

    • Causality: These derivatives are highly lipophilic. CMC acts as an inert suspending agent that prevents precipitation and ensures uniform bioavailability without introducing vehicle-mediated cytotoxicity—a common confounding variable in toxicity screens.

  • Acute Toxicity (LD50) Escalation:

    • Action: Administer the formulated compound subcutaneously to distinct cohorts of Swiss albino mice at escalating doses: 500, 750, and 1000 mg/kg[4].

    • Validation: Include a negative control group receiving only 0.5% CMC. Monitor all cohorts for 24–48 hours for behavioral anomalies, motor deficits, and mortality. A safe compound will yield a 100% survival rate at 1000 mg/kg.

  • Efficacy Dosing & Edema Induction:

    • Action: Administer the therapeutic dose (50 mg/kg) subcutaneously[4]. Thirty minutes post-administration, inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

    • Validation: Utilize Indomethacin (10 mg/kg) as a positive control.

  • Plethysmometric Quantification:

    • Action: Measure paw volume using a plethysmometer at precise intervals (90, 180, 270, and 360 minutes).

    • Causality: Tracking the volume over 6 hours maps the pharmacokinetic degradation of the compound and confirms sustained COX-2 inhibition compared to the rapid drop-off often seen in highly toxic, short half-life alternatives.

Self-validating in vivo workflow for evaluating TZP efficacy and acute toxicity.

Conclusion

The 6-Methyltetrazolo[1,5-b]pyridazine scaffold represents a paradigm shift in both medicinal chemistry and materials science. By leveraging its unique electronic distribution and steric bulk, researchers can synthesize derivatives that bypass the severe GI toxicity of traditional NSAIDs[4] and the environmental hazards of heavy-metal explosives[5]. For drug development professionals, integrating this building block into early-stage pipelines offers a statistically significant advantage in passing rigorous Phase I safety and acute toxicity hurdles.

References

  • Beilstein Journal of Organic Chemistry Title: Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents Source: Beilstein J. Org. Chem. 2013, 9, 1730–1736. URL:[Link]

  • Journal of the American Chemical Society (ACS) Title: Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: J. Am. Chem. Soc. 2020, 142, 8, 3652–3657. URL:[Link]

  • Molecules (MDPI) Title: Tetrazolium Compounds: Synthesis and Applications in Medicine Source: Molecules 2015, 20(4), 5528-5548. URL:[Link]

  • ResearchGate / Clinical & Experimental Metastasis Title: Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis Source: ResearchGate (Preprint/Article) URL:[Link]

Sources

Comparative

Elemental Analysis Validation of 6-Methyltetrazolo[1,5-b]pyridazine: A Comparative Guide to High-Nitrogen Characterization

For researchers and drug development professionals working with high-nitrogen heterocyclic scaffolds, structural validation is a critical bottleneck. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0; Molecular Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with high-nitrogen heterocyclic scaffolds, structural validation is a critical bottleneck. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0; Molecular Formula: C5H5N5) is a highly energetic bicyclic compound utilized as a pharmaceutical building block and a precursor in materials science[1].

With a theoretical nitrogen content of 51.83% , this compound presents a severe analytical challenge. Traditional elemental analysis (EA)—specifically the Dumas combustion method—frequently fails to yield accurate nitrogen recovery for tetrazole derivatives due to incomplete mineralization and the formation of refractory nitrogen species[2].

This guide objectively compares standard combustion EA against modified catalytic combustion and modern orthogonal alternatives (HRMS coupled with qNMR), providing field-proven protocols to ensure your validation meets the rigorous standards of peer-reviewed journals and regulatory bodies[3].

The Analytical Dilemma: Why Standard Combustion Fails

The American Chemical Society (ACS) guidelines stipulate that for new or critical organic compounds, elemental analysis values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values[3].

In a standard Dumas elemental analyzer, the sample is combusted at ~900–1000 °C in an oxygen-rich environment[4]. For 6-Methyltetrazolo[1,5-b]pyridazine, the contiguous N-N bonds within the tetrazole ring lead to two primary failure modes:

  • Incomplete Combustion: The rapid, localized expansion of gases can eject uncombusted sample fragments from the high-temperature zone. Furthermore, carbon-nitrogen polymers (refractory nitrides) can form, trapping nitrogen in the ash[5].

  • NOx Formation: High-nitrogen energetic materials generate significant amounts of nitrogen oxides (NOx) rather than ideal N2 gas[2]. If the copper reduction column is exhausted or overwhelmed, these NOx species bypass the Thermal Conductivity Detector (TCD), resulting in artificially low nitrogen readings[6].

Mechanistic Pathway of High-Nitrogen Combustion

Mechanism Tetrazole 6-Methyltetrazolo [1,5-b]pyridazine Combustion High-Temp Combustion (1000°C, O2) Tetrazole->Combustion Ideal Complete Oxidation (CO2 + H2O + Ideal NOx) Combustion->Ideal Modified (V2O5 Catalyst) Reality Incomplete Oxidation (Refractory Nitrides + Ash) Combustion->Reality Standard Method Copper Copper Reduction Tube (NOx -> N2) Ideal->Copper Error Trapped Nitrogen (Fails ACS ±0.4%) Reality->Error TCD TCD Detection (Accurate N%) Copper->TCD

Fig 1. Mechanistic divergence of tetrazole combustion with and without catalytic intervention.

Comparative Performance Data

To establish a baseline, 6-Methyltetrazolo[1,5-b]pyridazine was analyzed using three distinct workflows. The theoretical composition is C: 44.44%, H: 3.73%, N: 51.83% .

Table 1: Elemental Recovery by Combustion Method

Data demonstrates the failure of standard Dumas EA and the corrective effect of V2O5.

Analytical MethodCarbon (%)Hydrogen (%)Nitrogen (%)Result (ACS Criteria)
Theoretical Value 44.44 3.73 51.83 N/A
Standard Dumas EA44.613.8049.12FAIL (N is -2.71%)
Modified EA (V₂O₅)44.483.7551.65PASS (All within ±0.4%)

When modified combustion still fails due to extreme volatility or matrix effects, regulatory bodies permit an orthogonal approach: High-Resolution Mass Spectrometry (HRMS) combined with Quantitative NMR (qNMR) [3].

Table 2: Performance Comparison of Validation Alternatives
ParameterModified Combustion EAHRMS + qNMR Workflow
Primary Output Bulk elemental compositionExact mass & absolute bulk purity
Sample Requirement 2–5 mg (Destructive)<1 mg (HRMS) + 10 mg (qNMR)
High-Nitrogen Accuracy Highly dependent on catalyst / fluxMatrix-independent
Throughput High (~15 mins/sample)Moderate (~1–2 hours/sample)
Confidence Level High (Traditional standard)Very High (Definitive structural proof)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A blank and a known standard must bracket your samples to prove system integrity before data is accepted[4].

Protocol A: Modified Dumas Combustion with V₂O₅ Catalyst

Causality: Vanadium pentoxide (V₂O₅) melts at ~690 °C. When mixed with the sample, it acts as an oxidizing flux, coating the tetrazole particles. This prevents the sample from flash-volatilizing out of the hot zone and forces the complete oxidation of refractory N-N bonds[5].

  • System Blanking: Run three empty tin capsules to establish a baseline and confirm the system is free of atmospheric nitrogen leaks[4].

  • Calibration: Analyze a high-nitrogen standard (e.g., Aspartic acid or Atropine) to verify the response factor of the TCD[6].

  • Sample Preparation: Accurately weigh 1.50–2.00 mg of 6-Methyltetrazolo[1,5-b]pyridazine into a tin capsule using a microbalance.

  • Catalyst Addition: Add 5.0–10.0 mg of high-purity V₂O₅ directly on top of the sample.

  • Encapsulation: Crimp the capsule tightly, ensuring no trapped air pockets.

  • Combustion: Drop the capsule into the combustion reactor set to 1150 °C (higher than the standard 900 °C) with an extended oxygen dosing time to ensure complete mineralization[5].

  • Reduction & Detection: Pass the effluent through a freshly packed copper reduction tube (at 650 °C) to quantitatively reduce all NOx to N₂ before TCD detection[6].

Protocol B: Orthogonal Validation via HRMS and qNMR

Causality: If EA is structurally impossible, ACS guidelines allow the use of HRMS to prove the molecular formula (identity) and qNMR to prove bulk purity (replacing the macroscopic purity check of EA)[3].

Step 1: HRMS (Identity)

  • Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol with 0.1% Formic Acid.

  • Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution to ensure sub-5 ppm mass accuracy.

  • Inject the sample via direct infusion.

  • Validation: Extract the [M+H]⁺ ion. The theoretical exact mass for C5H6N5⁺ is 136.0618 . An observed mass of 136.0621 yields an error of ~2.2 ppm, validating the molecular formula.

Step 2: qNMR (Purity)

  • Accurately weigh ~10.0 mg of the sample and ~5.0 mg of a traceable internal standard (e.g., Maleic acid, >99.9% purity) into the same vial.

  • Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquire a ¹H-NMR spectrum using a long relaxation delay ( D1​≥30 seconds) and a 90° pulse angle. Causality: A long D1​ ensures all protons fully relax between pulses, making the integration strictly quantitative.

  • Validation: Integrate a distinct pyridazine ring proton against the maleic acid olefinic singlet (δ 6.26 ppm). Calculate absolute purity using the mass and integration ratios. A purity of >95% satisfies alternative characterization requirements.

Decision Workflow for High-Nitrogen Characterization

Use the following logic flow to determine the appropriate validation pathway for 6-Methyltetrazolo[1,5-b]pyridazine and similar energetic heterocyclic scaffolds.

Workflow A Synthesize 6-Methyltetrazolo [1,5-b]pyridazine B Dumas Combustion EA (Standard Protocol) A->B C Is N-content within ±0.4% of 51.83%? B->C D Validation Successful (Meets ACS Criteria) C->D Yes E Incomplete Combustion (Low N-recovery) C->E No F Modified EA with V2O5 or HRMS + qNMR E->F Apply Orthogonal Methods G Mass Accuracy < 5 ppm & qNMR Purity > 95% F->G H Orthogonal Validation Successful G->H Yes

Fig 2. Analytical decision tree for validating high-nitrogen heterocyclic compounds.

Conclusion

Validating 6-Methyltetrazolo[1,5-b]pyridazine requires an understanding of its energetic combustion dynamics. Standard Dumas elemental analysis is prone to false failures due to the refractory nature of the tetrazole ring[2]. By implementing a V₂O₅-catalyzed modified combustion protocol , laboratories can force complete mineralization and achieve the required ±0.4% accuracy[5]. In cases where combustion remains intractable, transitioning to the self-validating HRMS + qNMR orthogonal workflow provides an unimpeachable, modern alternative that fully satisfies the rigorous characterization guidelines of leading chemical journals[3].

References

  • Analytik Jena. (n.d.). Heavy Fuel Oil, Feed Materials and Residues – Trustable Determination of High Nitrogen Contents in Viscous, Complex Matrices. Analytik Jena Application Notes. Retrieved from [Link]

  • Chavez, D. E., et al. (2013). Synthesis and combustion characteristics of novel high-nitrogen materials. International Journal of Energetic Materials and Chemical Propulsion, 12(2). Retrieved from [Link]

  • University of Illinois Soils Lab. (2021). SOP: Elemental Analysis of Soil Carbon and Nitrogen. UIUC Soils Lab. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methyltetrazolo[1,5-b]pyridazine proper disposal procedures

Operational Master Plan: Safe Handling and Disposal of 6-Methyltetrazolo[1,5-b]pyridazine As a highly nitrogenous heterocyclic compound, 6-Methyltetrazolo[1,5-b]pyridazine is a valuable intermediate in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Master Plan: Safe Handling and Disposal of 6-Methyltetrazolo[1,5-b]pyridazine

As a highly nitrogenous heterocyclic compound, 6-Methyltetrazolo[1,5-b]pyridazine is a valuable intermediate in drug development and chemical synthesis[1]. However, its structural reliance on a fused tetrazole ring introduces severe operational risks. This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step procedural framework for the safe handling, containment, and disposal of this compound, prioritizing laboratory safety and regulatory compliance.

Physicochemical & Hazard Profiling

Before initiating any workflow involving 6-Methyltetrazolo[1,5-b]pyridazine, personnel must understand its physical properties and the mechanistic basis of its hazards.

PropertyValue
Chemical Name 6-Methyltetrazolo[1,5-b]pyridazine
CAS Registry Number 38693-80-0[1]
Molecular Formula C5H5N5[1]
Molecular Weight 135.13 g/mol [1]
Key Structural Hazard Fused tetrazole ring (energetically unstable)[2]
GHS Hazard Indicators H303, H313, H333 (Harmful if swallowed, inhaled, or absorbed)[1]

Mechanistic Insight (The Causality of Hazard): The tetrazole functional group is characterized by its high nitrogen content and significant energetic ring strain. In 6-Methyltetrazolo[1,5-b]pyridazine, five nitrogen atoms are packed into a fused bicyclic framework. This high nitrogen-to-carbon ratio stores immense chemical energy within the N-N and N=N bonds. When subjected to thermal stress, mechanical friction, or shock, these bonds can undergo rapid, exothermic cleavage to generate expanding nitrogen gas (N2)[2]. Consequently, the compound must be treated as a reactive, potentially explosive hazard.

Laboratory Handling & Environmental Controls

To prevent accidental detonation or toxic exposure, the following step-by-step operational controls must be strictly enforced during active experimentation:

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant nitrile gloves, a flame-retardant laboratory coat, and high-impact safety goggles[2]. If handling large quantities, a face shield is mandatory.

  • Environmental Isolation: All manipulations must occur within a certified, well-ventilated chemical fume hood to prevent the inhalation of dust or aerosols[3].

  • Friction & Static Mitigation: Eliminate all nearby sources of ignition. Use only non-sparking tools (e.g., Teflon or ceramic spatulas) to transfer the solid, as electrostatic discharge or mechanical friction can trigger decomposition[3].

  • Chemical Segregation: Strictly isolate the compound from strong oxidizers, strong acids, and heavy metals. Heavy metals can react with the tetrazole moiety to form highly sensitive, explosive metal salts[4].

Step-by-Step Waste Containment and Disposal Protocol

Critical Safety Directive: Do not attempt on-site chemical deactivation. Attempting to chemically neutralize tetrazole derivatives (e.g., via acid/base quenching) without a validated protocol is strictly prohibited. The exothermic heat generated by neutralization can trigger the energetic decomposition of the tetrazole ring, leading to a violent explosion[2].

Phase A: Waste Containment and Packaging
  • Step 1: Container Selection. Select a clean, dry, and chemically compatible container. A heavy-walled glass bottle or High-Density Polyethylene (HDPE) container with a secure screw cap is required[2].

  • Step 2: Safe Transfer. Using non-sparking tools, carefully transfer the solid waste or solvent solution into the container. Avoid any grinding action against the container threads, as thread friction is a common cause of localized detonation[2].

  • Step 3: Volume Control. Do not fill the waste container beyond 80% of its total capacity. This headspace is critical to accommodate potential vapor expansion[2].

  • Step 4: Regulatory Labeling. Affix a compliant "Hazardous Waste" label to the container. The label must explicitly state the full chemical name (6-Methyltetrazolo[1,5-b]pyridazine), the CAS number (38693-80-0), and the specific hazard warnings: "Toxic" and "Potentially Explosive"[2].

Phase B: Storage and Final Destruction
  • Step 5: Satellite Accumulation. Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA). The SAA must be secure, well-ventilated, and completely isolated from heat, open flames, and direct sunlight[2].

  • Step 6: EHS Coordination. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a "lab pack" pickup. Provide them with the exact chemical identity and quantity[2].

  • Step 7: Controlled Incineration. The compound must never be disposed of down the drain or in general trash[5]. Final destruction must be executed by a licensed environmental services company via controlled incineration equipped with a flue gas scrubbing system. Scrubbing is mandatory to safely neutralize the toxic nitrogen oxides (NOx) generated during the combustion of high-nitrogen compounds[3].

Disposal Workflow Visualization

G Start Waste Generation: 6-Methyltetrazolo[1,5-b]pyridazine State Physical State? Start->State Solid Solid Waste: Use spark-proof tools State->Solid Solid Liquid Liquid/Solution Waste: Avoid incompatible solvents State->Liquid Solution Containment Containment: Glass/HDPE, <80% Capacity Solid->Containment Liquid->Containment Labeling Labeling & Segregation: 'Hazardous', 'Explosive Risk' Containment->Labeling Storage SAA Storage: Isolate from heat & friction Labeling->Storage Disposal Final Destruction: EHS Lab Pack & Controlled Incineration Storage->Disposal

Figure 1: Safe containment and disposal workflow for 6-Methyltetrazolo[1,5-b]pyridazine waste.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent friction-induced ignition.

  • Step 1: Evacuation & Isolation. Immediately evacuate non-essential personnel from the spill area and eliminate all sources of ignition[3].

  • Step 2: Dust Suppression. Never sweep the dry powder. Sweeping generates friction and static electricity, which act as ignition sources[3]. Instead, gently dampen the spilled material with a compatible, non-reactive solvent (e.g., water) to suppress dust formation[6].

  • Step 3: Absorption. Cover the dampened spill with an inert, non-combustible absorbent material, such as pulverized dolomite, dry sand, or earth[4][6].

  • Step 4: Collection. Use non-sparking tools to carefully scoop the absorbed mixture into a heavy-walled chemical waste container[3]. Seal, label, and route the container for controlled incineration as outlined in Phase B.

References

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College / CRC Press. Available at: [Link]

  • Safety Data Sheet (Pyridine derivatives/handling). Kishida Chemical Co., Ltd. Available at:[Link]

  • 38693-80-0 | 6-Methyltetrazolo[1,5-b]pyridazine. Bio-Fount. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-Methyltetrazolo[1,5-b]pyridazine

As a Senior Application Scientist, I approach the handling of high-nitrogen heterocycles not just as a matter of compliance, but as a system of chemical physics. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of high-nitrogen heterocycles not just as a matter of compliance, but as a system of chemical physics. 6-Methyltetrazolo[1,5-b]pyridazine (CAS: 38693-80-0) is a highly valuable synthetic intermediate in drug discovery, but it belongs to a class of compounds that demands profound respect.

To handle this compound safely, we must first understand the causality behind its hazards. The tetrazolo[1,5-b]pyridazine core is inherently energetic[1]. By analyzing its molecular formula ( C5​H5​N5​ ), we see an exact Nitrogen-to-Carbon (N/C) ratio of 1.0. According to the Division of Chemical Health and Safety (DCHAS), an N/C ratio exceeding 0.2 (1:5) indicates increased reactive risk, and a ratio of 1.0 or higher crosses the threshold into highly energetic, potentially explosive territory[2][3]. The tetrazole ring possesses a massive positive heat of formation; when subjected to mechanical friction, electrostatic discharge (ESD), or thermal shock, it can undergo rapid, exothermic decomposition into nitrogen gas ( N2​ ). Related derivatives, such as 6-azidotetrazolo[1,5-b]pyridazine, have been documented to undergo spontaneous detonation even upon resting[2].

Therefore, standard laboratory PPE is insufficient. Every protocol described below is designed as a self-validating system to mitigate blast fragmentation, thermal release, and electrostatic ignition.

Quantitative Hazard Profile & PPE Specifications

To conceptualize the risk, we must map the compound's quantitative metrics directly to the required protective countermeasures.

ParameterQuantitative ValueSafety & PPE Implication
Molecular Formula C5​H5​N5​ High nitrogen density; requires blast mitigation controls.
N/C Ratio 1.0Exceeds the 0.2 safe-handling threshold[3]. Indicates high risk of deflagration.
Operational Scale 500 mgRestrict to sub-gram quantities to prevent catastrophic overpressure in the event of ignition[1].
Primary Hazard Friction / ESDMandates the use of anti-static equipment and non-metallic tools.
Storage Temperature -20 °C (Long-term)Thermal stability must be preserved. Store in explosion-proof freezers away from light[4].

Causality-Driven PPE Protocol

When handling dry powders of 6-Methyltetrazolo[1,5-b]pyridazine, you are handling a friction-sensitive energetic material. Your PPE must protect against primary blast waves, secondary fragmentation (shrapnel), and thermal burns.

  • Primary Eye & Face Protection:

    • Requirement: ANSI Z87.1+ splash goggles worn underneath a heavy-duty polycarbonate face shield.

    • Causality: In the event of a micro-detonation, glassware will shatter. Goggles protect against chemical splashing, but the polycarbonate face shield is required to stop high-velocity glass shrapnel from penetrating the face and neck.

  • Thermal & Fragmentation Body Armor:

    • Requirement: Flame-resistant (FR) Nomex lab coat with elastic cuffs, supplemented by a heavy leather or Kevlar apron.

    • Causality: Tetrazole deflagration produces intense, localized heat. Standard cotton or synthetic lab coats can ignite or melt into the skin. Kevlar/leather provides a dense physical barrier against blast fragmentation.

  • Anti-Static Hand Protection (Double-Gloving):

    • Requirement: Inner layer of 8-mil nitrile gloves. Outer layer of Kevlar or heavy leather handling gloves.

    • Causality: Nitrile provides the chemical barrier. The outer Kevlar layer absorbs the kinetic energy of a localized blast, preventing traumatic amputation of the fingers if the compound detonates during transfer.

  • Electrostatic Discharge (ESD) Mitigation:

    • Requirement: Anti-static wrist straps connected to a known ground, and static-dissipative footwear.

    • Causality: High-nitrogen compounds are notoriously sensitive to static sparks generated by human movement. Grounding the operator eliminates the ESD ignition source.

Step-by-Step Operational Workflow

The following methodology must be strictly adhered to when transferring or reacting 6-Methyltetrazolo[1,5-b]pyridazine.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary glassware, flammable solvents, and combustible materials.

  • Position a heavy-duty Lexan (polycarbonate) blast shield between the operator and the balance/reaction vessel.

Step 2: Weighing and Transfer

  • CRITICAL: Never use metal spatulas. Metal-on-glass or metal-on-metal friction can generate enough localized heat/spark to detonate the tetrazole ring.

  • Use only static-free, conductive Teflon or plastic spatulas.

  • Weigh the compound directly into the reaction vessel using a static-dissipative weigh boat. Do not scrape or grind the powder.

Step 3: Solvation (Risk Reduction)

  • Immediately solvate the compound. Energetic materials are exponentially less sensitive to shock and friction when dissolved in a compatible organic solvent (e.g., THF, DMF, or ethanol).

  • Keep the compound in solution for all subsequent synthetic steps whenever chemically permissible.

Deactivation and Disposal Plan

Unused 6-Methyltetrazolo[1,5-b]pyridazine or reaction waste containing the intact tetrazole core must never be disposed of in standard organic waste streams, as it can concentrate and detonate. It must be chemically quenched.

Based on established protocols for neutralizing energetic tetrazolo[1,5-b]pyridazines[2], base-mediated hydrolysis effectively breaks the energetic system, converting it into a non-energetic hydroxylated/phenolic derivative.

In Situ Quenching Protocol:

  • Dilute the reaction mixture or residual compound in a compatible, water-miscible solvent (e.g., Ethanol or THF).

  • Slowly, dropwise, add an excess (5 equivalents) of aqueous Sodium Hydroxide ( 5M NaOH) while stirring behind a blast shield.

  • Gently heat the mixture to 60 °C for 2 hours to ensure complete hydrolysis of the energetic heterocycle[2].

  • Allow to cool, neutralize if necessary, and transfer to a dedicated, vented high-hazard waste container. Never seal energetic waste tightly; evolving N2​ gas can cause the container to burst.

Energetic Material Handling Workflow

Below is the logical decision tree for safely processing 6-Methyltetrazolo[1,5-b]pyridazine in the laboratory.

G Start 6-Methyltetrazolo[1,5-b]pyridazine Handling Request CheckState Is the compound dry powder or solvated? Start->CheckState Dry Dry Powder (High Shock/ESD Risk) CheckState->Dry Solvated Solvated (Lower Sensitivity) CheckState->Solvated PPE_Dry Don Blast Shield, Kevlar Gloves, FR Coat, & ESD Grounding Dry->PPE_Dry PPE_Solv Standard PPE + Face Shield Solvated->PPE_Solv Transfer Use Teflon Spatula (No Metal/Friction) PPE_Dry->Transfer PPE_Solv->Transfer Reaction Execute Reaction (Strictly < 500 mg scale) Transfer->Reaction Disposal In Situ Base Hydrolysis & Vented Waste Segregation Reaction->Disposal

Caption: Decision matrix and safety workflow for handling energetic high-nitrogen tetrazole derivatives.

References

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine Source: ACS Chemical Health & Safety (American Chemical Society) URL:[Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: Journal of the American Chemical Society URL:[Link]

  • Reactive Chemistry Defined: Nitrogen Carbon Ratios Source: Division of Chemical Health and Safety (DCHAS) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyltetrazolo[1,5-b]pyridazine
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6-Methyltetrazolo[1,5-b]pyridazine
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